molecular formula C7H13NO3 B048208 Valerylglycine CAS No. 24003-66-5

Valerylglycine

Numéro de catalogue: B048208
Numéro CAS: 24003-66-5
Poids moléculaire: 159.18 g/mol
Clé InChI: NYZBWOSRZJKQAI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-Pentanamidoacetic acid is a specialized biochemical compound of significant interest in organic synthesis and metabolic research. This molecule, which can be conceptualized as a glycine derivative acylated with valeric acid, serves as a valuable building block for the synthesis of more complex peptide structures and enzyme substrates. Its unique structure, featuring a pentanamide side chain, imparts specific hydrophobicity and conformational properties, making it useful for studying structure-activity relationships in peptide design and for probing the active sites of enzymes that interact with fatty acid-amino acid conjugates.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(pentanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-3-4-6(9)8-5-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZBWOSRZJKQAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406150
Record name Valerylglycine
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24003-66-5
Record name N-pentanoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24003-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valerylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valerylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000927
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Significance of Valerylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unraveling the Role of Valerylglycine in Metabolism and Disease

This compound, a seemingly simple N-acyl amino acid, holds profound significance in the intricate landscape of cellular metabolism and the diagnosis of inherited metabolic disorders. Its presence and concentration in biological fluids serve as a critical biomarker, offering a window into the functional state of specific metabolic pathways. This guide provides a comprehensive exploration of this compound, from its fundamental synthesis pathways to its clinical applications. We will delve into the biochemical intricacies of its formation, particularly in the context of genetic disorders that disrupt fatty acid and amino acid metabolism. Furthermore, this document will equip researchers and drug development professionals with detailed methodologies for both the chemical and enzymatic synthesis of this compound, alongside a comparative analysis of analytical techniques for its precise quantification.

I. The Biosynthesis of this compound: A Detoxification Pathway Unveiled

Under normal physiological conditions, this compound is present in trace amounts. However, its synthesis is significantly upregulated in the presence of an excess of valeryl-CoA, a short-chain acyl-CoA intermediate. This accumulation is a hallmark of several inborn errors of metabolism, most notably Isovaleric Acidemia (IVA) and, to a lesser extent, Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. In these conditions, the conjugation of valeryl-CoA with glycine serves as a crucial detoxification mechanism.[1][2]

The Central Role of Glycine N-Acyltransferase (GLYAT)

The enzymatic synthesis of this compound is catalyzed by Glycine N-Acyltransferase (GLYAT), an enzyme primarily located in the liver and kidneys.[3][4] GLYAT facilitates the transfer of the valeryl group from valeryl-CoA to the amino group of glycine, forming N-valerylglycine and releasing coenzyme A.

The reaction can be summarized as follows:

Valeryl-CoA + Glycine -- (GLYAT) --> N-Valerylglycine + CoA-SH

While GLYAT is the primary enzyme implicated, some in-silico and in-vitro studies suggest that Glycine N-Acyltransferase-Like 1 (GLYATL1) may also contribute to the formation of N-isothis compound, albeit with lower affinity compared to their preferred substrates.[1]

Metabolic Context: Isovaleric Acidemia and MCAD Deficiency

Isovaleric Acidemia (IVA): This autosomal recessive disorder is caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, a key enzyme in the catabolism of the branched-chain amino acid leucine.[2][5] This deficiency leads to a toxic accumulation of isovaleryl-CoA. The body compensates by shunting this excess isovaleryl-CoA into alternative pathways, including conjugation with glycine to form isothis compound, which is then excreted in the urine.[2][5][6][7][8][9] The urinary concentration of isothis compound is a primary diagnostic marker for IVA.[5][7][9]

Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency: In this fatty acid oxidation disorder, the body's ability to break down medium-chain fatty acids is impaired. This can lead to the accumulation of various medium-chain acyl-CoAs, including valeryl-CoA, although to a lesser extent than in IVA. Consequently, elevated levels of this compound and other acylglycines can also be observed in the urine of individuals with MCAD deficiency, serving as important secondary diagnostic markers.[10][11]

Biosynthetic pathway of this compound.

II. Chemical Synthesis of N-Valerylglycine

The chemical synthesis of N-valerylglycine is essential for producing analytical standards for clinical diagnostics and for various research applications. The most common and efficient method is the Schotten-Baumann reaction, which involves the acylation of glycine with valeryl chloride under basic conditions.[6][12][13] A variation of this method involves the use of a glycine ester, followed by hydrolysis to yield the final product.[11][14]

Experimental Protocol: Schotten-Baumann Synthesis of N-Valerylglycine

This protocol details the synthesis of N-valerylglycine from glycine and valeryl chloride.

Materials:

  • Glycine

  • Valeryl chloride (Pentanoyl chloride)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Dichloromethane (optional)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round-bottom flask

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Preparation of Glycine Solution: In a round-bottom flask, dissolve glycine (1.0 molar equivalent) in a 1 M aqueous solution of sodium hydroxide (2.1 molar equivalents). The solution should be cooled in an ice bath with continuous stirring. The pH should be maintained between 10 and 11.

  • Acylation Reaction: Slowly add valeryl chloride (1.05 molar equivalents) dropwise to the cold, stirring glycine solution. The addition should be controlled to maintain the temperature below 10°C. The reaction mixture is typically biphasic.

  • Reaction Monitoring: Continue stirring the reaction mixture vigorously in the ice bath for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Extraction: After the reaction is complete, transfer the mixture to a separatory funnel. If a significant amount of unreacted valeryl chloride remains, it can be extracted with diethyl ether. Discard the organic layer.

  • Precipitation of N-Valerylglycine: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the N-valerylglycine.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified N-valerylglycine under vacuum to a constant weight.

Characterization: The identity and purity of the synthesized N-valerylglycine should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and determination of its melting point.

Chemical_Synthesis_Workflow Glycine Glycine Reaction_Vessel Reaction Vessel (Ice Bath) Glycine->Reaction_Vessel Valeryl_Chloride Valeryl Chloride Valeryl_Chloride->Reaction_Vessel NaOH Sodium Hydroxide (aq) NaOH->Reaction_Vessel Acylation Schotten-Baumann Acylation Reaction_Vessel->Acylation Workup Acidification (HCl) & Precipitation Acylation->Workup Filtration Vacuum Filtration & Washing Workup->Filtration Product N-Valerylglycine Filtration->Product

Workflow for the chemical synthesis of N-valerylglycine.

III. Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound offers a more specific and environmentally friendly alternative to chemical synthesis. This method utilizes the catalytic activity of Glycine N-Acyltransferase (GLYAT) to conjugate valeryl-CoA and glycine.

Experimental Protocol: GLYAT-Catalyzed Synthesis of this compound

This protocol provides a general framework for the enzymatic synthesis of this compound. Optimization of specific parameters may be required depending on the enzyme source and purity.

Materials:

  • Purified Glycine N-Acyltransferase (GLYAT) or a cell lysate containing the enzyme

  • Valeryl-CoA

  • Glycine

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) (optional, to maintain a reducing environment)

  • Incubator or water bath

  • Quenching solution (e.g., trichloroacetic acid)

  • Analytical system for product quantification (e.g., HPLC, LC-MS/MS)

Procedure:

  • Enzyme Preparation: If using a purified enzyme, dilute it to the desired concentration in the reaction buffer. If using a cell lysate, it may be used directly or after partial purification.[1]

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the reaction buffer, glycine, and DTT (if used).

  • Initiation of Reaction: Add valeryl-CoA to the reaction mixture, followed by the addition of the GLYAT enzyme preparation to initiate the reaction.

  • Incubation: Incubate the reaction mixture at an optimal temperature for GLYAT activity (typically 37°C) for a predetermined time.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as trichloroacetic acid, which will precipitate the enzyme.

  • Sample Preparation for Analysis: Centrifuge the quenched reaction mixture to pellet the precipitated protein. The supernatant, containing the synthesized this compound, can then be analyzed.

  • Product Quantification: Quantify the amount of N-valerylglycine produced using a suitable analytical method, such as HPLC or LC-MS/MS, with a previously synthesized and purified standard for calibration.

IV. Analytical Methodologies for this compound Quantification

The accurate quantification of this compound in biological samples, primarily urine, is crucial for the diagnosis and monitoring of metabolic disorders. Several analytical techniques are employed for this purpose, with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.[15][16]

Analytical MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile derivatives of acylglycines are separated by gas chromatography and detected by mass spectrometry.[15]High chromatographic resolution, robust, and well-established libraries for compound identification.Requires derivatization of the analyte, which can be time-consuming and introduce variability. Not suitable for thermally labile compounds.[17]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Acylglycines are separated by liquid chromatography and detected by tandem mass spectrometry.[3]High sensitivity and specificity, no derivatization required, suitable for a wide range of compounds.[16]Matrix effects can suppress or enhance ionization, potentially affecting accuracy. Higher initial instrument cost.

V. Clinical Significance and Data Presentation

The urinary excretion of this compound is a key diagnostic indicator for Isovaleric Acidemia and a secondary marker for MCAD deficiency.

ConditionTypical Urinary this compound Levels (mmol/mol creatinine)Reference
Healthy Individuals < 5[18]
Isovaleric Acidemia (IVA) Can be significantly elevated, often >1000, and in some cases as high as 3200.[7][9][7][9]
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency Moderately elevated, but typically lower than in IVA.

Note: These values are indicative and can vary depending on the individual's metabolic state, diet, and the specific analytical method used.

VI. Conclusion and Future Perspectives

This compound, once a relatively obscure metabolite, has emerged as a pivotal molecule in the study and diagnosis of inborn errors of metabolism. The understanding of its synthesis pathways, both biological and chemical, has provided invaluable tools for researchers and clinicians. The continued refinement of analytical techniques will further enhance the sensitivity and specificity of its detection, aiding in early diagnosis and the monitoring of therapeutic interventions for conditions like Isovaleric Acidemia. Future research may focus on further elucidating the substrate specificity of GLYAT and related enzymes, as well as exploring the potential of this compound as a biomarker in other metabolic contexts.

References

  • Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Cozma, A. (2024, February 29). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. In StatPearls.
  • Dercksen, M., et al. (2023). The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. Computational and Structural Biotechnology Journal, 21, 1236-1248.
  • Google Patents. (n.d.). A kind of synthetic method of irbesartan.
  • Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isothis compound from Urine of Patients with Isovaleric Acidemia. The Journal of Biological Chemistry, 242(12), 2966-2972.
  • Schachter, D., & Taggart, J. V. (1954). GLYCINE N-ACYLASE: PURIFICATION AND PROPERTIES. Journal of Biological Chemistry, 208(1), 263-275.
  • Jayakody, S., et al. (2019).
  • Maier, E. M., et al. (2017). Genotype and residual enzyme activity in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency: Are predictions possible?
  • Miller, M. J., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 523, 134-141.
  • Rinaldo, P., et al. (2002). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®.
  • Dempsey, D. R., et al. (2016). Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG2 cells. Journal of Biological Chemistry, 291(13), 6843-6853.
  • HealthMatters.io. (n.d.). Isothis compound - 3301 Organix Comprehensive Profile - Urine (mmol/mol creatinine). Retrieved January 24, 2026, from [Link]

  • Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Vinmec International Hospital. (2024, December 31). Understanding Normal Urine Test Results: A Comprehensive Guidance/ Urine Test Indicators and Interpretation. Retrieved January 24, 2026, from [Link]

  • Bayryamov, S. G. (2019). SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES. Journal of Chemical Technology and Metallurgy, 54(4), 757-764.
  • Zegarra Buitron, E., et al. (2023). Isovaleric Acidemia: A Case Report. Cureus, 15(11), e49362.
  • Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. International Journal of Molecular Sciences, 25(23), 13009.
  • Organic Syntheses. (n.d.). acetylglycine. Retrieved January 24, 2026, from [Link]

  • Grünert, S. C., et al. (2024). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Nutrients, 16(3), 446.
  • James, M. O., & Bend, J. R. (1978). A radiochemical assay for glycine N-acyltransferase activity. Some properties of the enzyme in rat and rabbit. The Biochemical journal, 172(2), 285–291.
  • Schotten-Baumann Reaction. (n.d.). Name Reactions in Organic Synthesis.
  • Singh, S., et al. (2019). Neurocognitive outcome in young child with Isovaleric Acidemia.
  • Preparation of Diglycolamides via Schotten–Baumann Approach and Direct Amidation of Esters. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Normal Reference Ranges. (n.d.). In Nursing Health Promotion.
  • Google Patents. (n.d.). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • Welch Allyn. (2024, September 14). LCMS vs GCMS: Which Technique is Best for Your Research? Retrieved January 24, 2026, from [Link]

  • International Association of Providers of AIDS Care. (n.d.). Normal Laboratory Values. Retrieved January 24, 2026, from [Link]

  • Medical Council of Canada. (n.d.). List of normal lab values. Retrieved January 24, 2026, from [Link]

Sources

The Pivotal Role of Valerylglycine in Mitochondrial Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the Significance of a Key Metabolite

In the intricate landscape of cellular metabolism, the mitochondrion stands as the central hub of energy production and a critical regulator of cellular fate. Within this dynamic organelle, a complex interplay of metabolic pathways ensures cellular homeostasis. However, inborn errors of metabolism can disrupt this delicate balance, leading to the accumulation of potentially toxic intermediates. Valerylglycine, an N-acylglycine, has emerged as a significant biomarker in certain fatty acid oxidation disorders, particularly Short-chain acyl-CoA dehydrogenase (SCAD) deficiency. While its presence is a diagnostic hallmark, its precise metabolic role and impact on mitochondrial function are areas of intense investigation. This technical guide provides an in-depth exploration of the metabolic significance of this compound in mitochondria, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its biochemical origins, its purported effects on mitochondrial bioenergetics, and provide detailed experimental protocols to facilitate further research in this critical area.

Biochemical Genesis of this compound: A Mitochondrial Detoxification Pathway

This compound is not a typical intermediate of mainstream metabolic pathways. Its formation is intrinsically linked to the mitochondrial detoxification of accumulating valeryl-CoA, a five-carbon acyl-CoA ester. In healthy individuals, valeryl-CoA is a transient intermediate in the catabolism of the branched-chain amino acid valine and certain fatty acids. However, in conditions like SCAD deficiency, a genetic disorder affecting the ACADS gene, the enzyme responsible for dehydrogenating short-chain acyl-CoAs is deficient.[1] This enzymatic block leads to the upstream accumulation of its substrates, including butyryl-CoA and, to a lesser extent, valeryl-CoA.

The primary mechanism for the formation of this compound is through the action of glycine N-acyltransferase (GLYAT), a mitochondrial enzyme.[2][3] GLYAT catalyzes the conjugation of an acyl-CoA molecule with the amino acid glycine, forming an N-acylglycine that is subsequently excreted in the urine.[3] This process serves as a crucial detoxification pathway by liberating the sequestered coenzyme A (CoA) pool, which is essential for numerous metabolic reactions, and by converting the potentially toxic acyl-CoA into a more water-soluble and excretable form.[2][4] While GLYAT has a broad substrate specificity, its activity with valeryl-CoA leads directly to the synthesis of this compound within the mitochondrial matrix.[5]

Figure 1: this compound Formation Pathway Valine Valine Catabolism ValerylCoA Valeryl-CoA Valine->ValerylCoA SCAD Short-Chain Acyl-CoA Dehydrogenase (SCAD) ValerylCoA->SCAD Deficient in SCAD Deficiency GLYAT Glycine N-Acyltransferase (GLYAT) ValerylCoA->GLYAT ButyrylCoA Further Metabolism SCAD->ButyrylCoA Glycine Glycine Glycine->GLYAT This compound This compound GLYAT->this compound CoA Coenzyme A (CoA) GLYAT->CoA Excretion Urinary Excretion This compound->Excretion

Figure 1: this compound Formation Pathway

The Putative Impact of this compound on Mitochondrial Function

The accumulation of this compound and its precursor, valeryl-CoA, is hypothesized to exert detrimental effects on mitochondrial function. While direct experimental evidence for this compound's toxicity is limited, the effects of structurally similar acylglycines, such as isothis compound, provide valuable insights. The proposed mechanisms of mitochondrial toxicity include:

  • Inhibition of Key Mitochondrial Enzymes: Acyl-CoAs and their glycine conjugates can act as inhibitors of crucial mitochondrial enzymes. For instance, isobutyryl-CoA and 2-methyl-butyryl-CoA have been shown to inhibit the glycine cleavage system, a key pathway for glycine catabolism in the mitochondria.[6] It is plausible that this compound or valeryl-CoA could similarly inhibit enzymes of the Krebs cycle or the electron transport chain, thereby disrupting cellular respiration.[2]

  • Disruption of the Mitochondrial Membrane Potential (ΔΨm): The mitochondrial membrane potential is the driving force for ATP synthesis.[7] Toxic insults to the mitochondria often lead to a dissipation of this potential. The accumulation of acylglycines may interfere with the integrity of the inner mitochondrial membrane or inhibit the function of the respiratory chain complexes, leading to a decrease in ΔΨm.

  • Impairment of Oxidative Phosphorylation and ATP Synthesis: By inhibiting key enzymes and disrupting the membrane potential, this compound could lead to a reduction in the rate of oxidative phosphorylation and a subsequent decrease in cellular ATP production.[8] This energy deficit can have profound consequences, particularly in high-energy-demand tissues such as the brain and muscle.

  • Induction of Oxidative Stress: Mitochondrial dysfunction is often associated with an increase in the production of reactive oxygen species (ROS).[8] The inhibition of the electron transport chain can lead to the leakage of electrons and the formation of superoxide radicals, contributing to oxidative stress and cellular damage.

Figure 2: Proposed Mechanism of this compound-Induced Mitochondrial Toxicity This compound This compound Accumulation Enzyme_Inhibition Inhibition of Mitochondrial Enzymes (e.g., Krebs Cycle, Glycine Cleavage System) This compound->Enzyme_Inhibition ETC_Inhibition Inhibition of Electron Transport Chain (ETC) This compound->ETC_Inhibition Membrane_Disruption Disruption of Inner Mitochondrial Membrane This compound->Membrane_Disruption Krebs_Cycle Krebs Cycle Dysfunction Enzyme_Inhibition->Krebs_Cycle ETC_Dysfunction ETC Dysfunction ETC_Inhibition->ETC_Dysfunction DeltaPsiM Decreased Mitochondrial Membrane Potential (ΔΨm) Membrane_Disruption->DeltaPsiM ATP Decreased ATP Synthesis Krebs_Cycle->ATP Reduced Substrates ROS Increased Reactive Oxygen Species (ROS) ETC_Dysfunction->ROS ETC_Dysfunction->DeltaPsiM Cellular_Dysfunction Cellular Dysfunction and Damage ROS->Cellular_Dysfunction DeltaPsiM->ATP ATP->Cellular_Dysfunction

Figure 2: Proposed Mechanism of this compound-Induced Mitochondrial Toxicity

Experimental Protocols for Investigating the Mitochondrial Role of this compound

To rigorously assess the impact of this compound on mitochondrial function, a multi-faceted experimental approach is required. The following protocols provide a framework for such investigations.

Isolation of Mitochondria

A high-quality preparation of isolated mitochondria is fundamental for direct functional assays. This protocol is adapted for the isolation of mitochondria from rat liver, a commonly used model.[9]

Materials:

  • Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4.

  • Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4.

  • Homogenizer with a Teflon pestle.

  • Refrigerated centrifuge.

Procedure:

  • Euthanize the animal according to approved institutional guidelines.

  • Rapidly excise the liver and place it in ice-cold Isolation Buffer I.

  • Mince the liver into small pieces and wash thoroughly with Isolation Buffer I to remove excess blood.

  • Transfer the minced tissue to a Potter-Elvehjem homogenizer with a Teflon pestle and add 10 volumes of ice-cold Isolation Buffer I.

  • Homogenize the tissue with 4-6 gentle strokes at approximately 1,600 rpm.

  • Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge it at 14,000 x g for 10 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.

  • Repeat the centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., respiration buffer).

  • Determine the protein concentration of the mitochondrial suspension using a standard method such as the Bradford or BCA assay.

Measurement of Mitochondrial Respiration

Oxygen consumption is a direct measure of the activity of the electron transport chain.[9] High-resolution respirometry allows for the detailed analysis of different respiratory states.

Materials:

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).

  • Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL fatty acid-free BSA, pH 7.2.

  • Substrates: e.g., glutamate (10 mM) + malate (2 mM) for Complex I-linked respiration; succinate (10 mM) + rotenone (0.5 µM) for Complex II-linked respiration.

  • ADP (1-2 mM).

  • Oligomycin (2.5 µg/mL) to inhibit ATP synthase.

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) (0.5-1 µM titrations) to uncouple respiration.

  • Antimycin A (2.5 µM) to inhibit Complex III.

  • This compound solution of known concentration.

Procedure:

  • Calibrate the respirometer according to the manufacturer's instructions.

  • Add the appropriate volume of Respiration Buffer to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Add the isolated mitochondria to the chambers at a final concentration of 0.1-0.5 mg/mL.

  • Record the basal respiration rate (State 2).

  • Add the desired substrates (e.g., glutamate and malate) to initiate substrate-dependent respiration.

  • Add a known concentration of this compound and observe any changes in the respiration rate. A dose-response curve can be generated by adding increasing concentrations of this compound.

  • Add ADP to stimulate ATP synthesis and measure State 3 respiration (active respiration).

  • Add oligomycin to inhibit ATP synthase and measure State 4o respiration (leak respiration).

  • Titrate FCCP to determine the maximal uncoupled respiration rate (ETS capacity).

  • Finally, add Antimycin A to inhibit the respiratory chain and measure the residual oxygen consumption.

Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3 / State 4o) and the P/O ratio (moles of ADP phosphorylated per mole of oxygen atoms consumed) to assess the coupling and efficiency of oxidative phosphorylation. Compare these parameters in the presence and absence of this compound.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

Fluorescent dyes that accumulate in the mitochondria in a membrane potential-dependent manner are commonly used to assess ΔΨm.[10]

Materials:

  • Fluorescent dye such as JC-1 or TMRE (Tetramethylrhodamine, Ethyl Ester).

  • Fluorescence plate reader, flow cytometer, or fluorescence microscope.

  • Isolated mitochondria or cultured cells.

  • This compound.

  • FCCP as a positive control for depolarization.

Procedure (using JC-1 in a plate reader format):

  • Prepare a suspension of isolated mitochondria or cultured cells in a suitable buffer.

  • Load the mitochondria/cells with JC-1 dye (typically 1-10 µg/mL) and incubate for 15-30 minutes at 37°C.

  • Wash the mitochondria/cells to remove excess dye.

  • Aliquot the stained mitochondria/cells into a 96-well plate.

  • Add different concentrations of this compound to the wells. Include a vehicle control and a positive control with FCCP.

  • Measure the fluorescence at two wavelengths: ~590 nm (red, J-aggregates, indicating high ΔΨm) and ~530 nm (green, JC-1 monomers, indicating low ΔΨm).

  • Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of ATP Synthesis

The rate of ATP synthesis can be determined using a luciferin/luciferase-based assay.[10]

Materials:

  • ATP bioluminescence assay kit.

  • Luminometer.

  • Isolated mitochondria.

  • Respiration buffer with substrates and ADP.

  • This compound.

  • Oligomycin as a positive control for inhibition of ATP synthesis.

Procedure:

  • Incubate isolated mitochondria with respiratory substrates and ADP in the presence or absence of various concentrations of this compound.

  • At specific time points, take aliquots of the reaction and stop the reaction (e.g., by adding a perchloric acid solution).

  • Neutralize the samples.

  • Add the ATP-releasing reagent from the kit to the samples.

  • Add the luciferin/luciferase reagent and immediately measure the luminescence using a luminometer.

  • Generate a standard curve with known concentrations of ATP to quantify the amount of ATP produced.

Figure 3: Experimental Workflow for Assessing this compound's Mitochondrial Toxicity Start Start: Cell Culture or Tissue Sample Mito_Isolation Mitochondrial Isolation Start->Mito_Isolation Cell_Model Cellular Model (e.g., SCAD-deficient fibroblasts) Start->Cell_Model Isolated_Mito Isolated Mitochondria Mito_Isolation->Isolated_Mito Respiration Measure Mitochondrial Respiration (Oxygen Consumption) Isolated_Mito->Respiration Membrane_Potential Measure Mitochondrial Membrane Potential (ΔΨm) Isolated_Mito->Membrane_Potential ATP_Synthesis Measure ATP Synthesis Rate Isolated_Mito->ATP_Synthesis Enzyme_Assays Mitochondrial Enzyme Kinetic Assays Isolated_Mito->Enzyme_Assays Cultured_Cells Cultured Cells Cell_Model->Cultured_Cells Cultured_Cells->Respiration Cultured_Cells->Membrane_Potential Cultured_Cells->ATP_Synthesis ROS_Production Measure Reactive Oxygen Species (ROS) Cultured_Cells->ROS_Production Data_Analysis Data Analysis and Interpretation Respiration->Data_Analysis Membrane_Potential->Data_Analysis ATP_Synthesis->Data_Analysis ROS_Production->Data_Analysis Enzyme_Assays->Data_Analysis

Figure 3: Experimental Workflow for Assessing this compound's Mitochondrial Toxicity

Quantitative Data and Interpretation

To date, there is a paucity of published quantitative data specifically on the inhibitory effects of this compound on mitochondrial enzymes. However, studies on related compounds can provide a framework for interpreting experimental results. For example, inhibition constants (Ki) for 2-methyl-butyryl-CoA and isobutyryl-CoA on the glycine cleavage system have been reported in the range of 0.1-0.3 mM.[6] Should this compound exhibit inhibitory effects, determining its Ki or IC50 values for various mitochondrial enzymes will be crucial for understanding its toxic potential.

ParameterDescriptionExpected Outcome with this compound Toxicity
Respiratory Control Ratio (RCR) Ratio of State 3 to State 4o respiration, indicating the degree of coupling between respiration and phosphorylation.Decrease
P/O Ratio Moles of ADP phosphorylated per mole of oxygen consumed, a measure of the efficiency of oxidative phosphorylation.Decrease
Mitochondrial Membrane Potential (ΔΨm) The electrochemical potential across the inner mitochondrial membrane.Decrease (Depolarization)
ATP Synthesis Rate The rate of ATP production by mitochondria.Decrease
ROS Production The generation of reactive oxygen species by the electron transport chain.Increase
Enzyme Activity (e.g., Krebs Cycle Dehydrogenases) The catalytic rate of specific mitochondrial enzymes.Decrease (Inhibition)

Conclusion and Future Directions

This compound stands at the crossroads of a detoxification pathway and potential mitochondrial toxicity. Its formation via the mitochondrial enzyme GLYAT underscores the organelle's role in mitigating the harmful effects of accumulating acyl-CoAs in fatty acid oxidation disorders. However, the accumulation of this compound itself may represent a secondary metabolic insult, contributing to the cellular pathology observed in these conditions.

The experimental protocols outlined in this guide provide a robust framework for elucidating the precise metabolic role of this compound in mitochondria. Future research should focus on:

  • Directly assessing the effects of this compound on the kinetics of key mitochondrial enzymes , including those of the Krebs cycle and the electron transport chain.

  • Utilizing cellular models of SCAD deficiency to study the long-term consequences of endogenous this compound accumulation on mitochondrial function and overall cellular health.[11]

  • Employing advanced metabolomic and proteomic approaches to identify the specific molecular targets of this compound within the mitochondria.[12]

A deeper understanding of the mitochondrial role of this compound will not only enhance our knowledge of the pathophysiology of fatty acid oxidation disorders but may also pave the way for the development of novel therapeutic strategies aimed at mitigating its potential toxicity and improving patient outcomes.

References

  • Glycine ameliorates mitochondrial dysfunction caused by ABT-199 in porcine oocytes. (2021). Journal of Animal Science, 99(4). Available at: [Link]

  • The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. (2023). Computational and Structural Biotechnology Journal, 21, 1227-1237. Available at: [Link]

  • Chen, Y., et al. (2021). Absolute quantification of matrix metabolites reveals the dynamics of mitochondrial metabolism. Cell Reports, 36(11), 109692. Available at: [Link]

  • [Effect of the oxidation of glycine and Krebs cycle substrates on cytochrome activity and alternative pathways of mitochondria from leaves of Pisum sativum L]. (1987). Revista Espanola de Fisiologia, 43(3), 321-328. Available at: [Link]

  • Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. (2017). Cell and Tissue Research, 373(1), 1-22. Available at: [Link]

  • Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. (2022). International Journal of Molecular Sciences, 23(3), 1311. Available at: [Link]

  • Reversible Thiol Oxidation Increases Mitochondrial Electron Transport Complex Enzyme Activity but Not Respiration in Cardiomyocytes from Patients with End-Stage Heart Failure. (2022). Cells, 11(15), 2292. Available at: [Link]

  • Demonstration of a specific mitochondrial isovaleryl-CoA dehydrogenase deficiency in fibroblasts from patients with isovaleric acidemia. (1976). Proceedings of the National Academy of Sciences of the United States of America, 73(2), 615-619. Available at: [Link]

  • Inhibition of the Glycine Cleavage System by Branched-Chain Amino Acid Metabolites. (1981). Journal of Inherited Metabolic Disease, 4(1), 45-46. Available at: [Link]

  • The glycine N-acyltransferases, GLYAT and GLYATL1, contribute to the detoxification of isovaleryl-CoA - an in-silico and in vitro validation. (2023). Computational and Structural Biotechnology Journal, 21, 1227-1237. Available at: [Link]

  • Analysis of in vitro synthesized SCAD enzymes in isolated mitochondria. (2019). PLoS One, 14(5), e0216110. Available at: [Link]

  • Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. Available at: [Link]

  • Reversible Thiol Oxidation Increases Mitochondrial Electron Transport Complex Enzyme Activity but Not Respiration in Cardiomyocytes from Patients with End-Stage Heart Failure. (2022). Cells, 11(15), 2292. Available at: [Link]

  • Chemical and physiological features of mitochondrial acylation. (2017). Trends in Endocrinology & Metabolism, 28(1), 23-36. Available at: [Link]

  • Citric acid cycle. Wikipedia. Available at: [Link]

  • Mass spectrometry-based methods for analysing the mitochondrial interactome in mammalian cells. (2018). Journal of Proteomics, 181, 146-154. Available at: [Link]

  • Biochemistry, Electron Transport Chain. (2023). In: StatPearls. StatPearls Publishing. Available at: [Link]

  • Absolute Quantification of Matrix Metabolites Reveals the Dynamics of Mitochondrial Metabolism. (2021). Cell Reports, 36(11), 109692. Available at: [Link]

  • Metabolic flux in the Krebs cycle during oxidative stress when aconitase is inhibited. (2007). Free Radical Biology and Medicine, 42(7), 931-941. Available at: [Link]

  • Isolation and characterization of mitochondrial acyl-CoA: glycine N-acyltransferases from kidney. (1985). The Journal of Biological Chemistry, 260(24), 13389-13395. Available at: [Link]

  • Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides. (2020). Journal of Visualized Experiments, (163). Available at: [Link]

  • Glycine N-acyltransferase. Wikipedia. Available at: [Link]

  • Inhibition of Mitochondrial Metabolism Leads to Selective Eradication of Cells Adapted to Acidic Microenvironment. (2021). International Journal of Molecular Sciences, 22(19), 10790. Available at: [Link]

  • Reversible thiol oxidation increases mitochondrial electron transport complex enzyme activity but not respiration in cardiomyocytes from patients with end-stage heart failure. (2022). Cells, 11(15), 2292. Available at: [Link]

  • Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. (2008). Molecular Genetics and Metabolism, 95(4), 195-200. Available at: [Link]

  • Integrating Mitochondrial Toxicity Screening Into Early Drug Discovery. (2023). Technology Networks. Available at: [Link]

  • Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG2 cells. (2016). Journal of Biological Chemistry, 291(13), 6788-6795. Available at: [Link]

  • Regulation of Krebs-TCA cycle (video). Khan Academy. Available at: [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Method Development and Validation for the Determination of a New Mitochondrial Antioxidant in Mouse Liver and Cerebellum, Employing Advanced Chemometrics. (2022). Molecules, 27(19), 6524. Available at: [Link]

  • Robustness of the Krebs Cycle under Physiological Conditions and in Cancer: New Clues for Evaluating Metabolism-Modifying Drug Therapies. (2022). Cancers, 14(10), 2534. Available at: [Link]

  • Hypoglycin A: A Specific Inhibitor of Isovaleryl CoA Dehydrogenase. (1971). Proceedings of the National Academy of Sciences of the United States of America, 68(5), 987-991. Available at: [Link]

  • Electron Transport Chain | Made Easy. (2023). Dr. Mike & Dr. Matt. Available at: [Link]

  • Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. (2021). International Journal of Molecular Sciences, 22(6), 3121. Available at: [Link]

  • Dysfunction of Mitochondria in Alzheimer's Disease: ANT and VDAC Interact with Toxic Proteins and Aid to Determine the Fate of Brain Cells. (2021). International Journal of Molecular Sciences, 22(21), 11846. Available at: [Link]

  • Absolute Quantification of Matrix Metabolites Reveals the Dynamics of Mitochondrial Metabolism. (2021). Cell Reports, 36(11), 109692. Available at: [Link]

  • Mitochondrial Dysfunctions: Genetic and Cellular Implications Revealed by Various Model Organisms. (2023). International Journal of Molecular Sciences, 24(17), 13444. Available at: [Link]

  • Mitochondrial Toxicity Assays. Araceli Biosciences. Available at: [Link]

  • Inhibition of mitochondrial glycerol-3-phosphate dehydrogenase by α-tocopheryl succinate. (2014). Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1837(9), 1544-1550. Available at: [Link]

  • Short-chain acyl-CoA dehydrogenase deficiency. MedlinePlus Genetics. Available at: [Link]

Sources

Valerylglycine as a Biomarker for Inborn Errors of Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Valerylglycine in Metabolic Diagnostics

In the landscape of inborn errors of metabolism (IEM), the identification of sensitive and specific biomarkers is paramount for early diagnosis, therapeutic monitoring, and the development of novel treatments.[1][2] this compound, an N-acylglycine, has emerged as a crucial biomarker for several inherited metabolic disorders, most notably isovaleric acidemia (IVA) and short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency.[3][4][5] This guide provides a comprehensive technical overview of this compound, from its biochemical origins to its clinical application, with a focus on the analytical methodologies essential for its accurate quantification. The content herein is curated for researchers, scientists, and drug development professionals engaged in the study and treatment of these rare metabolic diseases.

Biochemical Foundation: The Pathophysiological Formation of this compound

Under normal physiological conditions, the breakdown of amino acids is a tightly regulated process. However, in certain IEMs, genetic mutations lead to deficiencies in specific enzymes, causing a blockage in the metabolic pathway and the accumulation of toxic upstream metabolites.[1][2][6]

Isovaleric Acidemia (IVA): A Defect in Leucine Catabolism

Isovaleric acidemia is an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[3][7][8] This enzyme is critical for the catabolism of the branched-chain amino acid leucine.[5][7] In the absence of functional isovaleryl-CoA dehydrogenase, isovaleryl-CoA accumulates. To mitigate the toxicity of this compound, the body utilizes a detoxification pathway involving the conjugation of isovaleryl-CoA with glycine, catalyzed by glycine N-acyltransferase, to form the non-toxic and water-soluble compound isothis compound, which is then excreted in the urine.[3][9][10] The presence of elevated levels of isothis compound in urine is a hallmark of IVA.[3]

Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) Deficiency

SBCAD deficiency, also known as 2-methylbutyryl-CoA dehydrogenase deficiency, is a disorder of isoleucine metabolism.[4][11][12][13] A deficiency in the SBCAD enzyme leads to the accumulation of 2-methylbutyryl-CoA.[4][11] Similar to IVA, the body conjugates this accumulating acyl-CoA with glycine to form 2-methylbutyrylglycine, which is structurally similar to isothis compound and is also excreted in the urine.[4][11] Newborn screening often detects elevated levels of C5-carnitine in both IVA and SBCAD deficiency, necessitating further analysis of urinary acylglycines to differentiate between the two conditions.[5][13]

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound in Isovaleric Acidemia.

Metabolic Pathway of Isovaleric Acidemia Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Enzyme_Block X Isovaleryl_CoA->Enzyme_Block This compound This compound (Isothis compound) Isovaleryl_CoA->this compound Detoxification Pathway Tiglyl_CoA Tiglyl-CoA Enzyme_Block->Tiglyl_CoA Blocked in IVA IVD Isovaleryl-CoA Dehydrogenase IVD->Enzyme_Block Excretion Urinary Excretion This compound->Excretion Glycine Glycine GNAT Glycine N-acyltransferase Glycine->GNAT GNAT->this compound

Caption: Metabolic pathway in Isovaleric Acidemia leading to this compound formation.

Clinical Utility of this compound as a Biomarker

The measurement of this compound is a cornerstone in the diagnosis and management of IVA and is crucial for the differential diagnosis of conditions identified through newborn screening.

Newborn Screening and Differential Diagnosis

Newborn screening programs typically use tandem mass spectrometry (MS/MS) to analyze acylcarnitines in dried blood spots.[5][7][14] Both IVA and SBCAD deficiency can present with elevated levels of C5-carnitine (isovalerylcarnitine and 2-methylbutyrylcarnitine are isomers and often indistinguishable by this initial screen).[5][13] Therefore, the detection of elevated C5-carnitine is a presumptive positive screen that requires confirmatory testing. Urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) or a more specific acylglycine analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is then employed to identify and quantify isothis compound and 2-methylbutyrylglycine, allowing for a definitive diagnosis.[11][15] The presence of isothis compound is indicative of IVA, while 2-methylbutyrylglycine points towards SBCAD deficiency.[4][11]

Monitoring Therapeutic Efficacy

The primary treatment for IVA involves a low-protein diet to restrict leucine intake, supplemented with L-carnitine and/or L-glycine.[16][17][18] L-carnitine helps to detoxify isovaleryl-CoA by forming isovalerylcarnitine, while L-glycine supplementation enhances the formation and excretion of isothis compound.[3][10] Regular monitoring of urinary isothis compound levels is essential to assess the effectiveness of the treatment regimen and patient compliance.[3][18] A decrease in urinary isothis compound indicates good metabolic control, while an increase may signal the need for dietary adjustments or signal an impending metabolic crisis, often triggered by illness or increased protein intake.[10][18]

Analytical Methodologies for this compound Quantification

The accurate and precise quantification of this compound in biological matrices, primarily urine, is critical for its clinical utility. The two most widely used analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has historically been the gold standard for urinary organic acid analysis.[19] This technique offers high chromatographic resolution and provides characteristic mass spectra for compound identification.

1. Sample Preparation (Derivatization is key):

  • Rationale: this compound is a non-volatile compound. To make it suitable for GC analysis, it must be chemically modified (derivatized) to increase its volatility.[20] Trimethylsilylation (TMS) is a common derivatization technique for acylglycines.[19]

  • Step 1: Aliquoting. Pipette a precise volume of urine (e.g., 1 mL) into a glass tube.

  • Step 2: Internal Standard Addition. Add a known amount of a suitable internal standard (e.g., a stable isotope-labeled this compound or a non-endogenous acylglycine). The internal standard is crucial for accurate quantification as it corrects for variations in sample preparation and instrument response.

  • Step 3: Extraction. Perform a liquid-liquid or solid-phase extraction to remove interfering substances from the urine matrix.

  • Step 4: Derivatization. Evaporate the extracted sample to dryness under a stream of nitrogen. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to convert this compound to its volatile TMS derivative.

2. GC-MS Analysis:

  • Rationale: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.[21] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound.[21]

  • Step 1: Injection. Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

  • Step 2: Chromatographic Separation. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates the TMS-derivatized this compound from other urinary components.

  • Step 3: Mass Spectrometric Detection. Operate the mass spectrometer in either full scan mode to acquire the entire mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantification.[22] In SIM mode, only specific ions characteristic of TMS-valerylglycine and the internal standard are monitored.

3. Data Analysis:

  • Rationale: The abundance of the characteristic ions of this compound is compared to that of the internal standard to calculate the concentration of this compound in the original urine sample.

  • Step 1: Peak Integration. Integrate the chromatographic peaks corresponding to the target ions of this compound and the internal standard.

  • Step 2: Calibration Curve. Prepare a series of calibration standards with known concentrations of this compound and a fixed amount of the internal standard. Process these standards in the same way as the urine samples to generate a calibration curve.

  • Step 3: Quantification. Use the response ratio (analyte peak area / internal standard peak area) of the unknown sample to determine its concentration from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for the targeted analysis of acylglycines due to its high sensitivity, specificity, and throughput.[15][23][24]

1. Sample Preparation:

  • Rationale: Sample preparation for LC-MS/MS is often simpler than for GC-MS as derivatization is not required.[15]

  • Step 1: Aliquoting and Internal Standard Addition. Similar to the GC-MS protocol, add a known amount of a stable isotope-labeled internal standard to a precise volume of urine.

  • Step 2: Dilution. Dilute the urine sample with a suitable solvent (e.g., methanol or water) to reduce matrix effects. A simple "dilute-and-shoot" approach is often sufficient.

2. LC-MS/MS Analysis:

  • Rationale: The sample is injected into the LC system, where this compound is separated from other components by liquid chromatography. The eluent from the LC column is then introduced into the tandem mass spectrometer. In the MS/MS system, the parent ion of this compound is selected in the first mass analyzer (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[25]

  • Step 1: Injection. Inject a small volume of the diluted sample into the LC system.

  • Step 2: Chromatographic Separation. Use a reversed-phase or HILIC column with a suitable mobile phase gradient to achieve chromatographic separation of this compound.

  • Step 3: Tandem Mass Spectrometry Detection. Operate the mass spectrometer in MRM mode. Define the specific precursor-to-product ion transitions for both this compound and its internal standard.

3. Data Analysis:

  • Rationale and Procedure: The data analysis is similar to that of GC-MS, involving peak integration, generation of a calibration curve using the response ratio of the analyte to the internal standard, and subsequent quantification of this compound in the unknown samples.

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound.

LC-MS/MS Workflow for this compound Analysis cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MSMS Tandem Mass Spectrometry Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Dilute Dilute Add_IS->Dilute Injection Injection Dilute->Injection LC_Column LC Column Separation Injection->LC_Column Ion_Source Ion Source (ESI) LC_Column->Ion_Source Q1 Q1: Precursor Ion Selection Ion_Source->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data_Analysis Data Analysis and Quantification Detector->Data_Analysis

Caption: Workflow for this compound analysis using LC-MS/MS.

Quantitative Data and Interpretation

The interpretation of this compound levels requires comparison to established reference ranges. These ranges can vary slightly between laboratories due to differences in methodology and patient populations.

AnalyteMatrixConditionTypical Concentration Range
Isothis compound UrineNormal< 3 mmol/mol creatinine
UrineIsovaleric Acidemia (untreated)> 100 mmol/mol creatinine
UrineIsovaleric Acidemia (treated)3 - 100 mmol/mol creatinine (variable)
2-Methylbutyrylglycine UrineNormalUndetectable or very low
UrineSBCAD DeficiencySignificantly elevated

Note: These values are illustrative and should not be used for clinical diagnosis. Laboratories should establish their own reference ranges.

Conclusion and Future Perspectives

This compound is an indispensable biomarker in the clinical laboratory for the diagnosis and management of isovaleric acidemia and for the differential diagnosis of disorders with elevated C5-carnitine in newborn screening. The continued advancement of analytical technologies, particularly LC-MS/MS, has enabled highly sensitive and specific quantification of this compound, leading to improved patient outcomes. For professionals in drug development, understanding the role of this compound is crucial for designing and evaluating novel therapies aimed at reducing the toxic metabolite burden in these inborn errors of metabolism. Future research may focus on the development of even more rapid and point-of-care testing methods for this compound, as well as exploring its potential role as a biomarker in other metabolic conditions.

References

  • HRSA. (n.d.). Isovaleric acidemia. Newborn Screening. [Link]

  • Lee, M., et al. (2019). Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. Journal of Inherited Metabolic Disease. [Link]

  • Yoon, H. R., et al. (2017). Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study. Annals of Pediatric Endocrinology & Metabolism. [Link]

  • Wikipedia. (2023). Isovaleric acidemia. [Link]

  • Haberle, J., et al. (2019). Biomarkers identified in inborn errors for lysine, arginine, and ornithine. Journal of Inherited Metabolic Disease. [Link]

  • Grünert, S. C., et al. (2021). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Nutrients. [Link]

  • Lindblad, B., et al. (1977). Valine/glycine ratio in newborn infants. Acta Paediatrica Scandinavica. [Link]

  • MedlinePlus. (2017). Short/branched chain acyl-CoA dehydrogenase deficiency. [Link]

  • Rashed, M. S. (2012). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols in Human Genetics. [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Suberylglycine GC-MS (2 TMS) - 70eV, Positive (HMDB0000953). [Link]

  • Vockley, J., et al. (2014). Guideline for the diagnosis and management of isovaleryl-CoA-dehydrogenase deficiency (isovaleric acidemia) - a systematic review. Orphanet Journal of Rare Diseases. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Turgeon, C. T., et al. (2023). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Current Protocols. [Link]

  • ScienceDirect. (n.d.). Biomarkers in Inborn Errors of Metabolism. [Link]

  • Quick Biochemistry Basics. (2017). Glycine biosynthesis. YouTube. [Link]

  • Njegic, A. R., et al. (2018). Quantitative determination of glycine in commercial dosage forms by kinetic spectrophotometry. Journal of the Serbian Chemical Society. [Link]

  • Ensenauer, R., et al. (2011). Aspects of Newborn Screening in Isovaleric Acidemia. International Journal of Neonatal Screening. [Link]

  • MedlinePlus. (n.d.). Isovaleric acidemia. [Link]

  • James, M. J., et al. (1987). Acylglycines. the gas chromatograph/mass spectrometric identification and interpretation of their spectra. Biomedical & Environmental Mass Spectrometry. [Link]

  • Dr. Oracle. (2025). What is the management and treatment for Isovaleric acidemia (IVA)?. [Link]

  • Liu, Y., et al. (2019). Biochemical, Clinical, and Genetic Characteristics of Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency in Chinese Patients by Newborn Screening. Frontiers in Genetics. [Link]

  • unipub. (n.d.). Method for the simultaneous determination of glycine betaine and arsenobetaine in biological samples. [Link]

  • ResearchGate. (n.d.). Biomarkers Identified in Inborn Errors for Lysine, Arginine, and Ornithine. [Link]

  • FDA. (2025). DEG EG Method. [Link]

  • Knaust, A., et al. (1998). Residues critical for formylglycine formation and/or catalytic activity of arylsulfatase A. Biochemistry. [Link]

  • MDPI. (2021). High-Throughput Liquid Chromatography–Tandem Mass Spectrometry Quantification of Glycosaminoglycans as Biomarkers of Mucopolysaccharidosis II. [Link]

  • New York State Department of Health, Wadsworth Center. (n.d.). Newborn Screening Program. [Link]

  • HRSA. (n.d.). Short/Branched Chain Acyl-CoA Dehydrogenase Deficiency. Newborn Screening. [Link]

  • PACOR. (n.d.). Isovaleric Acidemia. [Link]

  • MDPI. (2023). Inborn Errors of Amino Acid Metabolism Revisited: Clinical Implications and Insights into Current Therapies. [Link]

  • Mena, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research. [Link]

  • Van Calcar, S. C., et al. (2014). Prevalence and mutation analysis of short/branched chain acyl-CoA dehydrogenase deficiency (SBCADD) detected on newborn screening in Wisconsin. Molecular Genetics and Metabolism. [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • Broeckling, C. (2025). an overview of tandem mass spectrometry methods and approaches. YouTube. [Link]

  • PubMed. (2024). Newborn screening algorithm distinguishing potential symptomatic isovaleric acidemia from asymptomatic newborns. [Link]

  • Thermofisher Scientific. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]

  • ClinicalTrials.gov. (n.d.). Biomarkers for Inborn Errors of Metabolism. [Link]

  • ResearchGate. (n.d.). Characterization of New ACADSB Gene Sequence Mutations and Clinical Implications in Patients with 2-Methylbutyrylglycinuria Identified by Newborn Screening. [Link]

  • ResearchGate. (n.d.). (PDF) High-Throughput Liquid Chromatography–Tandem Mass Spectrometry Quantification of Glycosaminoglycans as Biomarkers of Mucopolysaccharidosis II. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Valerylglycine Formation: A Biochemical Detoxification Pathway

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Valerylglycine is an N-acylglycine, a class of metabolites formed by the conjugation of an acyl-CoA molecule with the amino acid glycine. While typically a minor metabolite, the formation of this compound and its isomers becomes critically important in the context of certain inborn errors of metabolism, known as organic acidurias.[1][2] This guide elucidates the core biochemical mechanism of this compound formation, centered on the mitochondrial enzyme Glycine N-acyltransferase (GLYAT). We will explore the pathophysiological significance of this reaction as a crucial detoxification pathway, its therapeutic implications, and provide a detailed, field-proven protocol for its quantification in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction: The Clinical Relevance of N-Acylglycines

N-acylglycines are glycine conjugates of acyl-CoA species.[1] In a healthy metabolic state, they are formed in small quantities. However, their synthesis and subsequent excretion in urine are dramatically upregulated in several inherited metabolic diseases, making them vital diagnostic markers.[1][3] These conditions, broadly termed organic acidurias, are caused by enzymatic defects in the catabolic pathways of amino acids, carbohydrates, or lipids.[2][4][5] This enzymatic block leads to the accumulation of upstream acyl-CoA intermediates which can be toxic, primarily by sequestering the essential cofactor Coenzyme A (CoA) and inhibiting mitochondrial energy metabolism.[5][6]

The most pertinent example is Isovaleric Acidemia (IVA) , an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[6][7] This deficiency leads to the accumulation of isovaleryl-CoA, a toxic intermediate in the leucine degradation pathway.[7][8] The body compensates by shunting this toxic metabolite into a detoxification reaction: the conjugation with glycine to form the non-toxic and water-soluble isothis compound, which is then efficiently excreted.[6][9] The formation of this compound, the straight-chain isomer of isothis compound, operates under the exact same mechanistic principle and serves as a model for understanding this vital metabolic process.

The Core Mechanism of this compound Formation

The synthesis of this compound is a direct, single-step enzymatic reaction occurring primarily within the mitochondrial matrix of the liver and kidneys.[10]

The Central Reaction: The core of the mechanism is the conjugation of Valeryl-CoA (also known as pentanoyl-CoA) with the amino acid glycine. This reaction forms an amide bond, yielding N-Valerylglycine and releasing Coenzyme A.

The Key Enzyme: Glycine N-Acyltransferase (GLYAT) The reaction is catalyzed by Glycine N-acyltransferase (GLYAT; EC 2.3.1.13) , also referred to as acyl-CoA:glycine N-acyltransferase.[9][11]

  • Function and Location: GLYAT is a mitochondrial enzyme whose primary role is detoxification.[10][12] It mitigates the buildup of potentially toxic acyl-CoA molecules by rendering them harmless and excretable.

  • Substrate Specificity: GLYAT exhibits broad specificity but has a preference for short- to medium-chain aromatic and branched-chain acyl-CoAs. Its substrates include benzoyl-CoA (forming hippuric acid), salicyl-CoA, and, critically for organic acidurias, isovaleryl-CoA.[10][12] Valeryl-CoA fits well within its substrate profile. The catalytic mechanism involves the polarization of the glycine molecule, facilitated by key amino acid residues like Arginine in the active site, which promotes a nucleophilic attack from the glycine's amino group on the thioester carbonyl of the Valeryl-CoA.[13]

  • Causality of the Reaction: The thermodynamic favorability of this reaction is driven by the cleavage of the high-energy thioester bond in Valeryl-CoA. This makes the glycine conjugation pathway an effective and largely irreversible method for acyl-CoA detoxification.

Substrate Biogenesis:

  • Valeryl-CoA: This five-carbon acyl-CoA is an intermediate in the β-oxidation of odd-chain fatty acids and the catabolism of some amino acids.[14][15] Under normal conditions, its concentration is kept low as it is rapidly metabolized further.

  • Glycine: A non-essential amino acid, its availability can influence the rate of the conjugation reaction. In conditions of high acyl-CoA load, glycine levels can become depleted, which is the foundational logic for using glycine supplementation as a therapeutic intervention.[16]

Biochemical Pathway of this compound Formation

Valerylglycine_Formation cluster_substrates Substrates cluster_enzyme Enzymatic Reaction cluster_products Products Valeryl_CoA Valeryl-CoA (from Fatty Acid/Amino Acid Catabolism) GLYAT Glycine N-acyltransferase (GLYAT) EC 2.3.1.13 Valeryl_CoA->GLYAT Acyl Donor Glycine Glycine Glycine->GLYAT Acyl Acceptor This compound N-Valerylglycine (Excretable Metabolite) GLYAT->this compound CoA Coenzyme A (Recycled) GLYAT->CoA

Caption: The enzymatic formation of this compound from Valeryl-CoA and Glycine.

Pathophysiological Context: A Detoxification Imperative

The true significance of the this compound formation pathway is revealed under pathological conditions like Isovaleric Acidemia (IVA).

  • Enzymatic Block & Toxin Accumulation: In IVA, the deficiency of isovaleryl-CoA dehydrogenase causes a massive buildup of its substrate, isovaleryl-CoA, in the mitochondria.[6][7]

  • Cellular Toxicity: High concentrations of isovaleryl-CoA are toxic. They sequester the mitochondrial pool of free Coenzyme A, which is essential for numerous metabolic processes, including the TCA cycle and fatty acid β-oxidation, leading to a severe energy deficit.[5][6] This accumulation is a primary driver of the life-threatening metabolic decompensation seen in patients.[8]

  • Activation of Detoxification: The GLYAT enzyme system acts as a crucial safety valve. It detoxifies the excess isovaleryl-CoA by conjugating it with glycine.[6][9] The resulting isothis compound is non-toxic, water-soluble, and readily excreted by the kidneys, thereby removing the metabolic toxin from the body.[9]

  • Therapeutic Intervention: This mechanism is the basis for treating IVA with supplemental glycine.[6][16] Providing excess glycine substrate pushes the equilibrium of the GLYAT-catalyzed reaction forward, enhancing the clearance of the toxic acyl-CoA and freeing up the mitochondrial CoA pool. Doses of 150-250 mg/kg/day are often used in treatment protocols.[8]

Experimental Analysis of this compound

The gold-standard methodology for the quantitative analysis of this compound and other organic acids in a clinical or research setting is Gas Chromatography-Mass Spectrometry (GC-MS).[17] The protocol requires extraction from the biological matrix (typically urine) and chemical derivatization to make the analytes volatile.[17][18]

Detailed Protocol: Quantitative Analysis of Urinary this compound by GC-MS

This protocol is a self-validating system, incorporating an internal standard to ensure accuracy and precision.

1. Sample Preparation & Extraction:

  • Rationale: To isolate organic acids from the complex urine matrix and prepare them for derivatization.
  • Step 1.1: Thaw a frozen random urine sample (minimum 1 mL) to room temperature. Vortex to ensure homogeneity.[19]
  • Step 1.2: Transfer a 500 µL aliquot of urine to a clean glass tube.
  • Step 1.3 (Internal Standard): Add a known amount (e.g., 20 µL of a 1 mg/mL solution) of a suitable internal standard, such as a stable isotope-labeled this compound or another non-endogenous organic acid like Tropic Acid.[20] This is critical for accurate quantification as it corrects for analyte loss during extraction and derivatization.
  • Step 1.4: Acidify the sample to a pH < 2 by adding 5M HCl. This protonates the carboxyl groups, making them less polar for efficient extraction into an organic solvent.[21]
  • Step 1.5: Add an organic solvent (e.g., 2 mL of ethyl acetate). Vortex vigorously for 2 minutes to extract the organic acids.[21][22]
  • Step 1.6: Centrifuge at 3000 x g for 5 minutes to separate the aqueous and organic layers.
  • Step 1.7: Carefully transfer the upper organic layer to a new glass tube. Repeat the extraction (steps 1.5-1.7) on the remaining aqueous layer and combine the organic extracts.
  • Step 1.8: Evaporate the combined organic solvent to complete dryness under a gentle stream of nitrogen at 40-60°C.[4]

2. Derivatization:

  • Rationale: N-acylglycines are not sufficiently volatile for GC analysis. Derivatization replaces active hydrogen atoms with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[18]
  • Step 2.1: To the dried extract, add 50 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4][22]
  • Step 2.2: Tightly cap the tube and heat at 60-70°C for 30 minutes to ensure complete reaction.[4][22]
  • Step 2.3: Cool the sample to room temperature. Transfer the derivatized sample to a GC-MS autosampler vial with a glass insert.

3. GC-MS Analysis:

  • Rationale: To separate the derivatized analytes chromatographically and identify/quantify them based on their mass spectra and retention times.
  • Step 3.1: Inject 1 µL of the derivatized sample into the GC-MS system.
  • Step 3.2 (Data Acquisition): Operate the mass spectrometer in full scan mode (e.g., scanning a mass range of 50-550 amu) to obtain a complete profile of all detectable metabolites.[18]
  • Step 3.3 (Identification): Identify the this compound-TMS derivative peak by comparing its retention time and mass spectrum to that of a pure, derivatized analytical standard.
  • Step 3.4 (Quantification): Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.
Data Presentation: Typical GC-MS Parameters
ParameterSpecificationRationale
GC Column 30m x 0.25mm ID, 0.25µm film (e.g., HP-5MS)Standard non-polar column providing good separation for a wide range of metabolites.[4]
Carrier Gas HeliumInert gas providing good chromatographic efficiency.
Oven Program Start at 70°C, ramp at 10°C/min to 280°CA temperature gradient is essential to elute compounds with different boiling points.[4]
Injection Mode Split (e.g., 10:1 ratio)Prevents column overloading for concentrated urine samples.[4]
MS Ionization Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns for library matching.
MS Acquisition Mode Full Scan (50-550 amu)Allows for untargeted detection of all eluted compounds, crucial for metabolic profiling.[18]
Experimental Workflow for this compound Quantification

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Urine Sample (500 µL) Spike Add Internal Standard Sample->Spike Extract Acidify & Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Add BSTFA & Heat (60°C) Dry->Deriv GCMS GC-MS Injection & Data Acquisition Deriv->GCMS Data Data Processing: Identify & Quantify GCMS->Data Result Final Concentration Report Data->Result

Caption: Workflow for the quantification of this compound by GC-MS.

Conclusion and Future Directions

The formation of this compound, catalyzed by Glycine N-acyltransferase, is a fundamental biochemical mechanism that serves as a powerful detoxification pathway. While operating at a basal level in healthy individuals, its role is profoundly amplified in organic acidurias, where it becomes essential for mitigating the toxicity of accumulated acyl-CoA intermediates. Understanding this mechanism not only provides a clear rationale for the diagnosis and monitoring of these disorders but also validates the therapeutic strategy of glycine supplementation.

Future research should focus on further characterizing the substrate kinetics and competitive inhibition of GLYAT and its related isozymes (e.g., GLYATL1). A deeper understanding of how various endogenous and xenobiotic acyl-CoAs compete for this pathway could lead to more refined therapeutic strategies and better management of patients with inborn errors of metabolism.

References

  • Zhang, F., Rodriguez, S., & Keasling, J. D. (2012). Controlled biosynthesis of odd-chain fuels and chemicals via engineered modular metabolic pathways. Proceedings of the National Academy of Sciences, 109(44), 17839-17844. Retrieved from [Link]

  • Grünert, S. C., et al. (2024). Classic Isovaleric Acidemia. In GeneReviews®. University of Washington, Seattle. Retrieved from [Link]

  • Cheddadi, A., et al. (2017). "Classical organic acidurias": diagnosis and pathogenesis. Clinical and Experimental Medicine, 17(3), 305-323. Retrieved from [Link]

  • Wikipedia. (2023). Glycine N-acyltransferase. Retrieved from [Link]

  • ERNDIM. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]

  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Cheddadi, A., et al. (2016). “Classical organic acidurias”: diagnosis and pathogenesis. Clinical and Experimental Medicine, 17, 305-323. Retrieved from [Link]

  • Al-Dirbashi, O. Y., et al. (2022). Glycine N-Acyltransferase Deficiency due to a Homozygous Nonsense Variant in the GLYAT: A Novel Inborn Error of Metabolism. Journal of Personalized Medicine, 12(8), 1234. Retrieved from [Link]

  • Derks, T. G. J., et al. (2024). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Metabolites, 14(2), 91. Retrieved from [Link]

  • Li, H., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes. Analytical Chemistry, 95(6), 3296-3304. Retrieved from [Link]

  • Shiela, J., & Padma, T. (2013). Organic Acidurias: An Updated Review. Indian Journal of Clinical Biochemistry, 28(4), 313-319. Retrieved from [Link]

  • Lee, Y. W., et al. (2017). Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study. Medicine, 96(11), e6385. Retrieved from [Link]

  • Silva, M. F., et al. (2001). Synthesis and intramitochondrial levels of valproyl-coenzyme A metabolites. Analytical Biochemistry, 290(1), 60-67. Retrieved from [Link]

  • Polo, L. M., et al. (2019). Structure of Bovine Glycine N-Acyltransferase Clarifies Its Catalytic Mechanism. Biochemistry, 58(39), 4021-4029. Retrieved from [Link]

  • Ferreira, C. R., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Molecular Genetics and Metabolism, 134(1-2), 118-130. Retrieved from [Link]

  • Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved from [Link]

  • Li, X., et al. (2010). A Method for Comprehensive Analysis of Urinary Acylglycines by Using Ultra-Performance Liquid Chromatography Quadrupole Linear Ion Trap Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 21(12), 2105-2116. Retrieved from [Link]

  • Duez, P., Kumps, A., & Mardens, Y. (1996). GC-MS profiling of urinary organic acids evaluated as a quantitative method. Clinical Chemistry, 42(10), 1609-1615. Retrieved from [Link]

  • The Medical Biochemistry Page. (2025). Organic Acidurias/Acidemias. Retrieved from [Link]

  • StudyRare. (2021, August 8). Isovaleric Acidemia. YouTube. Retrieved from [Link]

  • UniProt. (2010). GLYAT - Glycine N-acyltransferase - Homo sapiens (Human). Retrieved from [Link]

  • ARUP Laboratories. (n.d.). Acylglycines, Quantitative, Urine. ARUP Laboratories Test Directory. Retrieved from [Link]

  • Saudubray, J. M., et al. (2016). Organic Acidurias. In Pediatric Endocrinology and Inborn Errors of Metabolism, 2e. McGraw Hill. Retrieved from [Link]

  • Gika, H. G., et al. (2021). Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications. Journal of Chromatography B, 1185, 122995. Retrieved from [Link]

  • Jeffries, K. A., et al. (2016). Glycine N-acyltransferase-like 3 is Responsible for Long-chain N-acylglycine Formation in N18TG2 Cells. Journal of Lipid Research, 57(5), 780-790. Retrieved from [Link]

  • Rohde, M. T., et al. (2015). Metabolism of β-valine via a CoA-dependent ammonia lyase pathway. Environmental Microbiology, 17(12), 5173-5186. Retrieved from [Link]

  • Lee, Y. W., et al. (2017). Isovaleric acidemia: Therapeutic response to supplementation with glycine, L-carnitine, or both in combination and a 10-year follow-up case study. Medicine, 96(11), e6385. Retrieved from [Link]

  • The Catalyst University. (2021, March 20). Overview of Metabolism [Part 3] | Acetyl-CoA & Anaplerotic Reactions. YouTube. Retrieved from [Link]

  • Algburi, F. S. (n.d.). Fatty Acids metabolism (β-Oxidation). Retrieved from [Link]

Sources

Valerylglycine in Medium-Chain Acyl-CoA Dehydrogenase Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is the most prevalent inherited disorder of fatty acid β-oxidation.[1] This autosomal recessive condition arises from mutations in the ACADM gene, leading to impaired breakdown of medium-chain fatty acids.[2][3] Consequently, affected individuals cannot efficiently produce energy from fat stores, particularly during periods of fasting or metabolic stress.[4][5] This guide provides an in-depth exploration of valerylglycine, a key biomarker in MCAD deficiency. We will delve into the pathophysiology of the disease, the biochemical basis of this compound formation, its clinical relevance as a diagnostic and monitoring tool, and the analytical methodologies employed for its quantification. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive technical resource on the significance of this compound in the context of MCAD deficiency.

Pathophysiology of Medium-Chain Acyl-CoA Dehydrogenase Deficiency (MCADD)

MCAD deficiency is an inborn error of metabolism that disrupts the mitochondrial β-oxidation of fatty acids.[6] In healthy individuals, fatty acids are sequentially broken down to generate acetyl-CoA, which enters the Krebs cycle to produce ATP. The MCAD enzyme specifically catalyzes the initial dehydrogenation step for fatty acids with chain lengths of 6 to 12 carbons.

A deficiency in MCAD activity leads to the accumulation of medium-chain fatty acids and their metabolites.[3] This blockage in the metabolic pathway has several critical consequences:

  • Energy Depletion: During fasting or illness, when glucose stores are depleted, the body relies on fatty acid oxidation for energy. In MCADD, this process is compromised, leading to a severe energy deficit.[4]

  • Hypoketotic Hypoglycemia: The liver's inability to perform β-oxidation impairs the production of ketone bodies, an essential alternative energy source for the brain during periods of low glucose. This, coupled with increased glucose utilization, results in the characteristic hypoketotic hypoglycemia seen in metabolic crises.[7]

  • Accumulation of Toxic Metabolites: The buildup of medium-chain acyl-CoAs and their derivatives, such as octanoyl-CoA, is toxic to mitochondria and can disrupt other metabolic pathways, including the urea cycle, leading to hyperammonemia.[6]

Clinically, MCADD can manifest as lethargy, vomiting, and seizures, which can progress to coma and death if untreated.[1] While newborn screening has drastically improved outcomes, early and accurate diagnosis remains paramount.[7]

The Biochemical Genesis of this compound

Under normal physiological conditions, the small amounts of medium-chain acyl-CoAs that are not fully oxidized can be conjugated with glycine. This detoxification process is catalyzed by glycine N-acyltransferase (GLYAT), a mitochondrial enzyme.[8][9] The resulting acylglycines are water-soluble and can be readily excreted in the urine.[10]

In MCAD deficiency, the block in β-oxidation leads to a significant accumulation of medium-chain acyl-CoAs, including valeryl-CoA (a five-carbon acyl-CoA). To mitigate the toxicity of these accumulating intermediates and to regenerate free coenzyme A (CoA), the glycine conjugation pathway is upregulated.[11]

The formation of this compound proceeds as follows:

  • Activation: Valeric acid is first activated to its CoA thioester, valeryl-CoA, by a medium-chain acyl-CoA ligase.[9]

  • Conjugation: Glycine N-acyltransferase (GLYAT) then catalyzes the transfer of the valeryl group from valeryl-CoA to glycine.[11]

  • Excretion: The resulting N-valerylglycine is a non-toxic, water-soluble compound that is efficiently eliminated from the body via urine.[10]

The increased urinary excretion of this compound, along with other acylglycines like hexanoylglycine and suberylglycine, is a hallmark biochemical feature of MCAD deficiency.[7][12]

Clinical Significance of this compound

This compound, as part of a broader acylglycine profile, serves as a crucial biomarker for the diagnosis and monitoring of MCAD deficiency.

  • Diagnostic Marker: Elevated levels of this compound and other medium-chain acylglycines in urine are highly indicative of MCAD deficiency.[7][13] Quantitative analysis of these metabolites is often used as a confirmatory test following an abnormal newborn screen, which typically measures acylcarnitines in dried blood spots.[2] The measurement of urinary acylglycines can be particularly useful in distinguishing true MCADD cases from false positives.[7] A study demonstrated that measuring urinary n-hexanoylglycine and 3-phenylpropionylglycine is a highly specific method for diagnosing MCAD deficiency.[12]

  • Monitoring Disease State: While acylcarnitine profiles in plasma can fluctuate, urinary acylglycine levels can provide a more stable reflection of the underlying metabolic state. Monitoring the levels of this compound and other relevant acylglycines can help assess the effectiveness of dietary management and identify patients who may be at risk of metabolic decompensation.

Analytical Methodologies for this compound Quantification

The accurate quantification of this compound in biological matrices, primarily urine, is essential for its clinical utility. The gold-standard analytical technique is mass spectrometry (MS), typically coupled with a chromatographic separation method.

Sample Preparation

The primary goal of sample preparation is to isolate the analytes of interest from the complex urine matrix and to prepare them for instrumental analysis.

Detailed Protocol for Urine Sample Preparation:

  • Collection: A random urine specimen is collected in a clean container without preservatives.[14] For quantitative analysis, a 24-hour urine collection may be preferred, but random samples are often sufficient for diagnostic purposes.

  • Internal Standard Spiking: To correct for variations in extraction efficiency and instrument response, a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., N-valeryl-[13C2,15N]glycine) is added to a known volume of urine. The use of a SIL-IS is the preferred method for achieving reliable quantification in mass spectrometry.[15]

  • Extraction: Solid-phase extraction (SPE) is a commonly employed technique for the cleanup and concentration of acylglycines from urine.[16]

    • SPE Cartridge: An anion exchange or silica-based SPE cartridge is typically used.

    • Conditioning: The cartridge is first conditioned with a solvent like methanol, followed by an equilibration step with water or a buffer.

    • Loading: The urine sample (spiked with internal standard) is loaded onto the cartridge.

    • Washing: The cartridge is washed with a weak solvent to remove interfering substances.

    • Elution: The acylglycines are eluted from the cartridge using a stronger solvent, often an acidified organic solvent.

  • Derivatization (for GC-MS): If gas chromatography-mass spectrometry (GC-MS) is to be used, the acylglycines must be derivatized to increase their volatility and thermal stability.[16] This is commonly achieved by converting them into trimethylsilyl (TMS) ethers or esters.[16] For liquid chromatography-mass spectrometry (LC-MS), derivatization is often not necessary.[17]

  • Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the analytical instrument's mobile phase.

Instrumental Analysis

Tandem mass spectrometry (MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity and specificity.

Table 1: Comparison of Analytical Platforms

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on volatility and polarity, followed by mass analysis.Separation based on polarity, followed by tandem mass analysis.
Derivatization Required to increase volatility.[16]Generally not required.[17]
Sensitivity HighVery High
Specificity HighVery High (due to MS/MS)
Throughput ModerateHigh
Sample Volume Typically requires a larger sample volume.Can be performed with smaller sample volumes.

Workflow for LC-MS/MS Analysis:

The following diagram illustrates a typical workflow for the quantification of this compound using LC-MS/MS.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine Urine Sample Spike Spike with SIL-IS Urine->Spike SPE Solid-Phase Extraction Spike->SPE Dry Evaporation SPE->Dry Reconstitute Reconstitution Dry->Reconstitute LC UHPLC Separation Reconstitute->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Clinical Report Quant->Report

Caption: LC-MS/MS workflow for this compound quantification.

Detailed Protocol for LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for the separation of acylglycines.[18]

    • Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is typical for ultra-high-performance liquid chromatography (UHPLC).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) is the most common ionization technique for acylglycines, typically operated in positive or negative ion mode.[17]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. In this mode, the mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte (this compound) and its stable isotope-labeled internal standard. This provides a high degree of specificity and sensitivity.

  • Quantification:

    • The concentration of this compound in the sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of this compound.

Conclusion

This compound is a clinically significant biomarker that plays a pivotal role in the diagnosis and management of Medium-chain acyl-CoA dehydrogenase deficiency. Its formation represents a key detoxification mechanism for the clearance of accumulating medium-chain fatty acid intermediates. The accurate and precise quantification of this compound, primarily through LC-MS/MS, is a cornerstone of the biochemical genetics laboratory. A thorough understanding of the pathophysiology of MCADD, the biochemical origins of this compound, and the analytical intricacies of its measurement is essential for researchers, clinicians, and drug development professionals working to improve the lives of individuals with this inherited metabolic disorder.

References

  • National Center for Biotechnology Information. (2024, February 29). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. StatPearls. Retrieved from [Link]

  • Genetic Metabolic Dietitians International. (2008, February 10). MCAD. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, September 26). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. GeneReviews. Retrieved from [Link]

  • FODsupport.org. (2022, August 12). MCAD Deficiency Diagnosis and Treatment. Retrieved from [Link]

  • Mayo Clinic. (2023, November 28). MCAD deficiency - Symptoms and causes. Retrieved from [Link]

  • Medscape. (2025, October 1). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency (MCADD): Background, Etiology, Pathophysiology. Retrieved from [Link]

  • MedlinePlus. (2015, February 1). Medium-chain acyl-CoA dehydrogenase deficiency. Retrieved from [Link]

  • New York State Department of Health, Wadsworth Center. Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Retrieved from [Link]

  • Mayo Clinic. (2023, November 28). MCAD deficiency - Diagnosis and treatment. Retrieved from [Link]

  • PubMed. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. Retrieved from [Link]

  • PubMed. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Retrieved from [Link]

  • ResearchGate. Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Retrieved from [Link]

  • National Institutes of Health. (2021, March 18). Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. Retrieved from [Link]

  • Mayo Clinic Laboratories. Overview: Acylglycines, Quantitative, Random, Urine. Retrieved from [Link]

  • PubMed. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS. Retrieved from [Link]

  • ARUP Laboratories. Acylglycines, Quantitative, Urine. Retrieved from [Link]

  • ResearchGate. Quantitative determination of glycine in commercial dosage forms by kinetic spectrophotometry. Retrieved from [Link]

  • Taylor & Francis Online. (2015, January 20). Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Retrieved from [Link]

  • ResearchGate. Mass spectrometry analysis of the formylglycine conversion rate. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, July 29). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Retrieved from [Link]

  • bevital. (2021, May 20). Quantifying Precision Loss in Targeted Metabolomics Based on Mass Spectrometry and Nonmatching Internal Standards. Retrieved from [Link]

  • MDPI. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Retrieved from [Link]

  • Frontiers. (2024, April 2). The impact of obesity-associated glycine deficiency on the elimination of endogenous and exogenous metabolites via the glycine conjugation pathway. Retrieved from [Link]

  • PubMed. A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Retrieved from [Link]

  • IRIS. (2017, April 18). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Retrieved from [Link]

  • Google Patents. Method for detecting glycine and impurities thereof by high performance liquid chromatography.
  • PubMed Central. (2018, March 30). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. Retrieved from [Link]

  • Allina Health Laboratory. Acylglycines, quantitative, urine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Quantification of Valerylglycine in Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

A Robust Method for the Diagnosis and Monitoring of Medium-Chain Acyl-CoA Dehydrogenase Deficiency

Introduction

Valerylglycine is a clinically significant acylglycine that serves as a key diagnostic biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[1][2][3] MCAD deficiency is an autosomal recessive inborn error of metabolism that impairs the body's ability to break down medium-chain fatty acids for energy.[1][2][3][4] During periods of fasting or metabolic stress, this enzymatic block leads to the accumulation of toxic medium-chain fatty acid intermediates, such as valeryl-CoA. The detoxification of valeryl-CoA occurs through its conjugation with glycine, resulting in the formation and subsequent urinary excretion of this compound.

The quantitative analysis of this compound in urine is crucial for the diagnosis, confirmation of positive newborn screens, and therapeutic monitoring of individuals with MCAD deficiency.[2][3] Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) has become the gold standard for this analysis due to its superior sensitivity, specificity, and high-throughput capabilities.[5][6][7] This application note provides a detailed, field-proven protocol for the reliable quantification of this compound in human urine using LC-MS/MS, designed for researchers, clinical scientists, and professionals in drug development.

Principle of the Method

This method employs a simple "dilute-and-shoot" sample preparation, which minimizes sample handling and potential for analytical variability.[8] Urine samples are fortified with a stable isotope-labeled internal standard (SIL-IS), this compound-d5, which is chemically identical to the analyte but mass-shifted. The use of a SIL-IS is critical as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for variations in sample preparation and matrix-induced signal suppression or enhancement.[9][10]

Following dilution, the sample is injected into a reverse-phase LC system for chromatographic separation. The analyte and internal standard are then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[11][12] This highly specific detection mode isolates a specific precursor ion for the analyte and its internal standard and monitors for unique product ions generated upon fragmentation, ensuring accurate and precise quantification.

Biochemical Context: this compound Formation in MCAD Deficiency

In a healthy individual, medium-chain fatty acids are metabolized via β-oxidation in the mitochondria to produce acetyl-CoA for energy. In MCAD deficiency, a defect in the ACADM gene leads to a non-functional or poorly functional MCAD enzyme.[2] This enzymatic block causes the upstream accumulation of medium-chain acyl-CoAs, including valeryl-CoA. To mitigate the toxicity of these intermediates, the body utilizes a detoxification pathway where valeryl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase, forming this compound, which is then excreted in the urine.

MCAD_Deficiency_Pathway MCFA Medium-Chain Fatty Acids BetaOx Mitochondrial β-Oxidation MCFA->BetaOx MC_AcylCoA Medium-Chain Acyl-CoA (e.g., Valeryl-CoA) MCAD MCAD Enzyme MC_AcylCoA->MCAD Normal Pathway Block Enzymatic Block MC_AcylCoA->Block BetaOx->MC_AcylCoA AcetylCoA Acetyl-CoA (Energy) MCAD->AcetylCoA GNAT Glycine N-acyltransferase Block->GNAT Detoxification Pathway Glycine Glycine Glycine->GNAT ValGly This compound (Excreted in Urine) GNAT->ValGly

Caption: Metabolic pathway in MCAD deficiency leading to this compound formation.

Materials and Reagents

  • Standards: this compound (analytical standard grade), this compound-d5 (internal standard).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid (≥98%).

  • Urine: Pooled human urine for calibrators and quality controls (QC), confirmed to have low endogenous levels of this compound.

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, autosampler vials with inserts.

Instrumentation and Analytical Conditions

A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is required.

Table 1: LC-MS/MS Instrumental Parameters
ParameterSettingRationale
LC System
Analytical ColumnC18 Reverse-Phase, e.g., 2.1 x 100 mm, 1.8 µmProvides robust retention and separation for small polar molecules like acylglycines.[13]
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes analyte protonation for positive ion mode ESI and improves peak shape.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting analytes from the C18 column.
Flow Rate0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good chromatographic efficiency.
Gradient5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 minA gradient is necessary to elute the analyte efficiently while separating it from other urine matrix components.
Injection Volume5 µLA small injection volume minimizes matrix effects while providing sufficient sensitivity.
Column Temperature40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
MS System
Ionization ModeElectrospray Ionization (ESI), PositiveThis compound contains a secondary amine and a carboxylic acid, which are readily protonated in positive mode ESI.
Monitored TransitionsSee Table 2MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[14]
Dwell Time100 msSufficient time to acquire >12 data points across the chromatographic peak for accurate quantification.
Source Temperature500 °COptimizes desolvation of the ESI spray.
Gas Flow (Nebulizer, Gas)Instrument DependentMust be optimized to ensure efficient nebulization and ion generation.
Table 2: MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Comment
This compound160.186.115Quantifier Transition
This compound160.176.025Qualifier Transition
This compound-d5 (IS)165.191.115Internal Standard

Detailed Experimental Protocol

Preparation of Stock Solutions, Calibrators, and QCs
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d5 in 50% methanol.

  • Intermediate Solutions: Prepare a series of working standard solutions of this compound by serially diluting the stock solution. Prepare a working internal standard (IS) solution (e.g., 1 µg/mL) from the this compound-d5 stock.

  • Calibration Standards: Spike pooled human urine with the working standard solutions to create a calibration curve with at least 6-8 non-zero points covering the expected clinical range (e.g., 0.1 to 50 µmol/L).

  • Quality Controls (QCs): Prepare QCs in pooled human urine at a minimum of three concentration levels: low, medium, and high. These should be prepared from a separate weighing of the analytical standard.

Urine Sample Preparation
  • Thaw and Centrifuge: Thaw frozen urine samples completely at room temperature. Vortex mix for 10 seconds. Centrifuge at 4,000 x g for 5 minutes to pellet any particulate matter.[6]

  • Aliquot: Transfer 50 µL of the urine supernatant (or calibrator/QC) to a clean 1.5 mL microcentrifuge tube or a well in a 96-well plate.

  • Add Internal Standard: Add 450 µL of the working IS solution (e.g., 1 µg/mL in 0.1% formic acid in water). This step achieves a 1:10 dilution and incorporates the IS.

  • Mix and Transfer: Vortex the mixture for 10 seconds. Transfer the final solution to an autosampler vial or the 96-well plate for analysis.

Data Analysis and System Suitability

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. A linear regression with a 1/x or 1/x² weighting is typically used. The correlation coefficient (r²) should be >0.99.

  • Quantification: Calculate the concentration of this compound in patient samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: For a run to be accepted, the calculated concentrations of at least two-thirds of the QC samples must be within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ).[8][15]

Method Validation Summary

This analytical method must be fully validated according to established guidelines, such as those from the U.S. Food and Drug Administration (FDA).[16][17][18] Validation ensures the method is reliable for its intended purpose.[19][20]

Table 3: Typical Method Validation Performance
ParameterAcceptance CriteriaPurpose
Linearity r² ≥ 0.99; Calibrators within ±15% of nominal (±20% at LLOQ)Demonstrates a proportional relationship between instrument response and concentration.[20]
Accuracy & Precision Intra- and inter-assay precision (%CV) ≤15%; Accuracy (%RE) within ±15% (≤20% and ±20% at LLOQ, respectively)Ensures the method is both reproducible and provides results close to the true value.[20][21]
Selectivity No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples.Confirms that other components in the urine matrix do not affect the quantification.
Matrix Effect CV of IS-normalized matrix factor should be ≤15%.Assesses the impact of co-eluting matrix components on the ionization of the analyte.
Recovery Should be consistent and reproducible, although not required to be 100%.Measures the efficiency of the sample preparation process. The SIL-IS effectively corrects for recovery variability.[9]
Stability Analyte stable within ±15% of initial concentration under various storage conditions (freeze-thaw, bench-top).Ensures sample integrity during collection, storage, and processing.[15]
Limit of Quantification (LOQ) Lowest concentration on the calibration curve that meets accuracy and precision criteria.Defines the lower boundary of reliable quantification.

Analytical Workflow

The entire process from sample receipt to data reporting follows a systematic and traceable workflow to ensure data integrity and quality.

Analytical_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleReceipt Sample Receipt (Urine) SamplePrep Sample Preparation (Dilute, Add IS) SampleReceipt->SamplePrep LCMS LC-MS/MS Analysis (MRM Detection) SamplePrep->LCMS DataAcq Raw Data Acquisition LCMS->DataAcq DataProc Data Processing (Integration, Calibration) DataAcq->DataProc Review Data Review & QC Check DataProc->Review Report Final Report Generation Review->Report

Caption: Comprehensive workflow for the quantification of urinary this compound.

References

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
  • Zivak Technologies. (n.d.). Organic Acid Urine LC-MS/MS Analysis Kit User Manual. Retrieved from [Link]

  • El-Khatib, A. H., Lamp, J., & Weigel, S. (2023). A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. Food Chemistry, 419, 136015.
  • Iqbal, M. A., & Tierney, C. (2024). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. In StatPearls.
  • Li, W., Jia, H., & Liu, G. (2013). Development and validation of a highly sensitive LC-MS/MS method for quantitation of bivalirudin in human plasma: application to a human pharmacokinetic study.
  • Clarke, C. J., Haselden, J. N., & Nicholls, A. W. (2012). Increased levels of urinary phenylacetylglycine associated with mitochondrial toxicity in a model of drug-induced phospholipidosis. Toxicological Sciences, 129(1), 35-45.
  • Dunn, P. J. H., et al. (2012). Calibration strategies for the determination of stable carbon absolute isotope ratios in a glycine candidate reference material by elemental analyser-isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 26(15), 1778-1784.
  • ResearchGate. (2017). LC-MS Method Validation? [Forum discussion].
  • Garcia-Jimenez, I., et al. (2020). Usefulness of levels of 2-methylbutyrylglycine and 2-ethylhydracrylic acid in urine for diagnosing 2-methylbutyrylglycinuria. Orphanet Journal of Rare Diseases, 15(1), 1-8.
  • Zivak Technologies. (n.d.). Organic Acids LC-MS/MS analysis kit. Retrieved from [Link]

  • Medscape. (2023). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). MRM ion transitions for all target amino acids.
  • Swanson, T. J., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Molecular Genetics and Metabolism, 134(1-2), 153-161.
  • Wang, G., Hsieh, Y., & Korfmacher, W. A. (2011). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • Bąchor, R., et al. (2022).
  • Genetic Metabolic Dietitians International. (n.d.). MCAD. Retrieved from [Link]

  • Chemistry For Everyone. (2023, June 14). What Is Method Validation In The Context Of LC-MS? [Video]. YouTube.
  • National Center for Biotechnology Information. (n.d.). Increased urinary propionyl glycine. Retrieved from [Link]

  • Coene, K. L. M., et al. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 41(3), 437-447.
  • Vockley, J., & Ghaloul-Gonzalez, L. (2022). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. In GeneReviews®.
  • Poltava National Medical University. (n.d.). The Value of Urinalysis for Clinical Medicine.
  • U.S. Food and Drug Administration. (2018).
  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • Madej, A., et al. (2014). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Journal of Pharmaceutical and Biomedical Analysis, 88, 309-314.
  • Dr. Ehrenstorfer. (2017, November 28). Introduction to stable isotope internal standards [Video]. YouTube.
  • Shimadzu. (n.d.).
  • Agilent Technologies. (2016). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column.
  • ResearchGate. (n.d.). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
  • CompMS. (n.d.). MRM database. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry. Retrieved from [Link]

  • Children's Hospital of Philadelphia. (n.d.). Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic, nutritional, iatrogenic, and artifactual sources of urinary organic acids: A comprehensive table.
  • ResearchGate. (n.d.). Multiple Reaction Monitoring (MRM) transitions and optimized MS parameters.
  • U.S. Food and Drug Administration. (2020, July 6).
  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Plasma Valerylglycine using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the quantitative analysis of valerylglycine in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder of leucine metabolism.[1][2][3] The methodology herein describes a comprehensive workflow, including plasma sample preparation by protein precipitation, analyte extraction, chemical derivatization to enhance volatility, and subsequent GC-MS analysis. This guide is designed for researchers, clinical scientists, and drug development professionals, offering field-proven insights into experimental choices, quality control, and troubleshooting to ensure data of the highest scientific integrity.

Introduction and Clinical Significance

Isovaleric Acidemia (IVA) is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD).[2][3] This enzymatic defect disrupts the normal catabolism of the amino acid leucine, leading to the accumulation of isovaleric acid and its metabolites.[2][3] The body detoxifies isovaleric acid by conjugating it with glycine to form N-isothis compound (this compound), which is then excreted.[2][3] Consequently, elevated levels of this compound in plasma and urine serve as a key diagnostic marker for IVA.[1][2]

Accurate and precise quantification of plasma this compound is essential for the initial diagnosis, often prompted by newborn screening results, and for the ongoing therapeutic monitoring of patients undergoing treatment, which typically involves a protein-restricted diet and supplementation.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable technique for this application, offering high sensitivity and specificity. However, due to the polar and non-volatile nature of this compound, a chemical derivatization step is mandatory to facilitate its analysis by GC-MS.[4][5] This protocol employs a silylation reaction to convert this compound into a volatile derivative suitable for gas chromatographic separation and mass spectrometric detection.

Principle of the Method

The analytical workflow involves three primary stages:

  • Sample Preparation: Plasma proteins are first precipitated using an organic solvent. This compound and an internal standard (IS) are then extracted from the supernatant.

  • Derivatization: The extracted analytes are dried and subjected to a silylation reaction. This process replaces the active hydrogens on the carboxyl and amine groups with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups, rendering the molecule volatile and thermally stable.[4][5][6]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The analytes are separated on a non-polar capillary column based on their boiling points and interaction with the stationary phase. The mass spectrometer, operating in Selected Ion Monitoring (SIM) mode, provides sensitive and specific detection for quantitative analysis.

Materials and Reagents

3.1. Chemicals and Standards

  • This compound (analytical standard)

  • Isotopic-labeled internal standard (e.g., this compound-d5)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate, HPLC grade

  • Pyridine, anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Deionized Water (18.2 MΩ·cm)

  • Nitrogen Gas, high purity

3.2. Consumables and Equipment

  • Human Plasma (K2EDTA anticoagulant recommended)

  • Microcentrifuge tubes (1.5 mL)

  • Glass autosampler vials with inserts (250 µL) and caps

  • Pipettes and sterile tips

  • Microcentrifuge

  • Centrifugal vacuum evaporator (e.g., SpeedVac) or nitrogen evaporator

  • Heating block or oven

  • Vortex mixer

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in 50% methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50% methanol to create a set of working standards for the calibration curve (e.g., spanning a range of 0.1 to 50 µg/mL).

  • QC Working Solutions: From a separate weighing of the this compound standard, prepare working solutions for Low, Medium, and High QCs.

  • Internal Standard Spiking Solution: Dilute the IS primary stock to a final concentration of 5 µg/mL in 50% methanol.

Sample Preparation and Extraction
  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.

  • Internal Standard Addition: Add 10 µL of the IS spiking solution (5 µg/mL) to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[7]

  • Mixing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at ~14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean, labeled microcentrifuge tube, avoiding the protein pellet.

  • Evaporation: Dry the supernatant completely under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Anhydrous conditions are critical for the subsequent derivatization step.[4]

Derivatization

Expert Insight: Silylation is highly susceptible to moisture, which can lead to poor reaction yield and instability of the derivatives.[4] Ensuring all reagents and samples are anhydrous is paramount. MTBSTFA is often preferred over BSTFA as it forms more stable tert-butyldimethylsilyl (TBDMS) derivatives that are less sensitive to hydrolysis.[4][8]

  • Reagent Addition: To the dried extract, add 50 µL of ethyl acetate and 50 µL of the derivatizing agent (e.g., MTBSTFA or BSTFA + 1% TMCS).

  • Incubation: Cap the tubes tightly and heat at 60-70°C for 30-60 minutes.[9][10]

  • Cooling: Allow the samples to cool to room temperature.

  • Transfer: Transfer the final derivatized solution to a GC-MS autosampler vial with an insert for analysis.

GC-MS Analysis

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temperature 280°C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Volume 1 µL
Oven Program Initial 100°C, hold 1 min; ramp 15°C/min to 280°C, hold 5 min
MS System Agilent 5977B MSD or equivalent
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Example for TBDMS derivative) This compound: m/z 258 (Quantifier), 302, 159; IS: m/z 263 (Quantifier)

Note: The specific quantifier and qualifier ions must be determined empirically by injecting a derivatized standard and examining the resulting mass spectrum. The TBDMS derivative often shows a characteristic [M-57]+ fragment (loss of a tert-butyl group), which is a strong candidate for a quantification ion.[8]

Workflow Visualization

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing p 1. Plasma Sample (100 µL) istd 2. Add Internal Standard p->istd ppt 3. Protein Precipitation (ACN) istd->ppt cent1 4. Centrifuge ppt->cent1 sup 5. Transfer Supernatant cent1->sup dry 6. Evaporate to Dryness sup->dry reagent 7. Add Silylation Reagent (MTBSTFA) dry->reagent heat 8. Heat (60°C, 30 min) reagent->heat inject 9. Inject into GC-MS heat->inject sep 10. GC Separation inject->sep detect 11. MS Detection (SIM) sep->detect integrate 12. Peak Integration detect->integrate curve 13. Calibration Curve integrate->curve quant 14. Quantify Concentration curve->quant

Caption: End-to-end workflow for plasma this compound analysis.

Data Analysis and Method Validation

7.1. Quantification Quantification is performed by generating a calibration curve. The peak area ratio of the this compound quantifier ion to the IS quantifier ion is plotted against the nominal concentration of each calibrator. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used to fit the curve. The concentration of this compound in unknown samples is then calculated from this regression equation.

7.2. Method Validation The bioanalytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with guidelines from regulatory bodies like the FDA or EMA.[11][12] A full validation should assess the following parameters.[11][13]

Parameter Acceptance Criteria (Typical) Purpose
Linearity Correlation coefficient (r²) ≥ 0.99Demonstrates a proportional response over the analytical range.
LLOQ Accuracy within ±20%, Precision ≤ 20% CVLowest concentration quantifiable with acceptable accuracy and precision.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).Closeness of measured value to the true value.
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ).Agreement between replicate measurements (Intra- & Inter-assay).[14]
Selectivity No significant interfering peaks at the analyte retention time in blank plasma from multiple sources.[13]Ensures the method can measure the analyte without interference.
Matrix Effect CV of IS-normalized response should be ≤ 15%.Assesses the impact of plasma components on ionization.
Stability Analyte concentration within ±15% of baseline after storage conditions (Freeze-thaw, short-term, long-term).[14][15]Ensures analyte integrity during sample handling and storage.

Expert Insights & Troubleshooting

  • Causality of Derivatization Choice: this compound contains both a carboxylic acid and a secondary amine. Both are polar functional groups with active hydrogens that must be derivatized to prevent peak tailing and ensure sufficient volatility for GC analysis.[4][16] Silylation is a robust and common technique for this purpose.[4][17] Using a reagent like MTBSTFA, which creates a more stable TBDMS derivative, is advantageous as it reduces the susceptibility of the analyte to hydrolysis during sample handling and injection, thereby improving reproducibility.[4][8]

  • Importance of Internal Standard: An isotopic-labeled internal standard is crucial for a reliable quantitative assay. It co-elutes with the analyte and experiences similar extraction inefficiencies, derivatization yield variations, and potential ion suppression in the MS source. By normalizing the analyte response to the IS response, these variations are compensated for, leading to significantly improved accuracy and precision.

  • Troubleshooting - Low Recovery: If analyte recovery is poor, consider the protein precipitation and extraction steps. Ensure the organic solvent-to-plasma ratio is sufficient for complete protein removal (typically 3:1 or 4:1 v/v).[7] Also, verify the complete evaporation of the extraction solvent, as residual water will inhibit the derivatization reaction.

  • Troubleshooting - Peak Tailing: Peak tailing for the analyte or IS is often a sign of incomplete derivatization or activity in the GC inlet or column. Deactivate the inlet liner with a silylating agent or use a pre-deactivated liner. Ensure the derivatization reaction goes to completion by optimizing temperature and time.[10] The presence of moisture is a primary cause of incomplete derivatization.[4]

  • Self-Validating System: The protocol's trustworthiness is established by the concurrent analysis of QCs at multiple concentrations in every analytical run. These QCs act as a self-validating system; if the calculated concentrations of the QCs fall within the pre-defined acceptance criteria (e.g., ±15% of nominal), it provides confidence that the calibration curve is accurate and the results for the unknown samples in that batch are reliable.

References

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Lee, H. J., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of Chromatography B, 852(1-2), 557-564. Retrieved from [Link]

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. Retrieved from [Link]

  • MetBioNet. (n.d.). Best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • Ensenauer, R., & Vockley, J. (2024). Classic Isovaleric Acidemia. GeneReviews®. Retrieved from [Link]

  • Forni, S., et al. (2019). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Metabolites, 9(10), 209. Retrieved from [Link]

  • Derks, T. G. J., et al. (2017). Isovaleric acidemia: Therapeutic response to supplementation with glycine, l-carnitine, or both in combination and a 10-year follow-up case study. Molecular Genetics and Metabolism Reports, 11, 2-5. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Pasikanti, K. K., et al. (2014). GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters. Bioanalysis, 6(15), 2049-2064. Retrieved from [Link]

  • Koek, M. M., et al. (2011). Defining Blood Plasma and Serum Metabolome by GC-MS. Metabolites, 1(1), 3-15. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed methodology of different plasma preparation procedures.... Retrieved from [Link]

  • Butt, H. L., et al. (2016). Quantitation of total fatty acids in plasma and serum by GC-NCI-MS. Journal of Lipid Research, 57(12), 2245-2254. Retrieved from [Link]

  • FDA. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

Sources

Quantitative Analysis of Valerylglycine in Human Urine by Stable Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Introduction: The Clinical Relevance of Valerylglycine

This compound, also known as N-pentanoylglycine, is an acylglycine that serves as a key biomarker in the diagnosis and monitoring of certain inborn errors of metabolism. Specifically, elevated levels of this compound in urine are indicative of deficiencies in the valine and isoleucine metabolic pathways. Acylglycines are metabolites formed in the mitochondria when an acyl-CoA ester, which cannot be further metabolized due to an enzyme deficiency, is conjugated with glycine. This conjugation facilitates its excretion in the urine.[1][2] Therefore, the accurate and precise quantification of this compound is of significant clinical importance for the diagnosis and management of these metabolic disorders.

This application note provides a detailed protocol for the quantification of this compound in human urine using a stable isotope dilution method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is renowned for its high sensitivity and specificity, making it the gold standard for bioanalytical testing.[1]

Principle of the Method: Stable Isotope Dilution

The stable isotope dilution (SID) method relies on the addition of a known concentration of a stable isotope-labeled analogue of the analyte of interest to the sample at the beginning of the analytical process. In this protocol, N-Valerylglycine-13C2,15N is used as the internal standard. This internal standard is chemically identical to the endogenous this compound, and therefore, it co-elutes chromatographically and exhibits the same ionization and fragmentation behavior in the mass spectrometer. However, it is distinguishable by its higher mass.

The key advantage of this approach is that the ratio of the analyte to the internal standard is measured. Any sample loss during preparation or variations in instrument response will affect both the analyte and the internal standard equally, thus preserving the accuracy of the measurement. This self-validating system ensures a high degree of precision and accuracy.

SID_Principle cluster_processing Sample Processing cluster_analysis LC-MS/MS Analysis cluster_result Quantification Analyte This compound (Endogenous) Preparation Dilution & Filtration Analyte->Preparation IS This compound-13C2,15N (Known Amount) IS->Preparation LC LC Separation Preparation->LC MS MS/MS Detection LC->MS Ratio Ratio of Analyte to IS MS->Ratio Concentration Accurate Concentration of this compound Ratio->Concentration

Figure 1: Principle of Stable Isotope Dilution for this compound Quantification.

Experimental Protocol

Materials and Reagents
  • This compound analytical standard: (e.g., Sigma-Aldrich, CAS No. 24003-66-5)[3][4]

  • N-Valerylglycine-13C2,15N internal standard: (e.g., MedChemExpress, HY-W769077)[5]

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Human urine (drug-free, for calibration standards and quality controls)

  • 0.2 µm syringe filters

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound and N-Valerylglycine-13C2,15N into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of this compound by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

    • Prepare a working internal standard solution of N-Valerylglycine-13C2,15N at a concentration of 10 µg/mL in 50:50 (v/v) acetonitrile:water.

  • Calibration Curve Standards and Quality Control (QC) Samples:

    • Prepare calibration standards by spiking appropriate amounts of the this compound working solutions into drug-free human urine to achieve a concentration range of 0.1 to 50 µg/mL.

    • Prepare QC samples in drug-free human urine at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/mL).

Sample Preparation

The "dilute-and-shoot" method is a simple and effective approach for urine samples, minimizing matrix effects while maintaining high throughput.[2][6]

  • To 50 µL of urine sample, calibrator, or QC, add 10 µL of the 10 µg/mL internal standard working solution.

  • Add 440 µL of 0.1% formic acid in water.

  • Vortex for 10 seconds.

  • Centrifuge at 14,000 x g for 5 minutes to pellet any particulates.[6]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample_Prep_Workflow start Start: Urine Sample (50 µL) add_is Add Internal Standard (10 µL) start->add_is add_diluent Add Diluent (440 µL) add_is->add_diluent vortex Vortex (10 sec) add_diluent->vortex centrifuge Centrifuge (14,000 x g, 5 min) vortex->centrifuge transfer Transfer Supernatant to Vial centrifuge->transfer end Inject into LC-MS/MS transfer->end

Figure 2: Urine Sample Preparation Workflow.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a starting point and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Tandem Mass Spectrometry (MS/MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
Gas 1 (Nebulizer) 50 psi
Gas 2 (Turbo) 60 psi
Curtain Gas 35 psi
Collision Gas Nitrogen

Multiple Reaction Monitoring (MRM) Transitions:

The selection of MRM transitions is critical for the specificity of the assay.[7] The precursor ion is typically the protonated molecule [M+H]+, and the product ions are characteristic fragments. These should be determined by infusing the analytical standards into the mass spectrometer. Based on the structure of this compound (MW: 159.18 g/mol ) and its stable isotope-labeled internal standard, the following transitions are proposed:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) - Starting Point
This compound 160.176.1 (Glycine)15
160.186.1 (Valeryl)12
This compound-13C2,15N 163.179.115

Note: The most intense and stable fragment should be used for quantification, and a second fragment for qualification.

Method Validation

A full bioanalytical method validation should be performed according to regulatory guidelines (e.g., FDA or EMA) to ensure the reliability of the data.[8]

Key Validation Parameters:

ParameterAcceptance Criteria
Linearity Calibration curve with at least 6 non-zero standards, correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ), accuracy (% bias) within ±15% (±20% at LLOQ) for QC samples.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard in at least six different sources of blank matrix.
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance ionization.
Recovery The extraction efficiency of the analyte should be consistent and reproducible.
Stability Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term storage).
Lower Limit of Quant. The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

Data Analysis and Interpretation

The concentration of this compound in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then used to interpolate the concentration from the linear regression of the calibration curve.

Urinary concentrations are typically normalized to creatinine to account for variations in urine dilution.

Conclusion

This application note provides a comprehensive and robust method for the quantitative analysis of this compound in human urine using stable isotope dilution LC-MS/MS. The described protocol, when fully validated, offers the high degree of accuracy, precision, and specificity required for clinical diagnostic applications. The use of a stable isotope-labeled internal standard is paramount to achieving reliable and reproducible results, ensuring confidence in the clinical data generated.

References

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • la Marca, G., Casetta, B., Malvagia, S., Pasquini, E., Innocenti, M., & Zammarchi, E. (2011). Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Hobert, J. A., De Biase, I., Yuzyuk, T., & Pasquali, M. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 523, 285-289.
  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. Retrieved from [Link]

  • Voehringer, P., Fuertig, R., & Ferger, B. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min.
  • Çelik, S., & Yilmaz, B. (2022). Strategy for Successful Urine Sample Preparation for LC-MS/MS Device at Drug Verification Laboratory. Journal of Analytical Methods in Chemistry, 2022, 1-7.
  • ResearchGate. (n.d.). Mass spectra of the fragmentation of singly charged glycine cations.... Retrieved from [Link]

  • Waters Corporation. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]

  • RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from [Link]

  • Cerilliant. (n.d.). Home. Retrieved from [Link]

Sources

Comprehensive Guide to the Preparation and Certification of a Valerylglycine Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive, field-proven guide for the synthesis, purification, and rigorous analytical characterization of Valerylglycine (N-pentanoylglycine) for use as a primary analytical standard. This compound is a critical biomarker in the study of inborn errors of metabolism, particularly those related to mitochondrial fatty acid β-oxidation.[1] The availability of a well-characterized, high-purity analytical standard is paramount for the accuracy and reproducibility of quantitative diagnostic and research assays.[2][3] This guide is intended for researchers, scientists, and drug development professionals who require a self-validating system for producing and qualifying this essential reference material. The protocols herein are designed to yield a standard meeting a purity specification of ≥98.0%.[4]

Introduction: The Scientific Imperative for a this compound Standard

This compound (IUPAC name: 2-(pentanoylamino)acetic acid) is an N-acyl-alpha amino acid, a class of metabolites formed via the conjugation of an acyl-CoA with glycine.[1] While present at low levels under normal physiological conditions, elevated concentrations of specific acylglycines in urine and plasma are indicative of metabolic disorders. The accurate quantification of this compound is therefore a key diagnostic tool.

An analytical standard serves as the ultimate reference point in any quantitative measurement.[2] Its purity, identity, and concentration must be known with a high degree of certainty to ensure that instrument calibrations are accurate and that analytical methods are validated against a true benchmark.[3] This application note moves beyond a simple recitation of steps to explain the causality behind the chosen methodologies, ensuring a robust and reproducible outcome.

Strategic Overview: The Path to a Certified Standard

The preparation of a primary analytical standard is a multi-stage process, beginning with chemical synthesis and culminating in comprehensive characterization and certification. Each stage is a quality gateway for the next, ensuring that the final material is fit for its intended purpose.

G cluster_prep Preparation Phase cluster_qual Qualification Phase A Chemical Synthesis (Schotten-Baumann Reaction) B Crude Product Isolation A->B C Purification (Recrystallization) B->C D Identity Confirmation (NMR, MS) C->D Purified Material E Purity & Strength Assay (HPLC, KF, GC-HS) D->E F Certification (Certificate of Analysis) E->F G Storage & Use (2-8°C) F->G Certified Standard

Caption: Overall workflow for this compound analytical standard preparation.

Phase 1: Synthesis and Purification Protocol

The chosen synthetic route is the Schotten-Baumann reaction, a classic and highly reliable method for acylating amines. It involves the reaction of glycine with valeryl chloride under aqueous alkaline conditions. The base neutralizes the HCl byproduct, driving the reaction to completion.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Glycine≥99%Sigma-Aldrich
Valeryl Chloride≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)ACS Reagent GradeVWR
Dichloromethane (DCM)HPLC GradeFisher Scientific
Ethyl AcetateACS Reagent GradeVWR
Ethanol, 200 ProofACS Reagent GradeVWR
Deionized Water18.2 MΩ·cmMillipore Milli-Q
Step-by-Step Synthesis Protocol
  • Glycine Solution Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, overhead stirrer, and dropping funnel, dissolve glycine (7.5 g, 0.1 mol) in 100 mL of deionized water.

  • Basification: Cool the solution to 0-5°C in an ice bath. Slowly add a 2 M NaOH solution (~55 mL) until the pH of the solution is stable between 10-11. This deprotonates the amino group of glycine, making it a more potent nucleophile.

  • Acylation Reaction: While maintaining the temperature at 0-5°C and stirring vigorously, add valeryl chloride (13.3 g, 0.11 mol) dropwise from the dropping funnel over 30-45 minutes. Simultaneously, add 2 M NaOH solution dropwise via a second dropping funnel to maintain the pH between 10 and 11. The reaction is exothermic, and careful control of temperature and pH is critical to prevent hydrolysis of the acyl chloride and to ensure efficient acylation.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Acidification and Isolation: Cool the reaction mixture again in an ice bath and acidify to pH 2 with concentrated HCl. This protonates the carboxylate group of this compound, causing it to precipitate out of the aqueous solution as it is less soluble in its acidic form.[1]

  • Crude Product Collection: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2x 30 mL) to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50°C to a constant weight. A typical crude yield is 80-90%.

Step-by-Step Purification Protocol (Recrystallization)

The principle of recrystallization is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while impurities remain in the mother liquor.

  • Solvent Selection: A water/ethanol mixture is an effective solvent system for this compound.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot deionized water (e.g., 50 mL for 10 g of crude product) and heat the mixture on a hot plate with stirring until the solid dissolves completely. If it does not fully dissolve, add small portions of hot ethanol until a clear solution is achieved at the boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5 minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Crystal Collection: Collect the purified white, needle-like crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Final Drying: Dry the purified crystals in a vacuum oven at 50°C to a constant weight. The final product should be a fine, white crystalline solid.

Phase 2: Analytical Characterization and Qualification

This phase is the cornerstone of certifying the material as an analytical standard. It involves a battery of orthogonal analytical techniques to unequivocally confirm the molecule's identity and quantify its purity.

G cluster_id Identity Confirmation cluster_purity Purity & Strength Assay A Purified this compound B ¹H & ¹³C NMR Spectroscopy A->B C LC-MS (ESI+) A->C D HPLC-UV (Purity) A->D E Karl Fischer (Water Content) A->E F GC-HS (Residual Solvents) A->F B->D G Certified Standard (CoA Generation) C->D E->D F->D

Caption: Analytical characterization and certification workflow.

Identity Confirmation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, confirming the connectivity of atoms in the molecule.[5] The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

¹H NMR Expected Chemical Shifts (δ, ppm) ¹³C NMR Expected Chemical Shifts (δ, ppm)
~0.89 (t, 3H, -CH₃)~14.1 (-CH₃)
~1.32 (m, 2H, -CH₂CH₃)~23.4 (-CH₂CH₃)
~1.57 (m, 2H, -CH₂CH₂CH₃)~29.0 (-CH₂CH₂CH₃)
~2.30 (t, 2H, -C(=O)CH₂-)~36.7 (-C(=O)CH₂-)
~3.86 (d, 2H, -NHCH₂-)~41.7 (-NHCH₂-)
~8.2 (t, 1H, -NH-) (broad)~173.0 (-COOH)
~12.5 (s, 1H, -COOH) (broad)~174.0 (-C=O, amide)
(Note: Exact shifts are solvent-dependent. Data referenced from public databases.)[6]

Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh ~10 mg of the purified this compound and dissolve it in ~0.7 mL of DMSO-d₆.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Verification: Compare the acquired spectra with the reference data. The chemical shifts, splitting patterns, and integrations must be consistent with the structure of this compound.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of the compound.[7] Using electrospray ionization in positive mode (ESI+), the protonated molecule [M+H]⁺ is expected.

Parameter Value Rationale
Molecular FormulaC₇H₁₃NO₃---
Molecular Weight159.18 g/mol ---
Expected Ion (ESI+) m/z 160.09 [M+H]⁺
Key Fragment Ion m/z 86.06 [M-Glycine+H]⁺ (Valeryl cation)
Key Fragment Ion m/z 76.04 [Glycine+H]⁺
(Note: m/z values referenced from public databases.)[1][6]

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • Chromatography: Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid).

  • MS Detection: Analyze using an ESI+ source. Acquire full scan data from m/z 50-300.

  • Verification: Confirm the presence of the [M+H]⁺ ion at the expected m/z with high mass accuracy (<5 ppm deviation).

Purity and Strength Assay

A. HPLC-UV Purity Analysis

This is the primary technique for quantifying the purity of the standard.[8] Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., 205 nm) is required. The purity is determined by area percent, assuming all impurities have a similar response factor.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 205 nm
Injection Volume 10 µL

Protocol: HPLC Purity Assay

  • Standard Preparation: Prepare a solution of the this compound standard at approximately 1.0 mg/mL in the mobile phase A.

  • Analysis: Inject the solution onto the HPLC system.

  • Calculation: Integrate all peaks in the chromatogram. Calculate the purity using the following formula: Purity (%) = (Area of Principal Peak / Sum of All Peak Areas) x 100

  • Acceptance Criterion: The calculated purity must be ≥98.0%.

B. Water Content (Karl Fischer Titration)

This test quantifies the amount of water in the solid standard, which is crucial for determining the exact concentration when preparing stock solutions.

  • Method: Volumetric or coulometric Karl Fischer titration.

  • Acceptance Criterion: Typically <0.5% w/w.

C. Residual Solvents (Gas Chromatography-Headspace, GC-HS)

This analysis identifies and quantifies any residual solvents from the synthesis and purification process (e.g., ethanol, ethyl acetate).

  • Method: GC with a flame ionization detector (FID) and headspace autosampler.

  • Acceptance Criteria: Must comply with USP <467> or ICH Q3C guidelines.

Quality Control and Certification

A robust quality control system ensures the reliability of the analytical standard.[9]

  • System Suitability: Before any HPLC analysis, system suitability tests (e.g., replicate injections for precision, tailing factor, theoretical plates) must be performed and meet predefined criteria.

  • Independent Verification: It is best practice for the final characterization to be performed by an analyst independent of the chemist who synthesized the material.

  • Certificate of Analysis (CoA): All results from the characterization are compiled into a formal CoA.[3] This document is the definitive record of the standard's quality.

Sample Certificate of Analysis
Property Specification Result Method
Appearance White Crystalline SolidConformsVisual
Identity by ¹H NMR Conforms to StructureConformsNMR
Identity by MS [M+H]⁺ = 160.09 ± 0.01160.09LC-MS
Purity by HPLC ≥98.0%99.2%HPLC-UV (205 nm)
Water Content ≤0.5%0.15%Karl Fischer
Residual Solvents Meets ICH Q3CConformsGC-HS
Assay (as-is basis) Report Value99.0% (Corrected for water)Calculation

Storage and Handling

Proper storage is essential to maintain the integrity and stability of the standard over time.[2][10]

  • Storage Conditions: Store the solid standard at 2-8°C in a tightly sealed, amber glass vial to protect from light and moisture.[4]

  • Solution Stability: Stock solutions should be prepared fresh. If short-term storage is necessary, store at 2-8°C for no longer than one week, though stability should be formally verified.

  • Handling: Use calibrated balances and volumetric glassware for all preparations. Allow the container to warm to room temperature before opening to prevent condensation.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4737557, this compound. Retrieved from [Link]

  • FooDB (2020). Showing Compound this compound (FDB022321). Retrieved from [Link]

  • Wang, Y., et al. (2022). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. ResearchGate. Retrieved from [Link]

  • Lin, J. J., & Knifton, J. F. (1990). U.S. Patent No. 4,918,222. Google Patents.
  • Eurachem (2016). Guide to Quality in Analytical Chemistry. Retrieved from [Link]

  • CORDIS (2014). Metabolomics: defining the standards for sample preparation of small molecules. European Commission. Retrieved from [Link]

  • Siegel, H., et al. (1997). U.S. Patent No. 5,686,625. Google Patents.
  • Sousek, J., et al. (2020). Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. MDPI. Retrieved from [Link]

  • Porter, F. D., & Bradshaw, K. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? PubMed Central. Retrieved from [Link]

  • Reddy, K. L., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. Retrieved from [Link]

  • ResearchGate (n.d.). ¹H NMR spectra of (a) glycine-modified complex 11, (b)... Retrieved from [Link]

  • Barri, T., & Dragsted, L. O. (2020). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. PubMed Central. Retrieved from [Link]

  • Sousek, J., et al. (2020). (PDF) Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS. ResearchGate. Retrieved from [Link]

  • Li, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis... City University of Hong Kong. Retrieved from [Link]

  • Igarashi, T., & Nakamura, T. (1993). U.S. Patent No. 5,254,729. Google Patents.
  • NIST (n.d.). Glycine. NIST WebBook. Retrieved from [Link]

  • ResearchGate (n.d.). Scheme of N-phthaloylglycine chloride synthesis. Retrieved from [Link]

  • Pure Synth (2025). Choosing the Right Analytical Standards: Purity, Stability & Certification. Retrieved from [Link]

  • Halbrook, C. J., et al. (2021). Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. MDPI. Retrieved from [Link]

  • ResearchGate (2010). (PDF) Preparative isolation and purification of three glycine-conjugated cholic acids... Retrieved from [Link]

  • US EPA (2019). Quality Control Guidelines for SAM Chemical Methods. Retrieved from [Link]

  • Agilent (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • ResearchGate (n.d.). Mass spectrometry analysis of the formylglycine conversion rate... Retrieved from [Link]

  • Fiehn, O., et al. (2007). Summary Recommendations for Standardisation and Reporting of Metabolic Analyses. Metabolomics. Retrieved from [Link]

  • Grand Canyon University (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]

  • Rashed, M. S., et al. (2009). A Method for Comprehensive Analysis of Urinary Acylglycines... CORE. Retrieved from [Link]

  • SCION Instruments (n.d.). Quality Control (QC) Best Practice. Retrieved from [Link]

  • BMRB (n.d.). bmse000610 N-acetylglycine. Retrieved from [Link]

  • Khan, S. A., & Asad, M. (2017). Analysis of amino acids by high performance liquid chromatography. Journal of Basic and Applied Sciences. Retrieved from [Link]

  • Open Access Pub (n.d.). NMR Spectroscopy. Journal of Glycomics And Metabolism. Retrieved from [Link]

  • Barbi, E., et al. (2024). Long-Term Stability of Glycopyrrolate Oral Solution Galenic Compound at Different Storage Conditions. PubMed. Retrieved from [Link]

Sources

Application Note: Enzymatic Synthesis of Valerylglycine for Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Valerylglycine in Modern Research

N-valerylglycine, a short-chain N-acyl amino acid, is gaining prominence in biomedical research due to its potential involvement in various physiological and pathological processes. Emerging studies suggest that endogenous N-acyl amino acids play roles in metabolic regulation, cellular signaling, and detoxification pathways.[1] Specifically, short-chain N-acylglycines are implicated in the metabolic processing of organic acids.[1] The availability of high-purity this compound is therefore critical for in-depth studies into its biological functions, therapeutic potential, and as a standard for analytical method development.

Traditional chemical synthesis of N-acyl amino acids often involves harsh reagents and can lead to undesirable byproducts.[2][3][4] In contrast, enzymatic synthesis offers a green, highly specific, and efficient alternative, producing compounds with high purity under mild reaction conditions.[2][5] This application note provides a detailed, field-proven protocol for the enzymatic synthesis of this compound, leveraging a two-step biocatalytic cascade.

Principle of the Two-Step Enzymatic Synthesis

The biocatalytic synthesis of this compound is achieved through a two-enzyme system that mimics the biological pathway of N-acyl amino acid formation.[1][6] The process involves:

  • Activation of Valeric Acid: An Acyl-CoA Ligase (ACL) activates the free valeric acid to its high-energy thioester, Valeryl-CoA. This activation step is ATP-dependent.[7][8][9]

  • Conjugation with Glycine: A Glycine N-Acyltransferase (GLYAT) catalyzes the transfer of the valeryl group from Valeryl-CoA to the amino group of glycine, forming N-valerylglycine and releasing Coenzyme A.[10][11]

This enzymatic cascade is highly efficient and specific, minimizing the formation of side products and simplifying downstream purification.

Enzymatic_Synthesis_of_this compound ValericAcid Valeric Acid ACL Acyl-CoA Ligase (ACL) ValericAcid->ACL ATP ATP ATP->ACL CoA CoA CoA->ACL ValerylCoA Valeryl-CoA ACL->ValerylCoA Activation AMP_PPi AMP + PPi ACL->AMP_PPi GLYAT Glycine N-Acyltransferase (GLYAT) ValerylCoA->GLYAT Glycine Glycine Glycine->GLYAT This compound N-Valerylglycine GLYAT->this compound Conjugation CoASH CoA GLYAT->CoASH

Figure 1: Enzymatic cascade for this compound synthesis.

Experimental Protocols

Part 1: Enzymatic Synthesis of this compound

This protocol details the batch synthesis of this compound. All steps should be performed under sterile conditions to prevent microbial contamination.

Materials:

  • Valeric Acid

  • Glycine

  • ATP Disodium Salt

  • Coenzyme A (CoA)

  • Acyl-CoA Ligase (e.g., from Pseudomonas putida or a commercially available broad-specificity enzyme)

  • Glycine N-Acyltransferase (GLYAT) (e.g., recombinant human GLYAT or a similar enzyme)[12]

  • Magnesium Chloride (MgCl₂)

  • Potassium Phosphate Buffer (pH 7.5-8.0)

  • Tris-HCl Buffer (pH 8.0)

  • Ultrapure Water

Equipment:

  • Thermostated shaker incubator

  • pH meter

  • Centrifuge

  • Analytical balance

  • Sterile reaction tubes or flasks

Protocol:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of Valeric Acid in a suitable organic solvent (e.g., DMSO) or as a sodium salt in water.

    • Prepare a 2 M stock solution of Glycine in ultrapure water.

    • Prepare a 100 mM stock solution of ATP in ultrapure water, neutralized to pH 7.0 with NaOH.

    • Prepare a 20 mM stock solution of CoA in ultrapure water.

    • Prepare a 1 M stock solution of MgCl₂ in ultrapure water.

    • Prepare a 0.5 M Potassium Phosphate Buffer and adjust the pH to 7.8.

    • Prepare a 1 M Tris-HCl buffer and adjust the pH to 8.0.

  • Reaction Setup:

    • In a sterile reaction vessel, combine the following components in the order listed to the final concentrations specified in the table below. It is recommended to prepare a master mix for all common components.

ComponentStock ConcentrationFinal ConcentrationVolume for 10 mL Reaction
Potassium Phosphate Buffer0.5 M50 mM1 mL
Glycine2 M200 mM1 mL
ATP100 mM10 mM1 mL
MgCl₂1 M5 mM50 µL
CoA20 mM1 mM50 µL
Valeric Acid1 M10 mM100 µL
Acyl-CoA LigaseSee enzyme specificationsSee enzyme specificationsAs required
Glycine N-AcyltransferaseSee enzyme specificationsSee enzyme specificationsAs required
Ultrapure Water--To 10 mL
  • Reaction Incubation:

    • Incubate the reaction mixture at 37°C in a shaker incubator at 150-200 rpm for 4-6 hours.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold methanol or by heat inactivation at 95°C for 5 minutes.

    • Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to pellet the enzymes and any precipitate.

    • Collect the supernatant for analysis and purification.

Part 2: HPLC-UV Analysis of this compound

This protocol provides a method for the quantification of the synthesized this compound.

Materials:

  • Acetonitrile (HPLC grade)

  • Formic Acid (or Trifluoroacetic Acid)

  • Ultrapure Water (HPLC grade)

  • This compound standard

  • Reaction supernatant from Part 1

Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Syringe filters (0.22 µm)

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in ultrapure water.

    • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

  • HPLC Method:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (equilibration)

  • Sample Analysis:

    • Filter the reaction supernatant through a 0.22 µm syringe filter before injection.

    • Prepare a standard curve using known concentrations of the this compound standard.

    • Inject the samples and standards onto the HPLC system.

    • Quantify the amount of this compound produced by comparing the peak area to the standard curve.

HPLC_Analysis_Workflow Reaction_Sample Reaction Supernatant Filtration 0.22 µm Filtration Reaction_Sample->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection C18_Column C18 Reverse-Phase Separation HPLC_Injection->C18_Column UV_Detection UV Detection (210 nm) C18_Column->UV_Detection Data_Analysis Data Analysis & Quantification UV_Detection->Data_Analysis

Sources

developing a Valerylglycine quantification assay

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Development of a Valerylglycine Quantification Assay

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for the quantification of this compound in human urine using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a critical biomarker for the diagnosis and monitoring of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inherited metabolic disorder.[1][2] The protocol herein is designed for high-throughput clinical research and drug development environments, emphasizing scientific integrity, reproducibility, and adherence to regulatory standards. We detail the causality behind experimental choices, from sample preparation to instrument parameters, and provide a complete, step-by-step workflow. The method is validated according to the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation guidance, ensuring accuracy, precision, and reliability.[3][4][5]

Scientific Background & Clinical Significance

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive disorder of fatty acid oxidation that prevents the body from converting certain fats into energy.[2][6] This impairment is particularly dangerous during periods of fasting or illness. The enzymatic block leads to the accumulation of medium-chain fatty acyl-CoAs, which are subsequently diverted into alternative metabolic pathways. One such pathway involves the conjugation of acyl-CoAs with glycine, leading to the formation and excretion of various acylglycines.[7] this compound, the glycine conjugate of valeryl-CoA, is a key secondary biomarker that is significantly elevated in the urine of individuals with MCAD deficiency.[7][8] Therefore, its accurate and precise quantification is essential for diagnosing the disorder, monitoring dietary therapy, and assessing the efficacy of novel therapeutic interventions.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex biological matrices due to its superior sensitivity and specificity.[9][10] This application note describes a method based on the stable isotope dilution (SID) technique, which provides the highest degree of accuracy.[11][12][13]

Assay Principle: Stable Isotope Dilution & Tandem Mass Spectrometry

The core of this assay is the principle of Stable Isotope Dilution Mass Spectrometry (SID-MS).[11][12][14][15] A known quantity of a stable, isotopically labeled version of the analyte (e.g., this compound-d5) is added to every sample, calibrator, and quality control (QC) at the very beginning of the sample preparation process. This "internal standard" is chemically identical to the endogenous analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., Deuterium).

Causality: The internal standard co-elutes with the analyte and experiences identical processing, extraction efficiency, and any potential ion suppression or enhancement during mass spectrometry analysis.[14] By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of internal standard, we can accurately calculate the analyte's concentration, effectively canceling out any variability introduced during the analytical process. This makes the assay robust and reliable.[12][13]

The subsequent analysis by tandem mass spectrometry (MS/MS) provides an additional layer of specificity. The first quadrupole selects the parent ion (precursor ion) of this compound based on its mass-to-charge ratio (m/z). This ion is then fragmented, and the second quadrupole selects a specific fragment ion (product ion) for detection. This precursor-to-product ion transition is highly specific to the molecule's structure, minimizing the chance of interference from other compounds in the matrix.

Assay_Workflow cluster_Prep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quant Quantification Urine Urine Sample (Calibrator, QC, or Unknown) Spike Add this compound-d5 Internal Standard Urine->Spike Dilute Dilute with Water Spike->Dilute Inject Inject onto LC System Dilute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Plot Calibration Curve Ratio->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Caption: High-level workflow for this compound quantification.

Materials & Reagents

ItemDescriptionRecommended Supplier
Standards N-ValerylglycineSigma-Aldrich
N-Valerylglycine-d5 (Internal Standard)Cambridge Isotope Labs
Solvents Acetonitrile, LC-MS GradeFisher Scientific
Water, LC-MS GradeFisher Scientific
Formic Acid, Optima™ LC/MS GradeFisher Scientific
Consumables 1.5 mL Polypropylene Autosampler VialsWaters
96-well Collection Plates, 2 mLEppendorf
Matrix Pooled Human Urine, Drug-FreeBioIVT

Step-by-Step Experimental Protocol

Preparation of Stock and Working Solutions
  • Analyte Primary Stock (1 mg/mL): Accurately weigh ~5 mg of N-Valerylglycine. Dissolve in LC-MS grade water to a final concentration of 1 mg/mL.

  • Internal Standard Primary Stock (1 mg/mL): Accurately weigh ~1 mg of N-Valerylglycine-d5. Dissolve in LC-MS grade water to a final concentration of 1 mg/mL.

  • Working Internal Standard (WIS) Solution (1.0 µg/mL): Dilute the IS Primary Stock with LC-MS grade water to a final concentration of 1.0 µg/mL. This solution will be used to spike all samples.

    • Rationale: Spiking with a consistent concentration of internal standard across all samples is fundamental to the stable isotope dilution method.

  • Calibration Standards & Quality Controls: Prepare a series of intermediate spiking solutions from the Analyte Primary Stock. Spike these into pooled human urine to create a calibration curve (e.g., 8 levels from 10 ng/mL to 5000 ng/mL) and at least three levels of Quality Controls (Low, Mid, High).

Sample Preparation Procedure
  • Aliquot 50 µL of each calibrator, QC, or unknown urine sample into a 1.5 mL microcentrifuge tube or 96-well plate.

  • Add 50 µL of the Working Internal Standard (WIS) Solution to each tube/well.

  • Add 900 µL of LC-MS grade water to each tube/well.

    • Causality: This simple "dilute-and-shoot" approach is effective for urine samples where protein content is low. The dilution minimizes matrix effects, such as ion suppression, which can interfere with accurate measurement. For plasma, a protein precipitation step (e.g., with acetonitrile) would be mandatory.

  • Vortex for 30 seconds to mix thoroughly.

  • Centrifuge at 13,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial or a new 96-well plate for analysis.

LC-MS/MS Instrumentation & Conditions
ParameterRecommended SettingRationale
LC System UPLC System (e.g., Waters Acquity)Provides high-resolution separation and short run times.
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmC18 is a versatile reversed-phase chemistry suitable for retaining small polar molecules like this compound.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase used to elute the analyte from the C18 column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency.
Column Temp 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µL
LC Gradient 2% to 80% B over 2.5 minA rapid gradient sufficient to elute the analyte and clean the column.
MS System Triple Quadrupole (e.g., Sciex 6500+)Required for the specificity and sensitivity of MRM-based quantification.
Ionization Electrospray Ionization (ESI), PositiveThis compound readily forms a positive ion [M+H]+.
MRM Transitions This compound: 160.1 → 76.0Precursor [M+H]+ to a stable, characteristic product ion (corresponding to the glycine moiety).
This compound-d5: 165.1 → 81.0The corresponding transition for the deuterated internal standard.

Method Validation Summary

The assay must be validated to ensure its performance is suitable for its intended purpose, following regulatory guidelines.[16][17] Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria (per FDA Guidance)[3][5]Typical Result
Linearity (r²) ≥ 0.99> 0.995
Assay Range LLOQ to ULOQ10 - 5000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (% Bias) Within ± 15% of nominal (± 20% at LLOQ)Within ± 10%
Selectivity No significant interference at the analyte retention time in ≥ 6 sources of blank matrix.Pass
Analyte Stability Bench-top, Freeze-Thaw, Long-termStable for 24h at RT, 3 F/T cycles, 90 days at -80°C

Conclusion

This application note provides a complete and robust method for the quantification of this compound in human urine. By employing the gold-standard technique of stable isotope dilution LC-MS/MS, this assay achieves the high levels of accuracy, precision, and specificity required for clinical research and drug development. The simple "dilute-and-shoot" sample preparation protocol is amenable to high-throughput automation. The validation summary confirms that the method's performance meets the stringent criteria set forth by regulatory agencies, ensuring the generation of reliable and defensible data.

References

  • Title: A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. Source: ResearchGate. URL: [Link]

  • Title: Isotope dilution. Source: Wikipedia. URL: [Link]

  • Title: Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Source: ResearchGate. URL: [Link]

  • Title: Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Source: PubMed. URL: [Link]

  • Title: A Workflow for Rapid Sample Preparation and Exoglycosidase Characterization of N-Glycans in Antibodies. Source: Agilent. URL: [Link]

  • Title: The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Source: International Atomic Energy Agency. URL: [Link]

  • Title: Medium-Chain Acyl-CoA Dehydrogenase Deficiency. Source: National Center for Biotechnology Information (NCBI). URL: [Link]

  • Title: Guide to achieving reliable quantitative LC-MS measurements. Source: LGC Group. URL: [Link]

  • Title: ACYLGLYCINES, QUANTITATIVE, URINE. Source: Children's Minnesota. URL: [Link]

  • Title: Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Source: ResearchGate. URL: [Link]

  • Title: MCAD deficiency. Source: Mayo Clinic. URL: [Link]

  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Source: KCAS Bio. URL: [Link]

  • Title: Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency ACT Sheet. Source: YouTube. URL: [Link]

  • Title: A Method for Comprehensive Analysis of Urinary Acylglycines by Using Ultra-Performance Liquid Chromatography Quadrupole Linear Ion Trap Mass Spectrometry. Source: CORE. URL: [Link]

  • Title: Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Source: ResearchGate. URL: [Link]

  • Title: What Is Isotope Dilution Mass Spectrometry? Source: YouTube. URL: [Link]

  • Title: STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Source: Nestlé Research Center. URL: [Link]

  • Title: Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Source: YouTube. URL: [Link]

  • Title: Validation of clinical LC-MS/MS methods: What you need to know. Source: YouTube. URL: [Link]

  • Title: MOLECULAR CHARACTERIZATION AND THERAPY OF ACYL-COA DEHYDROGENASE DEFICIENCIES. Source: D-Scholarship@Pitt. URL: [Link]

  • Title: USFDA guidelines for bioanalytical method validation. Source: SlideShare. URL: [Link]

  • Title: Bioanalytical Method Validation for Biomarkers Guidance for Industry. Source: U.S. Department of Health and Human Services. URL: [Link]

Sources

Application Notes and Protocols for the Extraction of Valerylglycine from Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical and Research Significance of Valerylglycine

This compound is a key biomarker in the diagnosis and monitoring of certain inborn errors of metabolism.[1] Specifically, its accumulation is indicative of disorders in the fatty acid oxidation pathway, most notably Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency. MCAD deficiency is an autosomal recessive genetic disorder that impairs the body's ability to break down medium-chain fatty acids for energy. During periods of fasting or illness, this impairment can lead to a metabolic crisis characterized by hypoglycemia, lethargy, and vomiting, which can be life-threatening if not managed promptly.[2]

The analysis of acylglycines, such as this compound, in biological samples is crucial for the differential diagnosis of these metabolic disorders. While urine and blood are common matrices for these analyses, tissue samples can provide valuable insights into the localized metabolic dysregulation within specific organs, such as the liver and muscle, which are heavily impacted by fatty acid oxidation disorders. Therefore, robust and reliable protocols for the extraction of this compound from tissues are essential for both clinical diagnostics and fundamental research into the pathophysiology of these conditions.

This application note provides a detailed guide for the extraction of this compound from tissue samples, targeting researchers, scientists, and drug development professionals. We will explore two primary extraction methodologies: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The principles behind each method will be discussed, followed by detailed, step-by-step protocols.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective extraction protocol. These properties dictate its solubility and partitioning behavior in different solvent systems.

PropertyValueSourceSignificance for Extraction
Molecular Weight 159.18 g/mol [3]Influences diffusion and behavior in mass spectrometry.
pKa (Strongest Acidic) 4.17[4]The carboxylic acid group will be deprotonated (negatively charged) at pH > 4.17 and protonated (neutral) at pH < 4.17. This is critical for pH-dependent LLE and ion-exchange SPE.
logP 0.39[4]Indicates that this compound is relatively hydrophilic, preferring the aqueous phase over a nonpolar organic phase at neutral pH.
Water Solubility 7.14 g/L[4]High water solubility suggests that efficient extraction into an organic solvent will require manipulation of its charge state (acidification) or the use of a polar organic solvent.

General Tissue Preparation: The Critical First Step

Regardless of the chosen extraction method, proper tissue handling and homogenization are paramount to ensure the reproducibility and accuracy of the results.

Protocol for Tissue Homogenization
  • Tissue Excision and Storage: Immediately after excision, wash the tissue briefly with ice-cold phosphate-buffered saline (PBS) to remove any blood.[5] For long-term storage, snap-freeze the tissue in liquid nitrogen and store it at -80°C.[6]

  • Homogenization Buffer Preparation: A common starting point for homogenization is a RIPA (Radioimmunoprecipitation assay) buffer, which can be adapted for metabolite extraction by excluding detergents that may interfere with downstream analysis. A suitable buffer would be a buffered aqueous solution, such as PBS or a Tris buffer, containing protease inhibitors to prevent protein degradation.[7]

  • Homogenization Procedure:

    • Weigh the frozen tissue (typically 10-50 mg).

    • Transfer the tissue to a homogenizer tube containing ceramic beads and an appropriate volume of ice-cold homogenization buffer (e.g., 500 µL for every 10 mg of tissue).[5]

    • Homogenize the tissue using a bead-beater homogenizer. The duration and speed of homogenization should be optimized for the specific tissue type.

    • Alternatively, the tissue can be homogenized using a rotor-stator homogenizer or a Dounce homogenizer on ice.

    • After homogenization, keep the sample on ice.

Method 1: Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[8] For this compound, which is polar, the key to successful LLE is to manipulate its charge state to increase its partitioning into the organic phase.

Principle of LLE for this compound

By acidifying the tissue homogenate to a pH below the pKa of this compound's carboxylic acid group (pKa ≈ 4.17), the molecule becomes protonated and thus more neutral. This increased neutrality enhances its solubility in a moderately polar organic solvent.

LLE Workflow Diagram

LLE_Workflow start Tissue Homogenate acidify Acidify to pH < 4.0 (e.g., with formic acid) start->acidify add_solvent Add Organic Solvent (e.g., Ethyl Acetate) acidify->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Separate Phases vortex->centrifuge collect_organic Collect Organic Phase centrifuge->collect_organic dry_down Evaporate Solvent (e.g., under Nitrogen) collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analyze Analyze by LC-MS/MS or GC-MS reconstitute->analyze

Caption: Liquid-Liquid Extraction Workflow for this compound.

Detailed LLE Protocol
  • Internal Standard Spiking: To the tissue homogenate, add an internal standard. A stable isotope-labeled this compound (e.g., this compound-d9) is the ideal choice for accurate quantification.[9]

  • Protein Precipitation: Add a cold organic solvent like acetonitrile or methanol (typically 3 volumes) to the homogenate to precipitate proteins. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.

  • Acidification: Transfer the supernatant to a new tube and acidify to a pH of 2-3 by adding a small volume of a suitable acid, such as formic acid or hydrochloric acid.

  • Extraction: Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

  • Mixing and Phase Separation: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing. Centrifuge at a lower speed (e.g., 2,000 x g) for 5 minutes to facilitate phase separation.

  • Collection of Organic Phase: Carefully collect the upper organic layer containing the this compound.

  • Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis or a suitable solvent for derivatization for GC-MS analysis.

Method 2: Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient technique for sample cleanup and concentration.[10] It utilizes a solid sorbent to retain the analyte of interest or interfering compounds. For this compound, an anion exchange SPE is a suitable approach.

Principle of Anion Exchange SPE for this compound

At a pH above its pKa, the carboxylic acid group of this compound is deprotonated and carries a negative charge. This allows it to bind to a positively charged anion exchange sorbent. Interfering neutral and positively charged molecules can be washed away. The bound this compound can then be eluted by a solvent that disrupts the ionic interaction, typically by lowering the pH or increasing the ionic strength.

SPE Workflow Diagram

SPE_Workflow start Tissue Homogenate Supernatant (pH adjusted to > 5.0) condition Condition SPE Cartridge (e.g., Methanol, Water) start->condition load Load Sample condition->load wash Wash to Remove Interferences (e.g., Water, Methanol) load->wash elute Elute this compound (e.g., Acidified Solvent) wash->elute dry_down Evaporate Eluate elute->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute analyze Analyze by LC-MS/MS or GC-MS reconstitute->analyze

Caption: Solid-Phase Extraction Workflow for this compound.

Detailed SPE Protocol
  • Internal Standard Spiking and Protein Precipitation: Follow steps 1 and 2 of the LLE protocol.

  • pH Adjustment: Adjust the pH of the supernatant to between 5 and 6 with a suitable buffer or a dilute base to ensure the carboxylic acid group of this compound is deprotonated.

  • SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) or strong anion exchange (SAX) SPE cartridge according to the manufacturer's instructions. This typically involves washing with methanol followed by water or a conditioning buffer.

  • Sample Loading: Load the pH-adjusted sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent, such as water or a low percentage of methanol in water, to remove unretained, neutral, and cationic interferences.

  • Elution: Elute the bound this compound with a solvent that will neutralize its charge or disrupt the ionic interaction. A common elution solvent is a low percentage of a volatile acid (e.g., 1-5% formic acid) in methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Comparison of LLE and SPE for this compound Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids based on solubility.Selective retention on a solid sorbent based on physicochemical interactions.
Selectivity Generally lower; co-extraction of compounds with similar solubility is common.Can be highly selective depending on the choice of sorbent and elution conditions.
Recovery Can be variable and dependent on the efficiency of partitioning.Often higher and more reproducible with optimized protocols.
Solvent Consumption Typically higher.Generally lower.[10]
Throughput Can be laborious for multiple samples.Amenable to automation and high-throughput formats (e.g., 96-well plates).
Cost Lower initial cost for reagents and glassware.Higher cost for SPE cartridges, but can be offset by reduced solvent usage and time.

Downstream Analysis: GC-MS and LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to its polar nature, this compound requires derivatization to increase its volatility for GC-MS analysis. Silylation is a common derivatization technique where active hydrogens on the carboxylic acid and amine groups are replaced with a nonpolar trimethylsilyl (TMS) group.

  • Derivatization Agents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used.

  • Analysis: The derivatized sample is then analyzed by GC-MS, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the preferred method for the analysis of acylglycines as it generally does not require derivatization, thus simplifying sample preparation.[11]

  • Chromatography: Reversed-phase chromatography is typically used, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Detection: Detection is achieved using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[12] This provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound160.176.1 (glycine fragment)
This compound-d9 (example IS)169.176.1 or other specific fragment

(Note: The exact m/z values may vary slightly depending on the adduct ion being monitored, e.g., [M+H]+)

Conclusion

The reliable quantification of this compound in tissue samples is a critical component of research into inborn errors of metabolism. Both Liquid-Liquid Extraction and Solid-Phase Extraction offer viable methods for isolating this important biomarker. The choice between LLE and SPE will depend on the specific requirements of the study, including the number of samples, the need for high throughput, and the available resources. For high selectivity and reproducibility, SPE is often the preferred method. Whichever extraction technique is employed, careful optimization and the use of an appropriate internal standard are essential for achieving accurate and reliable results. Subsequent analysis by LC-MS/MS is recommended for its high sensitivity, selectivity, and simplified sample preparation workflow.

References

  • (2025, October 26). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. ResearchGate. Retrieved from [Link]

  • Baker, P. R., & Corkey, B. E. (1988). Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 172(2), 295-301.
  • Al-Dirbashi, O. Y., Rashed, M. S., Al-Amoudi, M. S., Al-Sayed, M. M., Al-Hassnan, Z. N., & Al-Dosari, M. S. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(4), 438–444.
  • FooDB. (2011, September 21). Showing Compound this compound (FDB022321). Retrieved from [Link]

  • Scheurer, J., & Moore, C. M. (1992). Solid-phase extraction of drugs from biological tissues--a review. Journal of analytical toxicology, 16(4), 264–269.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4737557, this compound. Retrieved from [Link]

  • Rosendal, J., & Knudsen, J. (1992). A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat. Analytical Biochemistry, 207(1), 63-67.
  • Lee, H. R., Kim, M. K., & Lee, J. H. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 852(1-2), 527–533.
  • la Marca, G., & Rizzo, C. (2011). Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS. Methods in molecular biology (Clifton, N.J.), 708, 73–98.
  • Xu, F., Gill, A. L., & Gaggar, A. (2023). LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 1227, 123807.
  • Thermo Fisher Scientific. (2021, May 31). How to prepare cell lysate and determine optimal sample input for Invitrogen™ QuantiGene™ Assays [Video]. YouTube. [Link]

  • ResearchGate. (2024, December 2). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Retrieved from [Link]

  • Mayo Clinic. (2023, November 28). MCAD deficiency. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of lipid research, 53(8), 1547–1557.
  • protocols.io. (2017, August 10). Extraction and analysis of liver lipids. Retrieved from [Link]

  • Peiseler, M., Schwabe, R., Hampe, J., & Kubes, P. (2023). An optimized protocol for isolation of hepatic leukocytes retrieved from murine and NASH liver biopsies. STAR protocols, 4(4), 102578.
  • Celignis. (n.d.). Liquid-Liquid Extraction - Use in Bioprocess Development. Retrieved from [Link]

  • G-Biosciences. (2017, March 21). Specific plant tissue sample preparation & protein extraction methods. Retrieved from [Link]

  • STEMCELL Technologies. (2012, October 19). How to Prepare a Single Cell Suspension from Frozen Samples and Prevent Cell Clumping [Video]. YouTube. [Link]

  • El-Khatib, A. H., et al. (2023). A sensitive LC-MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. Food Chemistry, 404, 134591.
  • Hartler, J., et al. (2019). Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver. Metabolites, 9(11), 263.
  • IROA Technologies. (2025, September 26). How Amino Acid Internal Standards Boost Mass Spec Accuracy. Retrieved from [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. Retrieved from [Link]

  • Ciappini, C., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(15), 5769.
  • Chemistry For Everyone. (2025, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link]

  • Karadeli, H. H., & Kerman, M. (2013). Preservative solution for skeletal muscle biopsy samples. Journal of clinical neuroscience : official journal of the Neurosurgical Society of Australasia, 20(12), 1735–1739.
  • Diagenode. (n.d.). Protein extraction from Tissues and Cultured Cells using Bioruptor® Standard & Plus. Retrieved from [Link]

  • Mayo Clinic Laboratories. (n.d.). Acylglycines, Quantitative, Random, Urine. Retrieved from [Link]

  • Schömig, V. J., et al. (2017).
  • Analyst. (2014). Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids. 139(21), 5557-5565.
  • Journal of Lipid Research. (2014). Three-phase liquid extraction: a simple and fast method for lipidomic workflows. 55(8), 1747-1757.
  • Molecules. (2024).
  • Journal of Chromatography B. (2023). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. 1227, 123807.
  • Molecules. (2018). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms.
  • Molecules. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. 28(6), 2748.
  • ResearchGate. (2021, February 16). For full amino acid quantification via HPLC, what is/are the internal standards I should use?. Retrieved from [Link]

  • RSC Advances. (2017).

Sources

Application Notes: Valerylglycine as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Principle and Clinical Significance

Valerylglycine, also known as N-isothis compound, is an acylglycine that serves as a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA).[1][2] IVA is an autosomal recessive inborn error of metabolism resulting from a deficiency of the enzyme isovaleryl-CoA dehydrogenase (IVD).[2][3] This enzyme plays a crucial role in the catabolism of the branched-chain amino acid, leucine.

In individuals with IVA, the impaired IVD activity leads to the accumulation of isovaleryl-CoA.[3] The body attempts to detoxify this excess by conjugating isovaleryl-CoA with glycine, a reaction catalyzed by glycine N-acyltransferase.[2] This process forms this compound, a water-soluble, non-toxic compound that is readily excreted in the urine.[4] Consequently, elevated levels of this compound in urine or plasma are a hallmark of IVA.[1][2]

The measurement of this compound is integral to newborn screening programs that utilize tandem mass spectrometry (MS/MS) to detect metabolic disorders before symptoms appear, allowing for early intervention and prevention of severe neurological damage or death.[5] Beyond diagnosis, quantitative analysis of this compound is also valuable for monitoring dietary compliance and the effectiveness of therapeutic interventions, such as protein-restricted diets and glycine supplementation.[4][6]

Biochemical Pathway of this compound Formation

The formation of this compound is a direct consequence of a metabolic block in the leucine degradation pathway. The pathway can be visualized as follows:

This compound Formation Pathway Leucine Leucine (from diet) aKIC α-Ketoisocaproate Leucine->aKIC Transamination aKG α-Ketoglutarate Glu Glutamate aKG->Glu IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA Oxidative Decarboxylation NAD NAD+ NADH NADH NAD->NADH CoA CoA-SH CoA->aKIC IVD Isovaleryl-CoA Dehydrogenase (IVD) IsovalerylCoA->IVD GNAT Glycine N-Acyltransferase IsovalerylCoA->GNAT Accumulation Block IVD->Block MethylcrotonylCoA β-Methylcrotonyl-CoA IVD->MethylcrotonylCoA Defect Enzyme Defect in Isovaleric Acidemia Block->Defect Glycine Glycine Glycine->GNAT This compound This compound (N-Isothis compound) GNAT->this compound Detoxification Excretion Urinary Excretion This compound->Excretion

Caption: Metabolic pathway illustrating the formation of this compound in Isovaleric Acidemia.

Analytical Methodologies

The gold standard for the quantification of this compound and other acylglycines is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8] This technique offers high sensitivity, specificity, and throughput, making it ideal for both newborn screening and clinical diagnostic settings.[8] LC-MS/MS allows for the chromatographic separation of isomeric compounds, which is a significant advantage over methods like flow injection analysis-MS/MS.[8]

Causality Behind Experimental Choices:

  • Chromatographic Separation: The use of a liquid chromatography step is crucial to separate this compound from its isomers, such as pivaloylglycine, ensuring accurate quantification and reducing the risk of false positives.

  • Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional specificity through Multiple Reaction Monitoring (MRM). A specific precursor ion (the molecular weight of this compound) is selected and fragmented, and a characteristic product ion is monitored. This precursor-product ion transition is unique to the target analyte, minimizing interference from other molecules in the complex biological matrix.

  • Stable Isotope-Labeled Internal Standard: The inclusion of a deuterated internal standard (e.g., d2-Valerylglycine) is a cornerstone of a robust quantitative method. This standard is chemically identical to the analyte but has a different mass. It is added at the beginning of the sample preparation process and co-elutes with the analyte. By measuring the ratio of the analyte to the internal standard, any variability introduced during sample extraction, processing, or instrument analysis can be accurately corrected for, ensuring high precision and accuracy.[8]

Quantitative Data and Interpretation

Urinary concentrations of this compound are the primary indicator for IVA. The levels can be dramatically elevated compared to healthy individuals.

AnalytePopulationMatrixConcentration Range
This compound Healthy ControlsUrine< 2 mmol/mol creatinine
Patients with IVAUrine> 100 mmol/mol creatinine (often much higher)

Note: These values are illustrative. Each laboratory must establish its own reference ranges based on its specific population and methodology.

Interpretation:

  • Highly Elevated Levels: A urinary this compound concentration significantly above the established reference range is strongly indicative of Isovaleric Acidemia.

  • Confirmation: A positive screen should always be followed by confirmatory testing, which may include plasma acylcarnitine analysis (showing elevated C5-carnitine) and molecular genetic testing for mutations in the IVD gene.[9]

  • Monitoring: In diagnosed patients, this compound levels are used to monitor the effectiveness of treatment. A decrease in its concentration suggests good metabolic control, while an increase may indicate dietary non-compliance or a pending metabolic crisis.

Detailed Protocol: Quantification of this compound in Urine by LC-MS/MS

This protocol provides a validated method for the quantitative analysis of this compound in urine.

Materials and Reagents
  • This compound analytical standard

  • d2-Valerylglycine (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • Formic acid (FA)

  • Urine samples (patient and quality control)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • LC vials

Experimental Workflow Diagram

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Collect Urine Sample Thaw 2. Thaw & Vortex Sample Sample->Thaw Aliquot 3. Aliquot 10 µL Urine Thaw->Aliquot AddIS 4. Add 200 µL Internal Standard Working Solution (in 50:50 ACN:H2O) Aliquot->AddIS VortexMix 5. Vortex for 30s AddIS->VortexMix Centrifuge 6. Centrifuge at 14,000 x g for 5 min VortexMix->Centrifuge Transfer 7. Transfer Supernatant to LC Vial Centrifuge->Transfer Inject 8. Inject 5 µL onto LC-MS/MS System Transfer->Inject Separate 9. Chromatographic Separation (C18 Column) Inject->Separate Detect 10. MS/MS Detection (MRM) Separate->Detect Integrate 11. Integrate Peak Areas (Analyte & IS) Detect->Integrate Calculate 12. Calculate Analyte/IS Ratio Integrate->Calculate Quantify 13. Quantify using Calibration Curve Calculate->Quantify Report 14. Report Result (mmol/mol creatinine) Quantify->Report

Caption: Step-by-step workflow for the analysis of urinary this compound by LC-MS/MS.

Step-by-Step Methodology

1. Preparation of Standards and Internal Standard (IS) Solution:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and d2-Valerylglycine in 50:50 acetonitrile:water.

  • Calibration Standards: Perform serial dilutions of the this compound stock solution to create calibration standards ranging from 0.1 µM to 100 µM.

  • IS Working Solution: Dilute the d2-Valerylglycine stock solution to a final concentration of 1 µM in 50:50 acetonitrile:water. This solution will be used for sample preparation.

2. Sample Preparation (Trustworthiness through Simplicity):

  • Principle: This protocol employs a simple "dilute-and-shoot" method with protein precipitation.[7] Adding acetonitrile serves to precipitate larger molecules like proteins that can interfere with the analysis, while the internal standard is introduced simultaneously.[10][11] This streamlined approach minimizes sample handling, reducing the potential for error and improving reproducibility.

  • Thaw urine samples, calibrators, and quality controls (QCs) to room temperature and vortex thoroughly.

  • Pipette 10 µL of each sample (calibrator, QC, or patient urine) into a labeled 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS Working Solution to each tube.

  • Vortex the tubes vigorously for 30 seconds to ensure complete mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an LC vial for analysis.

3. LC-MS/MS Instrument Parameters (Self-Validating System):

  • LC System:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase A: 0.1% Formic Acid in Water.
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
    • Gradient: A typical gradient would start at 2-5% B, ramp up to 95% B to elute the analyte, and then re-equilibrate.
    • Flow Rate: 0.3 mL/min.
    • Injection Volume: 5 µL.
  • MS/MS System (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), positive mode.
    • MRM Transitions: | Compound | Precursor Ion (m/z) | Product Ion (m/z) | | :--- | :--- | :--- | | this compound | 160.1 | 86.1 | | d2-Valerylglycine (IS) | 162.1 | 88.1 |
    • Note: These transitions should be optimized on the specific instrument being used.

4. Data Analysis and Quality Control:

  • Generate a calibration curve by plotting the peak area ratio (this compound/d2-Valerylglycine) against the concentration of the calibration standards. A linear regression with a weighting of 1/x is typically used.

  • Quantify the patient samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the final concentration to urinary creatinine to account for variations in urine dilution. Report the result in mmol/mol creatinine.

  • System Validation: The analysis is validated by ensuring that the QC samples (low, medium, and high concentrations) are within ±15% of their nominal value. The correlation coefficient (r²) of the calibration curve should be >0.99.

References

  • Reducing False-Positive Results in Newborn Screening Using Machine Learning - PMC. (2020-03-03).
  • Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases - PMC.
  • The treatment of isovaleric acidemia with glycine supplement - PubMed.
  • Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - ResearchGate.
  • Newborn screening and improving children's health | myadlm.org. (2024-02-22).
  • Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - NIH.
  • The Isolation and Identification of N-Isothis compound from Urine of Patients with Isovaleric Acidemia - ResearchGate.
  • Metabolic pathways involved in the biosynthesis of glycine from serine,... - ResearchGate.
  • Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism - PubMed. (2011-10-01).
  • Understanding Normal Urine Test Results: A Comprehensive Guidance/ Urine Test Indicators and Interpretation | Vinmec. (2024-12-31).
  • WP000861: Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applicati - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • Metabolism and Physiological Effects of Isothis compound - SMPDB. (2023-08-23).
  • Clinical Utility of the Addition of Molecular Genetic Testing to Newborn Screening for Sickle Cell Anemia - PubMed. (2021-11-10).
  • Sample preparation for mass spectrometry - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • How Do You Prepare A Sample For LC-MS Analysis? - Chemistry For Everyone - YouTube. (2025-06-27). YouTube.
  • Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions - MDPI. MDPI.
  • Clinical variability of isovaleric acidemia in a genetically homogeneous population - PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Valerylglycine Derivatization Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the derivatization of Valerylglycine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound and other acylglycines. As a Senior Application Scientist, I have synthesized field-proven insights with established scientific principles to provide a comprehensive resource for troubleshooting and enhancing your experimental outcomes. This guide is structured to address common challenges in a direct question-and-answer format, supported by detailed protocols and explanatory diagrams.

Introduction to this compound Derivatization

This compound, an acylglycine, is a key biomarker in the diagnosis of certain inborn errors of metabolism.[1][2] Due to its polar nature, containing both a carboxylic acid and an amide group, direct analysis by GC-MS is not feasible. Derivatization is a crucial sample preparation step that chemically modifies this compound to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[1] The most common and effective method for this is silylation, which replaces the active hydrogens on the carboxyl and amide groups with a trimethylsilyl (TMS) group.

This process, while routine, is fraught with potential pitfalls that can lead to poor derivatization efficiency, inaccurate quantification, and unreliable results. This guide will walk you through the intricacies of this compound derivatization, providing you with the knowledge to identify, resolve, and prevent common issues.

Troubleshooting Guide

This section addresses the most frequently encountered problems during this compound derivatization. The following table provides a quick reference for diagnosing and solving these issues.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Derivative Peak 1. Incomplete Derivatization: Insufficient reagent, suboptimal temperature, or inadequate reaction time.2. Presence of Moisture: Silylating reagents are highly sensitive to water, which leads to their hydrolysis and inactivation.[3]3. Sample Matrix Effects: Interfering compounds in the biological matrix (e.g., urine, plasma) can consume the derivatizing reagent or inhibit the reaction.[4]4. Sample Degradation: this compound may degrade if samples are not stored or processed correctly.1. Optimize Reaction Conditions: Increase the volume of the silylating reagent (e.g., BSTFA + 1% TMCS or MSTFA) to ensure a molar excess.[5] Optimize the reaction temperature (typically 60-90°C) and time (15-60 minutes). A time-course experiment can determine the optimal incubation period.2. Ensure Anhydrous Conditions: Lyophilize (freeze-dry) samples to complete dryness before adding the derivatization reagent. Use anhydrous solvents and store reagents in a desiccator.[3] All glassware should be thoroughly dried in an oven.3. Sample Cleanup: For complex matrices like urine, consider a sample cleanup step. Solid-phase extraction (SPE) with an anion exchange or silica column can effectively remove interfering substances.[1] A simple protein precipitation step can be used for plasma samples.4. Proper Sample Handling: Store biological samples at -80°C until analysis. Process samples promptly after thawing.
Peak Tailing 1. Active Sites in the GC System: Exposed silanol groups in the GC inlet liner, column, or detector can interact with the polar TMS-derivatized this compound through hydrogen bonding.[6]2. Incomplete Derivatization: The presence of underivatized this compound, which is highly polar, will result in significant peak tailing.3. Column Overload: Injecting too much sample can lead to peak fronting, but in some cases, can also contribute to tailing.1. Inlet and Column Maintenance: Use a deactivated inlet liner. Regularly trim the first few centimeters of the GC column from the inlet side to remove accumulated non-volatile residues. Consider using a pre-column (guard column).2. Verify Complete Derivatization: Re-optimize derivatization conditions as described above. The absence of the underivatized this compound peak should be confirmed.3. Optimize Injection Volume: Reduce the injection volume or dilute the sample.
Multiple Derivative Peaks 1. Incomplete Derivatization: Partial derivatization can lead to the formation of mono- and di-TMS derivatives of this compound, resulting in multiple peaks.2. Side Reactions: The presence of other reactive compounds in the sample can lead to the formation of unexpected by-products.3. Tautomerization: For molecules with keto-enol tautomerism, multiple derivatives can form.1. Drive the Reaction to Completion: Use a catalyst like Trimethylchlorosilane (TMCS) in your silylating reagent (e.g., BSTFA + 1% TMCS). Ensure sufficient reaction time and temperature.2. Two-Step Derivatization: For complex samples, a two-step derivatization is highly recommended. First, use methoxyamine hydrochloride to protect carbonyl groups (methoximation), followed by silylation.[1] This prevents the formation of multiple silylated derivatives from tautomers.3. Sample Cleanup: As mentioned previously, a cleaner sample will have fewer opportunities for side reactions.
Poor Reproducibility (High %RSD) 1. Inconsistent Sample Preparation: Variations in sample volume, reagent addition, and incubation times between samples.2. Presence of Water: Even small, variable amounts of moisture can lead to inconsistent derivatization yields.3. Instrument Variability: Inconsistent injection volumes or fluctuations in GC-MS performance.1. Standardize the Protocol: Use precise pipetting techniques. For larger batches, consider using an autosampler for automated derivatization to ensure consistency.[7]2. Rigorous Drying: Ensure all samples are equally and completely dry before adding the derivatization reagent.3. Use of an Internal Standard: Incorporate a stable isotope-labeled internal standard (e.g., deuterated this compound) at the beginning of the sample preparation process. This will correct for variations in extraction, derivatization, and injection.

Experimental Protocols

Protocol 1: Single-Step Silylation of this compound

This protocol is suitable for relatively clean samples or for initial screening purposes.

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: Transfer an aliquot of the sample (e.g., 100 µL of urine) to a clean glass tube. If the sample is aqueous, it must be dried completely under a stream of nitrogen or by lyophilization.

  • Reconstitution (if necessary): If the dried residue is difficult to dissolve, add 50 µL of anhydrous pyridine and vortex thoroughly.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried sample or the pyridine solution.

  • Incubation: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

Protocol 2: Two-Step Derivatization (Methoximation and Silylation)

This is the recommended protocol for complex biological matrices like urine and plasma to ensure robust and reproducible results.[1][8]

Materials:

  • Methoxyamine hydrochloride solution (20 mg/mL in anhydrous pyridine)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Drying: Dry the aqueous sample completely under a stream of nitrogen or by lyophilization.

  • Methoximation: Add 50 µL of the methoxyamine hydrochloride solution to the dried residue. Vortex thoroughly and incubate at 60°C for 30 minutes. This step protects any ketone or aldehyde groups.[8]

  • Silylation: After cooling to room temperature, add 100 µL of MSTFA.

  • Incubation: Tightly cap the vial and incubate at 70°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for GC-MS analysis.

Visualizing the Derivatization Workflow

The following diagram illustrates the logical flow of the two-step derivatization process, a cornerstone of robust metabolomic analysis.

DerivatizationWorkflow Sample Biological Sample (e.g., Urine) Drying Complete Drying (Lyophilization or N2 Stream) Sample->Drying Remove Water Methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine, 60°C) Drying->Methoximation Protect Carbonyls Silylation Step 2: Silylation (MSTFA or BSTFA+TMCS, 70°C) Methoximation->Silylation Increase Volatility GCMS GC-MS Analysis Silylation->GCMS Inject for Analysis

Two-step derivatization workflow for GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my baseline noisy after derivatization?

A noisy baseline can be caused by several factors. Excess derivatization reagent or by-products can elute from the GC column, causing a rising baseline or discrete "ghost" peaks. To mitigate this, you can try reducing the amount of reagent used, as long as it remains in excess for the derivatization to be complete. Another cause can be septum bleed from the GC inlet. Ensure you are using high-quality, low-bleed septa.

Q2: Can I use BSTFA instead of MSTFA in the two-step protocol?

Yes, BSTFA (often with 1% TMCS as a catalyst) can be used for the silylation step. Both BSTFA and MSTFA are powerful silylating agents.[9] MSTFA is generally considered more volatile, and its by-products are also more volatile, which can be advantageous in preventing interference with early eluting peaks. However, for many applications, BSTFA + TMCS provides excellent results.

Q3: My derivatized sample is cloudy or has a precipitate. What should I do?

Precipitation can occur if the sample contains high concentrations of salts or other non-volatile components that are insoluble in the derivatization reagents. If this occurs, centrifuge the sample after derivatization and carefully transfer the clear supernatant to a new GC vial for analysis. This will prevent the injection of particulate matter into the GC system, which can cause blockages and contamination.

Q4: How long are the TMS derivatives of this compound stable?

TMS derivatives are susceptible to hydrolysis, and their stability is a critical concern.[10] It is highly recommended to analyze the samples as soon as possible after derivatization, ideally within 24 hours. If samples must be stored, they should be tightly capped and kept at 4°C to minimize degradation. Always re-analyze a quality control sample with each batch to monitor for any potential degradation over time.

Q5: Are there alternatives to GC-MS for this compound analysis that do not require derivatization?

Yes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative for the analysis of acylglycines, including this compound.[11] LC-MS/MS can often analyze these polar compounds directly in their native form, eliminating the need for derivatization. However, GC-MS remains a widely used and robust technique, and with proper derivatization, it provides excellent chromatographic resolution and sensitivity.

Troubleshooting Workflow Diagram

This flowchart provides a logical sequence of steps to follow when encountering issues with your this compound derivatization.

TroubleshootingWorkflow start Problem Detected: Low/No Peak, Tailing, or Poor Reproducibility check_moisture Verify Anhydrous Conditions: - Sample completely dry? - Reagents/solvents anhydrous? start->check_moisture check_moisture->start No (Fix Drying Protocol) optimize_reagents Optimize Reagent & Conditions: - Increase reagent volume? - Adjust temp/time? - Use catalyst (TMCS)? check_moisture->optimize_reagents Yes sample_cleanup Implement Sample Cleanup: - SPE for urine? - Protein precipitation for plasma? optimize_reagents->sample_cleanup Problem Persists success Problem Resolved optimize_reagents->success Problem Solved instrument_check Check GC-MS System: - Inlet maintenance (liner, septum)? - Trim column? - Check for leaks? sample_cleanup->instrument_check Problem Persists sample_cleanup->success Problem Solved two_step Consider Two-Step Derivatization: Methoximation + Silylation instrument_check->two_step Problem Persists instrument_check->success Problem Solved internal_std Incorporate Internal Standard: (e.g., Deuterated this compound) two_step->internal_std Implement for Robustness internal_std->success

A logical workflow for troubleshooting this compound derivatization issues.

References

  • Costa, C. G., Guérand, W. S., Struys, E. A., Holwerda, U., ten Brink, H. J., Tavares de Almeida, I., Duran, M., & Jakobs, C. (2000). Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1215–1224. [Link]

  • Ferreira, C. R., & van Karnebeek, C. D. M. (2019). Inborn Errors of Metabolism.
  • Hoffmann, G. F., & Zschocke, J. (1999). Glutaric aciduria type I: from clinical, biochemical and molecular diversity to successful therapy. Journal of Inherited Metabolic Disease, 22(4), 381–391.
  • Kumps, A., Duez, P., & Mardens, Y. (2002). Metabolic screening for inborn errors of metabolism by gas chromatography-mass spectrometry.
  • Ma, W., Jian, X., Li, Y., & Li, D. (2020). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). In Methods in Molecular Biology (Vol. 2068, pp. 219-227). Humana, New York, NY. [Link]

  • Taylor, T. (2020, March 10). GC Diagnostic Skills I | Peak Tailing. LCGC International. [Link]

  • Yu, J., Liu, X., Guo, J., Zhao, J., Li, Y., & Hao, C. (2020). GC-MS analysis of organic acids in rat urine: A protocol of direct ultrasound-assisted derivatization. Journal of Separation Science, 43(21), 4066-4075. [Link]

Sources

Technical Support Center: Valerylglycine Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Valerylglycine using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions to help you minimize ion suppression and achieve reliable, high-quality data. As Senior Application Scientists, we've structured this guide to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively in your own laboratory.

Understanding Ion Suppression in ESI-MS

Ion suppression is a significant challenge in ESI-MS, manifesting as a reduced analytical signal for the analyte of interest due to the presence of co-eluting matrix components.[1][2] This phenomenon occurs during the electrospray ionization process where competition for ionization between the analyte (this compound) and matrix interferences leads to a decrease in the analyte's ion intensity, negatively impacting sensitivity, precision, and accuracy.[1][3] It is crucial to understand that even with the high selectivity of tandem mass spectrometry (MS/MS), ion suppression can still occur as it is a phenomenon that takes place in the ionization source, before mass analysis.[1]

For a polar molecule like this compound, which is an N-acyl-alpha-amino acid often analyzed in complex biological matrices such as plasma or urine, ion suppression is a primary concern.[4][5] Common sources of ion suppression in biological samples include salts, phospholipids, proteins, and other endogenous molecules.[6]

Troubleshooting Guide: Minimizing Ion Suppression for this compound

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My this compound signal is low and inconsistent. How can I confirm if ion suppression is the cause?

A low and erratic signal is a classic indicator of ion suppression. To definitively determine if ion suppression is affecting your this compound analysis, a post-column infusion experiment is the gold standard.

Experimental Protocol: Post-Column Infusion

  • Preparation:

    • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal on your LC-MS system.

    • Prepare a blank matrix sample (e.g., plasma or urine from a source known to be free of this compound) that has been subjected to your current sample preparation method.

  • Infusion Setup:

    • Using a syringe pump, continuously infuse the this compound standard solution into the MS source via a T-junction placed between the LC column outlet and the ESI probe.

    • Begin acquiring data on the mass spectrometer, monitoring the characteristic m/z of this compound. You should observe a stable baseline signal.

  • Injection and Analysis:

    • Inject the prepared blank matrix sample onto the LC column.

    • Monitor the infused this compound signal throughout the chromatographic run.

  • Interpretation:

    • If you observe a significant drop in the baseline signal at any point during the chromatogram, this indicates the elution of matrix components that are causing ion suppression. The retention time of the dip corresponds to the elution of the interfering species.

Question 2: What are the most likely sources of ion suppression for this compound in my biological samples?

Given this compound's polar nature, the primary culprits for ion suppression in biological matrices are typically other polar and ionic species that co-elute.

  • Phospholipids: Abundant in plasma, these are a notorious source of ion suppression in ESI-MS.

  • Salts and Buffers: Non-volatile salts (e.g., phosphates) from buffers or sample collection tubes can severely suppress the ESI signal.[3]

  • Endogenous Metabolites: Other small, polar molecules present in high concentrations in biological fluids can compete with this compound for ionization.

  • Proteins: Inadequately removed proteins can foul the ESI source and contribute to ion suppression.[6]

Question 3: My current sample preparation is a simple protein precipitation. What are more effective strategies for this compound?

While protein precipitation (PPT) is a quick and easy method, it is often insufficient for removing the matrix components that cause ion suppression, especially for polar analytes.[7][8] Here are more robust alternatives:

1. Liquid-Liquid Extraction (LLE)

LLE is a powerful technique to separate analytes from interfering matrix components based on their differential solubility in two immiscible liquids.[9] For this compound, a polar molecule, a common approach is a "polar metabolite extraction".

Experimental Protocol: Modified Bligh-Dyer LLE for Polar Metabolites [10][11]

  • Sample Preparation: To 100 µL of plasma or urine, add an internal standard (e.g., isotopically labeled this compound).

  • Extraction:

    • Add 300 µL of a cold (4°C) 2:1 Methanol:Chloroform mixture.

    • Vortex thoroughly to ensure a homogenous mixture.

    • Add 100 µL of water and 100 µL of chloroform.

    • Vortex again to ensure thorough mixing.

  • Phase Separation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the aqueous and organic layers.[10]

  • Collection: Carefully collect the upper aqueous layer, which contains the polar metabolites including this compound.

  • Drying and Reconstitution: Evaporate the aqueous extract to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable mobile phase for LC-MS analysis.

2. Solid-Phase Extraction (SPE)

SPE offers a more selective sample cleanup by utilizing a solid sorbent to retain the analyte while interfering components are washed away.[12][13] For the polar this compound, a mixed-mode or a hydrophilic interaction sorbent can be effective.

Experimental Protocol: Reversed-Phase SPE [14]

  • Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) with 1-2 column volumes of methanol, followed by 1-2 column volumes of water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove highly polar interferences.

  • Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

Table 1: Comparison of Sample Preparation Techniques for this compound

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, inexpensive.[15][16]Inefficient removal of phospholipids and other small polar interferences.[7][8]
Liquid-Liquid Extraction (LLE) Good removal of phospholipids and proteins. Can be tailored for polar analytes.[17]Can be more time-consuming and require larger solvent volumes.
Solid-Phase Extraction (SPE) Highly selective, can provide very clean extracts. Amenable to automation.[13]Method development can be more complex and costly.
Question 4: I'm using a standard C18 column, but this compound elutes very early, close to the solvent front where ion suppression is often maximal. What chromatographic strategies can I employ?

Early elution on a reversed-phase (RP) C18 column is a common issue for highly polar analytes like this compound.[18][19] This can lead to co-elution with phospholipids and other matrix components, resulting in significant ion suppression. Here are two effective chromatographic solutions:

1. Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds that are poorly retained in reversed-phase chromatography.[18][20] In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent, and water is the strong eluting solvent.[19]

Key Advantages of HILIC for this compound:

  • Increased Retention: this compound will be more strongly retained, moving it away from the early-eluting, highly polar matrix interferences.[18]

  • Orthogonal Selectivity: HILIC provides a different separation mechanism compared to reversed-phase, which can resolve this compound from co-eluting interferences.[21]

2. Using a Polar-Embedded or Polar-Endcapped Reversed-Phase Column

These columns have a modified stationary phase that allows for better retention of polar analytes compared to traditional C18 columns. They are also more stable in highly aqueous mobile phases.

Workflow Diagram: Method Development for Minimizing Ion Suppression

MethodDevelopment cluster_Problem Problem Identification cluster_Diagnosis Diagnosis cluster_Solution Solution Implementation cluster_Validation Validation Problem Low/Inconsistent Signal for this compound Diagnosis Perform Post-Column Infusion Problem->Diagnosis Suspect Ion Suppression SamplePrep Optimize Sample Preparation (LLE or SPE) Diagnosis->SamplePrep Confirmed Suppression Chromatography Optimize Chromatography (HILIC or Polar RP) Diagnosis->Chromatography Confirmed Suppression Validation Validate Method for Accuracy and Precision SamplePrep->Validation Chromatography->Validation MS_Params Optimize MS Parameters

Caption: A workflow for troubleshooting and minimizing ion suppression.

Question 5: Can I optimize my ESI source parameters to reduce ion suppression?

While sample preparation and chromatography are the most effective ways to combat ion suppression, optimizing ESI source parameters can provide some improvement.[1]

  • Spray Voltage: Optimizing the sprayer voltage can enhance the signal for this compound.[22] However, excessively high voltages can lead to signal instability.

  • Gas Flow Rates (Nebulizer and Drying Gas): Increasing the nebulizer and drying gas flow rates can improve desolvation efficiency, which can sometimes mitigate suppression from less volatile matrix components.

  • Source Temperature: A higher source temperature can also aid in desolvation.

  • Sprayer Position: Optimizing the position of the ESI needle relative to the MS inlet can improve signal intensity and stability.[22]

Pro-Tips for Robust Method Development

  • Use an Internal Standard: An isotopically labeled internal standard (e.g., this compound-d5) is highly recommended. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.[3][23]

  • Dilute Your Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[23][24] However, this may not be feasible for trace-level analysis.[1]

  • Consider Derivatization: For challenging matrices, derivatizing this compound to a less polar form can allow for the use of more effective reversed-phase chromatography and move it out of the region of polar interferences. A common method for acylglycines is butylation.[25]

Frequently Asked Questions (FAQs)

Q1: Is ion suppression more of a problem in positive or negative ionization mode for this compound?

This compound has a carboxylic acid group and can be ionized in both positive ([M+H]+) and negative ([M-H]-) modes. Ion suppression can occur in both modes. It is often beneficial to test both polarities during method development to see which provides better sensitivity and less interference for your specific matrix. Sometimes, negative mode can be less prone to suppression as fewer compounds ionize in this mode.[1]

Q2: Will switching to a different mass analyzer (e.g., Q-TOF vs. Triple Quadrupole) eliminate ion suppression?

No. Ion suppression is a phenomenon that occurs in the ESI source, prior to the mass analyzer.[1] Therefore, the choice of mass analyzer does not eliminate ion suppression.

Q3: Can mobile phase additives help reduce ion suppression?

Mobile phase additives can influence ionization efficiency. Using volatile buffers like ammonium formate or ammonium acetate is generally preferred over non-volatile buffers like phosphates. The choice and concentration of additives like formic acid or acetic acid should be optimized to enhance the signal for this compound without increasing suppression from the matrix.

Q4: My lab uses an automated protein precipitation workflow. How can I improve it without a complete overhaul?

If you are limited to protein precipitation, you can try to optimize the process:

  • Solvent Choice: Experiment with different organic solvents for precipitation (e.g., acetonitrile, methanol, acetone) and their ratios to the sample.

  • Temperature: Performing the precipitation at low temperatures can sometimes improve the removal of certain proteins.

  • Post-Precipitation Cleanup: Consider adding a simple cleanup step after precipitation, such as passing the supernatant through a phospholipid removal plate.

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328-334. [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical chemistry, 75(13), 3019-3030. [Link]

  • Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. [Link]

  • FooDB. (2022). Showing Compound this compound (FDB022321). In FooDB. Retrieved from [Link]

  • Turabian, K. (2022). Quantitative analysis of urine acylglycines. In Current Protocols in Human Genetics. Retrieved from [Link]

  • Hawks, L. (2022). What is the difference between HILIC columns VS normal/reverse columns? In Welch Materials, Inc. Retrieved from [Link]

  • Curot, J. (2018). A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. Clinical Biochemistry, 54, 80-87. [Link]

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911-917. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies Application Note. [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Phenomenex. (n.d.). Protein Precipitation Method. Retrieved from [Link]

Sources

Valerylglycine Analysis Technical Support Center: A Guide to Resolving Isomeric Interference

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for valerylglycine analysis. This resource is designed for researchers, clinical scientists, and professionals in drug development who are navigating the complexities of quantifying this compound, particularly in the presence of its isomers. The accurate measurement of this compound is critical, especially in the diagnosis and monitoring of isovaleric acidemia (IVA), an inherited metabolic disorder.[1][2] Isomeric compounds, such as isothis compound, share the same molecular weight and elemental composition, presenting a significant analytical challenge that demands robust and specific methodologies.[3]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work. The content is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a deeper understanding and more effective problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate measurement important?

This compound is a metabolite that can be found in human physiological fluids. Its quantification is of particular interest in the context of inherited metabolic disorders. Specifically, it is a secondary marker for isovaleric acidemia (IVA), a condition caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase.[1][4] This enzyme deficiency leads to the accumulation of isovaleric acid, which is then conjugated with glycine to form isothis compound for excretion.[5] Newborn screening programs often test for elevated levels of C5-acylcarnitine, which can indicate IVA, and follow-up testing of urinary organic acids, including isothis compound, is crucial for diagnosis and management.[4][6][7]

Q2: What are the primary isomers that interfere with this compound analysis?

The most significant interfering isomer is isothis compound . Other potential isomers include 2-methylbutyrylglycine and pivaloylglycine. These compounds have the same nominal mass as this compound, making their differentiation by mass spectrometry alone impossible without prior chromatographic separation.[3]

Q3: What are the primary analytical techniques used for this compound analysis?

The two most common and powerful techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • GC-MS: This technique often requires derivatization to make the polar this compound molecule volatile enough for gas chromatography. Silylation is a common derivatization method.

  • LC-MS/MS: This is a highly sensitive and specific method that is widely used in clinical laboratories.[8][9] It offers the advantage of analyzing samples with less extensive cleanup and can often handle the direct analysis of physiological fluids.

Troubleshooting Guides

Problem 1: Poor Chromatographic Resolution of this compound Isomers

Q: My LC-MS/MS (or GC-MS) analysis shows co-eluting or poorly resolved peaks for this compound and its isomers. How can I improve the separation?

A: Achieving baseline separation of isomers is critical for accurate quantification. Here’s a systematic approach to troubleshooting poor resolution:

For LC-MS/MS:

  • Optimize the Mobile Phase Gradient: A shallow gradient is often necessary to resolve isomers.[8]

    • Causality: Isomers have very similar polarities. A slow, shallow gradient increases the interaction time of the analytes with the stationary phase, allowing for subtle differences in their physicochemical properties to effect a separation.

    • Actionable Protocol:

      • Start with a high aqueous mobile phase composition (e.g., 98% aqueous).

      • Implement a very slow, linear gradient to increase the organic mobile phase concentration. For example, increase the organic phase by 0.5-1% per minute.

      • Hold the gradient at key points to allow for the elution of closely related compounds.

      • Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.

  • Evaluate Different Stationary Phases: The choice of HPLC column chemistry is paramount.

    • Causality: Different stationary phases offer unique separation mechanisms (e.g., hydrophobic, polar, shape-selective interactions).[10][11]

    • Recommended Column Chemistries:

      • C18 (ODS): A good starting point, but may require optimization of mobile phase additives.

      • Phenyl-Hexyl: Can provide alternative selectivity for compounds with aromatic rings or areas of electron density through pi-pi interactions.

      • Pentafluorophenyl (PFP): Offers a mix of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating positional isomers.

  • Adjust Mobile Phase pH and Additives:

    • Causality: The ionization state of this compound and its isomers can be manipulated by pH. Small changes in pH can alter retention times and selectivity.

    • Actionable Steps:

      • Experiment with pH values around the pKa of the carboxylic acid and amine groups.

      • Incorporate ion-pairing reagents (e.g., trifluoroacetic acid for reversed-phase) or volatile buffers (e.g., ammonium formate or ammonium acetate) to improve peak shape and resolution.

For GC-MS:

  • Optimize the Temperature Program:

    • Causality: Similar to a mobile phase gradient in LC, a slow temperature ramp in GC allows for better separation of compounds with close boiling points.

    • Actionable Protocol:

      • Start with a lower initial oven temperature.

      • Decrease the ramp rate (e.g., 2-5 °C per minute).

      • Incorporate isothermal holds at temperatures just below the elution temperature of the isomers.

  • Select an Appropriate GC Column:

    • Causality: The polarity and film thickness of the stationary phase are critical.

    • Recommended Columns:

      • Mid-polarity columns (e.g., DB-5ms, HP-5ms): A common starting point.

      • Specialty columns with unique selectivity: Consider columns designed for separating isomers, such as those with liquid crystal stationary phases, which separate based on molecular shape.[10][11]

Problem 2: Inaccurate Quantification due to Matrix Effects in LC-MS/MS

Q: I am observing signal suppression or enhancement for this compound, leading to poor accuracy and reproducibility. How can I mitigate matrix effects?

A: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples.[12] Here’s how to address them:

  • Improve Sample Preparation:

    • Causality: Co-eluting endogenous compounds from the sample matrix (e.g., salts, phospholipids) can interfere with the ionization of the target analyte in the mass spectrometer's source.[12]

    • Recommended Techniques:

      • Protein Precipitation (PPT): Simple and fast, but may not be sufficient for removing all interferences.

      • Liquid-Liquid Extraction (LLE): Offers a cleaner extract by partitioning the analyte into an immiscible solvent.

      • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining and eluting the analyte. Cation-exchange SPE can be effective for purifying amino acid conjugates.[9]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Causality: A SIL-IS (e.g., d3-valerylglycine) is the gold standard for correcting matrix effects. It has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[8]

    • Actionable Protocol:

      • Synthesize or purchase a high-purity SIL-IS for this compound.

      • Spike the SIL-IS into all samples, calibrators, and quality controls at a fixed concentration early in the sample preparation process.

      • Calculate the final concentration of the analyte using the peak area ratio of the analyte to the SIL-IS.

  • Modify Chromatographic Conditions:

    • Causality: Shifting the retention time of this compound away from regions of significant matrix interference can improve signal-to-noise.

    • Actionable Step: Adjust the mobile phase gradient to move the analyte peak to a "cleaner" part of the chromatogram.

Problem 3: Ambiguous Isomer Identification by Tandem Mass Spectrometry (MS/MS)

Q: Even with some chromatographic separation, the MS/MS fragmentation patterns of my this compound isomers are very similar. How can I confidently identify each isomer?

A: While isomers often produce similar fragment ions, subtle differences can be exploited for confident identification.

  • Optimize Collision Energy:

    • Causality: The relative abundance of different fragment ions can change with varying collision energy. One isomer may produce a unique fragment ion or a different ratio of common fragments at a specific collision energy.[13][14]

    • Actionable Protocol:

      • Infuse pure standards of each isomer individually into the mass spectrometer.

      • Perform a collision energy ramp experiment for each isomer to determine the optimal energy for producing unique and abundant fragment ions.

      • Select multiple reaction monitoring (MRM) transitions that maximize the signal for the target isomer while minimizing the signal from interfering isomers.[13]

  • High-Resolution Mass Spectrometry (HRMS):

    • Causality: While isomers have the same nominal mass, there may be minuscule differences in their exact mass that can be detected by an HRMS instrument (e.g., Q-TOF or Orbitrap).

    • Actionable Step: If available, analyze samples on an HRMS system to see if a mass difference can be resolved. This can also help identify unexpected interferences.[15]

  • Derivatization to Induce Unique Fragmentation (GC-MS):

    • Causality: Derivatizing the isomers can lead to different fragmentation patterns upon electron ionization. The position of the derivatizing group can influence which bonds break.

    • Actionable Protocol:

      • Experiment with different derivatization reagents (e.g., MTBSTFA for silylation, or a two-step TMS-TFA derivatization).[16]

      • Analyze the mass spectra of the derivatized standards to identify unique fragment ions for each isomer.

G cluster_sample Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Urine/Plasma Sample IS_Spike Spike with SIL-Internal Standard Sample->IS_Spike Extraction Extraction (LLE or SPE) IS_Spike->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatography (LC or GC) Extraction->Chromatography Derivatization->Chromatography MS Tandem MS (MS/MS) Chromatography->MS Integration Peak Integration & Ratio Calculation MS->Integration Quantification Quantification Integration->Quantification

Workflow for this compound Analysis

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of urine, plasma, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (e.g., d3-valerylglycine in 50% methanol).

  • Add 50 µL of 1M HCl to acidify the sample. Vortex for 10 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

Note: This protocol follows evaporation from an LLE or SPE cleanup.

  • Ensure the dried sample extract is completely free of moisture, as silylation reagents are moisture-sensitive.

  • Add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) to the dried extract.

  • Add 50 µL of pyridine (or other suitable solvent like acetonitrile).

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60-80°C for 30 minutes.

  • Cool to room temperature before injecting 1-2 µL into the GC-MS.

Data Presentation

Table 1: Example MRM Transitions for this compound and Isothis compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound160.176.15015
This compound160.1116.15012
Isothis compound160.176.15015
Isothis compound160.1116.15012
d3-Valerylglycine (IS)163.176.15015

Note: The precursor and product ions for the isomers are identical. Specificity is achieved through chromatographic separation. Collision energies are instrument-dependent and require optimization.

G cluster_troubleshooting Troubleshooting Logic Start Poor Isomer Resolution? OptimizeLC Optimize LC Gradient (Shallow Gradient) ChangeColumn Change Column (e.g., PFP, Phenyl-Hexyl) AdjustMobilePhase Adjust Mobile Phase pH & Additives Resolved Resolution Achieved

Decision Tree for Chromatographic Optimization

References

  • myADLM.org. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Available at: [Link]

  • Lee, Y. W., & Lin, C. H. (n.d.). Gas Chromatographic Separation of Structural Isomers on Cholesteric Liquid Crystal Stationary Phase Materials. Journal of the Chinese Chemical Society. Available at: [Link]

  • Gottschalk, C., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. PubMed Central. Available at: [Link]

  • Jo, H., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. MDPI. Available at: [Link]

  • Kansas Department of Health and Environment. (n.d.). Isovaleric Acidemia - Newborn Screening & Surveillance. Available at: [Link]

  • Lee, H., et al. (2007). Two step derivatization for the analyses of organic, amino acids and glycines on filter paper plasma by GC-MS/SIM. PubMed. Available at: [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

  • Jagode, V., et al. (2021). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. ResearchGate. Available at: [Link]

  • Witkiewicz, Z., & Hetper, J. (2008). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2017). Detection of inborn errors of metabolism utilizing GC-MS urinary metabolomics coupled with a modified orthogonal partial least squares discriminant analysis. PubMed. Available at: [Link]

  • Ensenauer, R., et al. (2011). Aspects of Newborn Screening in Isovaleric Acidemia. PMC - NIH. Available at: [Link]

  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). Available at: [Link]

  • Longdom Publishing. (n.d.). Advantages and Fragmentation in Tandem Mass Spectrometry. Available at: [Link]

  • Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isothis compound from Urine of Patients with Isovaleric Acidemia. ResearchGate. Available at: [Link]

  • HRSA. (n.d.). Isovaleric acidemia | Newborn Screening. Available at: [Link]

  • Cui, J., et al. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. MDPI. Available at: [Link]

  • newbornscreening.info. (n.d.). IVA (isovaleric acidemia). Available at: [Link]

  • Request PDF. (n.d.). A convenient strategy to overcome interference in LC-MS/MS analysis: Application in a microdose absolute bioavailability study. ResearchGate. Available at: [Link]

  • Hori, T., et al. (1986). Stable isotope dilution analysis of isothis compound in amniotic fluid and urine and its application for the prenatal diagnosis of isovaleric acidemia. PubMed. Available at: [Link]

  • Zaia, J., et al. (2001). Competing fragmentation processes in tandem mass spectra of heparin-like glycosaminoglycans. PubMed. Available at: [Link]

  • Fischer, G. (n.d.). Overcoming Matrix Interference in LC-MS/MS. Separation Science. Available at: [Link]

  • ResearchGate. (n.d.). Scheme of derivatization procedure of three different amino.... Available at: [Link]

  • Grünert, S. C., et al. (2021). Isovaleric aciduria identified by newborn screening: Strategies to predict disease severity and stratify treatment. PubMed. Available at: [Link]

  • UW Madison. (2020). Tandem Mass Spectrometry. YouTube. Available at: [Link]

  • Gecse, Z., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]

  • Analyst (RSC Publishing). (n.d.). Uncovering biologically significant lipid isomers with liquid chromatography, ion mobility spectrometry and mass spectrometry. Available at: [Link]

  • Waters. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Tandem mass spectrometry MS/MS spectra and fragmentation patterns of.... Available at: [Link]

Sources

Valerylglycine Stability in Biological Samples: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for ensuring the stability of valerylglycine in biological samples. Through a detailed question-and-answer format, this document addresses common challenges and provides field-proven insights to maintain sample integrity from collection to analysis.

I. Frequently Asked Questions (FAQs) - Quick Guide

This section provides rapid answers to the most common questions regarding this compound stability. For more detailed explanations and protocols, please refer to the subsequent sections.

Q1: What is the primary cause of this compound degradation in biological samples?

The primary cause of this compound degradation is enzymatic hydrolysis of the amide bond, leading to the formation of valeric acid and glycine. This can be exacerbated by improper sample handling, storage temperature, and repeated freeze-thaw cycles.

Q2: What is the optimal storage temperature for samples intended for this compound analysis?

For long-term storage, it is highly recommended to store all biological samples (plasma, serum, urine, and tissue homogenates) at -80°C.[1][2][3] Storage at -20°C may be acceptable for shorter durations, but -80°C is the gold standard for preserving the integrity of metabolites like acylglycines.[1][4][5]

Q3: How many times can I freeze and thaw my samples without affecting this compound concentrations?

It is crucial to minimize freeze-thaw cycles. While some studies on similar analytes suggest stability for up to three cycles, it is best practice to aliquot samples into single-use volumes after initial processing to avoid repeated thawing and refreezing.[4][6] Each cycle introduces the risk of enzymatic degradation and changes in sample composition.[1][6]

Q4: Is there a preferred anticoagulant for blood collection for this compound analysis in plasma?

EDTA is a commonly used and recommended anticoagulant for metabolomics studies. It chelates divalent cations, which can inhibit the activity of some enzymes.

Q5: How quickly do I need to process my samples after collection?

Samples should be processed as quickly as possible after collection to minimize enzymatic activity. For blood samples, this means centrifugation to separate plasma or serum within two hours of collection.[7] For all sample types, immediate processing and subsequent freezing are ideal.

II. Troubleshooting Guide

This section addresses specific issues that users may encounter during their experiments and provides actionable solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or undetectable this compound levels in stored samples. 1. Degradation due to improper storage temperature. 2. Multiple freeze-thaw cycles. 3. Enzymatic degradation prior to freezing. 1. Ensure all samples are consistently stored at -80°C. 2. Aliquot samples into single-use tubes after initial processing. 3. Process samples immediately after collection, minimizing time at room temperature.
High variability in this compound concentrations between replicates of the same sample. 1. Inconsistent sample handling and processing. 2. Partial thawing of samples during storage or retrieval. 3. Analytical variability. 1. Adhere strictly to a standardized and validated sample processing protocol. 2. When retrieving samples from the freezer, avoid exposing other samples to warmer temperatures. 3. Ensure the analytical method is validated for precision and accuracy. [8][9]
Unexpected peaks interfering with this compound quantification in LC-MS/MS. 1. In-source fragmentation of other molecules. 2. Contamination during sample collection or processing. 3. Matrix effects from co-eluting compounds. 1. Optimize mass spectrometer source conditions to minimize in-source fragmentation. 2. Use high-purity solvents and sterile collection materials. 3. Develop a robust chromatographic method to separate this compound from interfering matrix components.
Decreasing this compound concentrations in processed samples left in the autosampler. Autosampler instability due to temperature fluctuations or prolonged storage. Validate the stability of this compound in the autosampler at the set temperature over the expected analysis time. [4][10] If degradation is observed, shorten the analytical run time or re-prepare samples.

III. In-Depth Technical Guidance

This section provides detailed explanations of the key factors influencing this compound stability and the scientific rationale behind the recommended best practices.

Understanding this compound's Chemical Nature and Degradation Pathways

This compound is an N-acylglycine, a class of molecules that can be susceptible to hydrolysis of the amide bond that links the acyl group (valeric acid) to the amino acid (glycine). This hydrolysis can be either chemical or enzymatic.

  • Enzymatic Hydrolysis: Biological samples, particularly plasma and tissue homogenates, contain various proteases and esterases that can cleave the amide bond of this compound. Prompt processing and deep freezing are essential to arrest this enzymatic activity. The addition of broad-spectrum protease and esterase inhibitors can also be considered, especially if a delay in processing is unavoidable.[11][12]

  • Chemical Hydrolysis: While less of a concern under typical storage conditions, prolonged exposure to extreme pH or high temperatures can lead to chemical hydrolysis of the amide bond.

cluster_factors Influencing Factors This compound This compound Degradation Degradation This compound->Degradation Hydrolysis Valeric_Acid Valeric Acid Degradation->Valeric_Acid Glycine Glycine Degradation->Glycine Enzymatic_Activity Enzymatic Activity (Proteases, Esterases) Enzymatic_Activity->Degradation Temperature High Temperature Temperature->Degradation Freeze_Thaw Freeze-Thaw Cycles Freeze_Thaw->Degradation

Caption: Potential degradation pathway of this compound.

Quantitative Stability Data

While specific long-term stability data for this compound in plasma at various temperatures is not extensively published, a validated LC-MS/MS method for a panel of 18 acylglycines, including this compound, in urine provides valuable insights.[4]

AnalyteMatrixStorage ConditionDurationStability
This compound Urine Room TemperatureAt least 5 hoursStable
This compound Urine Autosampler (4°C)24 hoursStable
This compound Urine -20°C7 weeksStable
This compound Urine Freeze-Thaw3 cyclesStable

Data synthesized from a study on the validated LC-MS/MS method for acylglycines.[4]

For plasma and other matrices, general metabolomics stability studies indicate that storage at -80°C is crucial for long-term stability , with significant changes observed in some metabolites even after storage at -20°C for extended periods.[1][2][5]

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for sample collection and processing to ensure the stability of this compound.

Protocol 1: Blood Collection and Plasma Processing

Objective: To obtain high-quality plasma with minimal ex vivo degradation of this compound.

Materials:

  • Blood collection tubes with K2EDTA as an anticoagulant.

  • Refrigerated centrifuge.

  • Pipettes and sterile pipette tips.

  • Cryovials for aliquoting.

  • Dry ice or a -80°C freezer.

  • Optional: Protease/esterase inhibitor cocktail.

Procedure:

  • Blood Collection: Collect whole blood into K2EDTA tubes.

  • Mixing: Gently invert the tube 8-10 times to ensure proper mixing of blood with the anticoagulant.

  • Cooling (Optional but Recommended): Place the collected blood tubes on wet ice immediately.

  • Centrifugation: Within two hours of collection, centrifuge the blood at 1,000-2,000 x g for 15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cells.

  • Inhibitor Addition (Optional): If a delay in processing occurred or if maximum stability is required, add a validated protease/esterase inhibitor cocktail to the plasma.

  • Aliquoting: Dispense the plasma into pre-labeled, single-use cryovials.

  • Freezing: Immediately flash-freeze the aliquots in dry ice or a -80°C freezer.

  • Storage: Store the frozen aliquots at -80°C until analysis.

Protocol 2: Urine Collection and Processing

Objective: To collect and process urine samples for accurate this compound measurement.

Materials:

  • Sterile urine collection cups.

  • Centrifuge.

  • Pipettes and sterile pipette tips.

  • Cryovials for aliquoting.

  • -80°C freezer.

Procedure:

  • Collection: Collect a mid-stream urine sample in a sterile collection cup.

  • Cooling: Place the collection cup on wet ice immediately.

  • Centrifugation: As soon as possible, centrifuge the urine at 1,500 x g for 10 minutes at 4°C to pellet any cells and debris.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a fresh tube.

  • Aliquoting: Dispense the urine into pre-labeled, single-use cryovials.

  • Freezing: Immediately freeze the aliquots at -80°C.

  • Storage: Store the frozen aliquots at -80°C until analysis.

cluster_collection Sample Collection cluster_processing Immediate Processing (on ice / 4°C) cluster_storage Storage Blood_Collection Blood Collection (K2EDTA tube) Centrifuge_Blood Centrifuge Blood (1,000-2,000 x g, 15 min, 4°C) Blood_Collection->Centrifuge_Blood Urine_Collection Urine Collection (Sterile cup) Centrifuge_Urine Centrifuge Urine (1,500 x g, 10 min, 4°C) Urine_Collection->Centrifuge_Urine Separate_Plasma Separate Plasma Centrifuge_Blood->Separate_Plasma Aliquot_Plasma Aliquot Plasma (Single-use cryovials) Separate_Plasma->Aliquot_Plasma Separate_Supernatant Separate Supernatant Centrifuge_Urine->Separate_Supernatant Aliquot_Urine Aliquot Urine (Single-use cryovials) Separate_Supernatant->Aliquot_Urine Freeze_80C Store at -80°C Aliquot_Plasma->Freeze_80C Aliquot_Urine->Freeze_80C

Caption: Recommended workflow for biological sample handling.

V. Concluding Remarks

The stability of this compound in biological samples is paramount for generating reliable and reproducible data. Adherence to standardized protocols for sample collection, rapid processing, and consistent storage at -80°C are the cornerstones of maintaining sample integrity. While specific stability data for this compound in plasma is an area for further research, the principles outlined in this guide, based on the stability of related acylglycines and general metabolomics best practices, provide a robust framework for minimizing pre-analytical variability and ensuring the quality of experimental outcomes.

VI. References

  • D3.2 – Best practices for biobanking. (2022). EPND. [Link]

  • Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 47(6), 746-755. [Link]

  • Kobayashi, T., et al. (2012). Kinetic analysis for the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water. Bioscience, Biotechnology, and Biochemistry, 76(1), 125-128. [Link]

  • Koc, M., et al. (2013). The effect of storage time and freeze-thaw cycles on the stability of serum samples. Biochemia Medica, 23(1), 79-88. [Link]

  • Suárez-García, S., et al. (2023). Untargeted Metabolomic Study for Urinary Characterization of Adult Patients with Phenylketonuria. International Journal of Molecular Sciences, 24(24), 17203. [Link]

  • Hevey, R., et al. (2021). Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum. The Journal of Applied Laboratory Medicine, 6(5), 1228-1238. [Link]

  • García-Cañaveras, J. C., et al. (2015). Bile acid profiling and quantification in biofluids using ultra-performance liquid chromatography tandem mass spectrometry. Analytical Chemistry, 87(21), 10896-10904. [Link]

  • Lippi, G., et al. (2023). Impact of delayed centrifugation on the stability of 32 biochemical analytes in blood samples collected in serum gel tubes and stored at room temperature. Clinical Chemistry and Laboratory Medicine (CCLM). [Link]

  • Blatnik, M., et al. (2011). A practical guide for the stabilization of acylghrelin in human blood collections. Clinical Endocrinology, 74(3), 325-331. [Link]

  • Effects of Delayed Sample Processing and Freezing on Serum Concentrations of Selected Nutritional Indicators. (n.d.). ResearchGate. [Link]

  • Turgeon, C. T., et al. (2013). A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry. Journal of Chromatography B, 931, 104-111. [Link]

  • Vaught, J., & Henderson, M. K. (2011). Basic principles of biobanking: from biological samples to precision medicine for patients. Virchows Archiv, 458(4), 385-394. [Link]

  • Chemical degradation kinetics for two-dimensional materials in natural and biological environments – a data-driven review. (n.d.). ResearchGate. [Link]

  • Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. (2023). Vascular and Endovascular Review. [Link]

  • The effect of storage of fresh‐frozen plasma at −80°C for as long as 14 years on plasma clotting proteins. (n.d.). ResearchGate. [Link]

  • The effect of storage time and freeze-thaw cycles on the stability of serum samples. (2013). Biochemia Medica. [Link]

  • Development of a method for the determination of glycine in human cerebrospinal fluid using pre-column derivatization and LC-MS/MS. (n.d.). ResearchGate. [Link]

  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: Potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • Organic Acid Urine LC-MS/MS Analysis Kit ZV-3004-0200-20 200 2-8 °C User Manual. (n.d.). Zivak. [Link]

  • The effect of storage time and freeze-thaw cycles on the stability of serum samples. (2013). Biochemia Medica. [Link]

  • Interspecies differences in stability kinetics and plasma esterases involved in hydrolytic activation of curcumin diethyl disuccinate, a prodrug of curcumin. (2019). Xenobiotica, 49(2), 164-173. [Link]

  • Plasma Components. (n.d.). JPAC. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. [Link]

  • Effects of Delayed Specimen Processing and Freezing on Serum Concentrations of Selected Nutritional Indicators. (n.d.). NutriSurvey. [Link]

  • Stabilization of whole blood samples. (2016). Google Patents.

  • Chemical degradation kinetics for two-dimensional materials in natural and biological environments – a data-driven review. (2022). Environmental Science: Nano, 9(6), 2049-2064. [Link]

  • stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research, 12(1), 51-57. [Link]

  • van de Merbel, N. C., & de Vries, R. (2013). Aging of biological matrices and its effect on bioanalytical method performance. Bioanalysis, 5(19), 2393-2407. [Link]

  • Christensen, M. M., et al. (2022). Obesity-Related Metabolome and Gut Microbiota Profiles of Juvenile Göttingen Minipigs—Long-Term Intake of Fructose and Resistant Starch. Metabolites, 12(10), 941. [Link]

  • Long-Term Storage of Fresh Frozen Plasma at –40 °C. A Multicenter Study on the Stability of Labile Coagulation Factors over a Period of 3 Years. (n.d.). ResearchGate. [Link]

  • Pharm-00A14 Discuss the roles of the plasma esterases on drugs used in anaesthesia. (n.d.). PROPOFOL DREAMS. [Link]

  • The effect of storage time and freeze-thaw cycles on the stability of serum samples. (2013). PubMed. [Link]

  • Effects of Delayed Processing in the Specimens Referred to the Testing Laboratory from the Remote Clinics: Impact Analysis of. (n.d.). African Journal of Medical and Health Sciences. [Link]

  • Effects of Time Delay in Processing Common Clinical Biochemical Parameters in an Accredited Laboratory. (2021). Journal of Medical Laboratory Science, 31(3), 1-9. [Link]

  • Effect of Storage Time and Temperature on the Stability of Serum Analytes. (2021). IT Medical Team. [Link]

  • Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. (n.d.). ResearchGate. [Link]

  • Thermal Degradation Kinetics of Natural Fibers: Determination of the Kinetic Triplet and Lifetime Prediction. (2021). MDPI. [Link]

  • validated lc method: Topics by Science.gov. (n.d.). Science.gov. [Link]

  • Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. (2023). ACS Publications. [Link]

  • Biobanking Science: ISBER Best Practices for Biobanks. (2018). Technology Networks. [Link]

  • Evaluation of the Effects of Freeze-Thaw Cycles on the Stability of Diabetes-Related Metabolic Biomarkers in Plasma Samples. (2021). International Journal of Bio-resource and Stress Management, 12(3), 235-240. [Link]

  • A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. (2017). RSC Publishing. [Link]

  • 12 Best Practices to Ensure Quality and Integrity of BioSpecimens in Clinical Research. (2023). Infiuss Health. [Link]

  • Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome. (2019). Metabolites, 9(5), 99. [Link]

Sources

Technical Support Center: Selecting the Optimal Internal Standard for Valerylglycine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the quantitative analysis of Valerylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of selecting and validating an internal standard (IS) for accurate and reproducible quantification of this compound, particularly in complex biological matrices such as plasma and urine.

Introduction: The Cornerstone of Quantitative Bioanalysis

In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of an internal standard is fundamental to achieving accurate and precise results.[1] An IS is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[1] Its primary role is to normalize for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer, thereby ensuring the reliability of the analytical method.[1][2]

This guide will provide a comprehensive overview of the principles, practical steps, and troubleshooting advice for selecting the most appropriate internal standard for your this compound assays.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound analysis?

The gold standard and most highly recommended internal standard for this compound is a stable isotope-labeled (SIL) version of the analyte itself.[2][3] A SIL IS is chemically identical to this compound but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] This near-identical physicochemical behavior ensures that the IS and the analyte experience the same extraction recovery, chromatographic retention, and ionization response, providing the most accurate correction for experimental variability.[2]

Commercially available SIL IS for this compound include:

  • N-Valerylglycine-d2: This is a deuterated form of this compound.[4]

  • N-Valerylglycine-¹³C₂,¹⁵N: This version contains both carbon-13 and nitrogen-15 isotopes.[5]

Between these, a ¹³C and/or ¹⁵N labeled standard is often preferred over a deuterated one to avoid potential chromatographic shifts (isotopic effect) and ensure the stability of the label.[2][6]

Q2: When would I consider using a structural analog as an internal standard for this compound?

While a SIL IS is ideal, there are situations where a structural analog might be considered:

  • Cost and Availability: SIL internal standards can be expensive and may not always be readily available.[3]

  • Early-Stage Discovery: In high-throughput screening or early-stage drug discovery, a "universal" or analogous internal standard may be used for a variety of compounds to streamline workflows.[2]

A suitable structural analog for this compound should have similar chemical and physical properties, including:

  • Similar chemical structure: To ensure comparable extraction efficiency and chromatographic behavior.

  • Close chromatographic retention time: The IS should elute near the analyte to experience similar matrix effects.[2]

  • Comparable ionization efficiency: To ensure a robust and reliable signal.

When selecting a structural analog, it is crucial to perform thorough validation to ensure it accurately tracks the analyte's behavior.[7]

Q3: What are the key characteristics to look for in any internal standard for this compound?

Regardless of whether you choose a SIL IS or a structural analog, the following criteria are essential:

  • Purity: The IS should be of high purity and well-characterized.

  • No Interference: It must not be naturally present in the biological matrix being analyzed and should not interfere with the detection of the analyte or other components in the sample.

  • Chromatographic Resolution: The IS peak should be well-resolved from the analyte peak, especially if it is not a SIL IS. For SIL IS, co-elution is expected and desired.

  • Stability: The IS must be stable throughout the entire analytical process, from sample storage to final analysis.

Experimental Workflow for Internal Standard Selection and Validation

The selection and validation of an internal standard is a systematic process. The following workflow outlines the key steps to ensure the chosen IS is fit for purpose.

IS_Performance cluster_IS_Choice Internal Standard Choice cluster_Method_Params Method Parameters cluster_Performance Assay Performance IS_Type IS Type (SIL vs. Analog) Accuracy Accuracy IS_Type->Accuracy Direct Impact Precision Precision IS_Type->Precision Direct Impact SamplePrep Sample Preparation (e.g., SPE, LLE, PPT) SamplePrep->Accuracy Influences SamplePrep->Precision Influences Chromatography Chromatography (Column, Mobile Phase) Chromatography->Accuracy Influences Chromatography->Precision Influences Robustness Robustness Accuracy->Robustness Precision->Robustness

Sources

Technical Support Center: Valerylglycine Quantification from Dried Blood Spots

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Valerylglycine and its Clinical Significance

This compound is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder that prevents the body from properly breaking down the amino acid leucine.[1] In individuals with IVA, the deficiency of the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleric acid and its derivatives, including this compound, in bodily fluids.[2] Newborn screening programs widely utilize the analysis of acylcarnitines, such as isovalerylcarnitine (C5), in dried blood spots to detect IVA.[1][3][4][5] Elevated levels of this compound in urine are a confirmatory hallmark of the condition.[2][4] Accurate quantification of these biomarkers is essential for early diagnosis and effective management of the disease to prevent severe metabolic crises and neurological damage.[1][2]

Dried blood spot (DBS) sampling offers a minimally invasive, patient-friendly alternative to traditional venipuncture, requiring only a small volume of blood.[6][7] This method simplifies sample collection, transportation, and storage, making it particularly valuable for newborn screening and remote patient monitoring.[7][8] However, the unique nature of the DBS matrix presents several analytical challenges that must be addressed to ensure data quality.[9]

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the quantification of this compound from DBS samples.

Sample Collection and Handling

Q1: What is the correct procedure for collecting a high-quality dried blood spot?

A: Proper collection is the foundation of reliable DBS analysis.

  • Use a sterile lancet to perform a finger or heel stick.[7]

  • Allow a single, large drop of blood to form and fall onto the center of the designated circle on the filter paper.[10][11] Do not touch the paper with the skin.

  • The blood spot should fully and evenly saturate the printed circle.[10]

  • Air dry the DBS card horizontally for at least 3-4 hours at ambient temperature, away from direct sunlight and contaminants.[12]

  • Avoid "milking" the puncture site, as this can increase the proportion of interstitial fluid and affect the hematocrit.[9]

Q2: How should I store my DBS samples to ensure this compound stability?

A: Analyte stability is a critical factor in DBS analysis.

  • For short-term storage (up to a few days), DBS cards can be kept at room temperature in a sealed bag with a desiccant to minimize humidity.[13]

  • For long-term storage, it is recommended to store the DBS cards at -20°C or, ideally, -80°C in sealed bags with desiccant.[14]

  • Studies have shown that some amino acids and acylcarnitines can degrade over time, even when stored at 4°C.[15][16][17][18] Therefore, consistent storage conditions are crucial for longitudinal studies.

Sample Preparation and Extraction

Q3: What is the most effective method for extracting this compound from a DBS punch?

A: The choice of extraction solvent and procedure significantly impacts recovery.

  • A common and effective approach is protein precipitation using an organic solvent.[19]

  • Methanol is frequently used for the extraction of amino acids and acylcarnitines from DBS.[13]

  • The extraction process typically involves punching a small disc (e.g., 3-6 mm) from the center of the blood spot, adding the extraction solvent containing an appropriate internal standard, vortexing, and then centrifuging to pellet the precipitated proteins.[13][19] The resulting supernatant is then analyzed.

Q4: I'm observing low recovery of this compound. What could be the cause?

A: Low recovery can stem from several factors:

  • Incomplete Extraction: Ensure the extraction solvent volume is sufficient to fully immerse the DBS punch and that the vortexing/shaking time is adequate to allow for complete elution of the analyte. Sonication can also be employed to improve extraction efficiency.[13]

  • Analyte Degradation: If samples were not stored properly, this compound may have degraded.

  • Matrix Effects: The filter paper and blood components can interfere with the extraction process.[6][20] Optimizing the extraction solvent or employing a more rigorous clean-up step, such as solid-phase extraction, may be necessary.[6]

Analytical Method

Q5: What are the recommended LC-MS/MS parameters for this compound analysis?

A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex matrices due to its high sensitivity and selectivity.[21]

  • Chromatography: Reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) can be used.[22] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is common.

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification.

Q6: Why am I seeing significant variability between my replicate injections?

A: High variability can be due to:

  • Inconsistent Sample Preparation: Ensure precise and consistent execution of each step of the extraction protocol.

  • Instrument Instability: Check the LC-MS/MS system for any issues with the pump, injector, or mass spectrometer.

  • Non-Homogeneous Spotting: The distribution of the analyte across the DBS may not be uniform. It is recommended to consistently punch from the same area of the spot, typically the center.[19]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound quantification from DBS.

Problem: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Steps
Column Overload Dilute the sample extract and re-inject.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure this compound is in a single ionic state.
Column Contamination Wash the column with a strong solvent or replace it if necessary.
Secondary Interactions with Column Use a mobile phase additive (e.g., trifluoroacetic acid) to minimize secondary interactions.
Problem: Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Steps
Suboptimal MS Parameters Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for this compound.
Inefficient Ionization Adjust the mobile phase composition and pH to enhance ionization.
Matrix Suppression Dilute the sample extract to reduce the concentration of interfering matrix components.[6] Implement a more effective sample clean-up procedure.
Analyte Degradation Ensure proper sample storage and handling.
Problem: High Background Noise
Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or LC System Use high-purity solvents and flush the LC system thoroughly.
Interference from DBS Card Analyze a blank filter paper extract to identify any interfering substances from the card itself.
Carryover Implement a robust needle wash protocol between injections.
Problem: Inconsistent Results and High CVs
Potential Cause Troubleshooting Steps
Hematocrit Effect The hematocrit level can affect the viscosity of the blood and how it spreads on the filter paper, leading to variations in the amount of blood in a standardized punch size.[9][23] If possible, use a method to estimate or correct for the hematocrit effect.
Inconsistent Punching Technique Always punch from the same location on the DBS, preferably the center.[19] Ensure the punch is sharp and clean to avoid ragged edges.
Variable Extraction Efficiency Standardize all extraction parameters, including solvent volume, vortexing time, and temperature.
Inaccurate Pipetting Calibrate and verify the accuracy of all pipettes used for sample and standard preparation.

Experimental Protocols

Protocol 1: Dried Blood Spot Punching and Extraction
  • Using a manual or automated puncher, obtain a 3 mm disc from the center of the dried blood spot.[19]

  • Place the disc into a clean microcentrifuge tube.

  • Add 100 µL of extraction solution (e.g., 80:20 Methanol:Water) containing the internal standard (e.g., deuterated this compound).

  • Vortex the tube for 30 minutes at room temperature.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins and filter paper.[13]

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method Parameters for this compound
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 2% B

    • 0.5-2.5 min: 2-98% B

    • 2.5-3.0 min: 98% B

    • 3.0-3.1 min: 98-2% B

    • 3.1-4.0 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: ESI Positive

  • MRM Transitions:

    • This compound: Monitor appropriate precursor and product ions

    • Internal Standard: Monitor appropriate precursor and product ions

Note: These are example parameters and should be optimized for your specific instrumentation and application.

Data Presentation

Table 1: Acceptance Criteria for Method Validation
ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of nominal concentration (±20% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits as per regulatory guidance
Stability Within ±15% of initial concentration under various storage conditions

Visualizations

DBS Sample-to-Data Workflow

DBS Workflow cluster_0 Sample Collection & Preparation cluster_1 Analysis cluster_2 Data Processing Collect 1. Blood Spot Collection Dry 2. Air Dry Collect->Dry Punch 3. Punch Disc Dry->Punch Extract 4. Extraction & Protein Precipitation Punch->Extract LCMS 5. LC-MS/MS Analysis Extract->LCMS Integrate 6. Peak Integration LCMS->Integrate Quantify 7. Quantification Integrate->Quantify Report 8. Report Results Quantify->Report

Caption: Workflow for this compound quantification from DBS.

Troubleshooting Decision Tree: Low Analyte Recovery

Troubleshooting Low Recovery Start Low this compound Recovery CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckStorage Investigate Sample Stability CheckExtraction->CheckStorage Protocol Followed? Yes OptimizeSolvent Optimize Extraction Solvent/Time CheckExtraction->OptimizeSolvent Protocol Followed? No CheckMatrix Assess Matrix Effects CheckStorage->CheckMatrix Improper Storage? No NewSamples Re-collect/Analyze New Samples CheckStorage->NewSamples Improper Storage? Yes CheckMatrix->OptimizeSolvent Matrix Suppression? No ImproveCleanup Implement Further Sample Cleanup CheckMatrix->ImproveCleanup Matrix Suppression? Yes DiluteSample Dilute Sample Extract CheckMatrix->DiluteSample Matrix Suppression? Yes

Caption: Decision tree for troubleshooting low analyte recovery.

References

  • A Quantitative Method for the Measurement of Dried Blood Spot Amino Acids Using Ultra-Performance Liquid Chromatography. (2016). ResearchGate. [Link]

  • Validation of Analytical Methods for the Quantification of Clinical Biomarkers in Dried Blood Spot Samples. (2017). ResearchGate. [Link]

  • Bioanalysis of the Dried Blood Spot (DBS) by Mass Spectrometry for Clinical Studies. (2020). YouTube. [Link]

  • Hemato-critical issues in quantitative analysis of dried blood spots: challenges and solutions. (n.d.). PubMed. [Link]

  • Dried Blood Spots as Matrix for Evaluation of Valproate Levels and the Immediate and Delayed Metabolomic Changes Induced by Single Valproate Dose Treatment. (2022). MDPI. [Link]

  • Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. (n.d.). PMC - NIH. [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (2023). MDPI. [Link]

  • Classic Isovaleric Acidemia. (2024). GeneReviews® - NCBI Bookshelf. [Link]

  • Dried Blood Spots - Preparing and Processing for Use in Immunoassays and in Molecular Techniques. (2015). PubMed Central. [Link]

  • Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. (n.d.). ResearchGate. [Link]

  • Dried Blood Spot Analysis for Simultaneous Quantification of Antiepileptic Drugs Using Liquid Chromatography–Tandem Mass Spectrometry. (n.d.). PMC - PubMed Central. [Link]

  • Processing of Dried Blood Spots Standard Operating Procedure. (2012). HANC. [Link]

  • Application of DBS sampling in combination with LC-MS/MS for pharmacokinetic evaluation of a compound with species-specific blood-to-plasma partitioning. (n.d.). PubMed. [Link]

  • Aspects of Newborn Screening in Isovaleric Acidemia. (n.d.). MDPI. [Link]

  • Dried blood spot analysis; facing new challenges. (n.d.). ResearchGate. [Link]

  • Stability of Amino Acids in Stored Dried Blood Spots: Retrospective Analysis. (n.d.). ResearchGate. [Link]

  • Official International Association for Therapeutic Drug Monitoring and Clinical Toxicology Guideline: Development and Validation of Dried Blood Spot–Based. (n.d.). BLT. [Link]

  • Extraction of therapeutic proteins from dried blood spots and their analysis on Gyrolab. (n.d.). Diva-Portal.org. [Link]

  • Newborn screening for isovaleric acidemia using tandem mass spectrometry: data from 1.6 million newborns. (n.d.). Semantic Scholar. [Link]

  • Stability of Amino Acids in Stored Dried Blood Spots: Retrospective Analysis. (n.d.). Semantic Scholar. [Link]

  • Wide-targeted Metabolomics in Dried Blood Spots. (n.d.). LCGC International. [Link]

  • Development and Validation of a Dried Blood Spot Assay Using UHPLC-MS/MS to Identify and Quantify 12 Antihypertensive Drugs and 4 Active Metabolites: Clinical Needs and Analytical Limitations. (2022). PubMed. [Link]

  • Effects of selected preanalytical variables on Dried Blood Spot (DBS) and Volumetric Adsorptive Microsampling (VAMS). (n.d.). Biochimica Clinica. [Link]

  • Dried Blood Spots and Beyond. (2022). myadlm.org. [Link]

  • A comparative evaluation of the plasma and DBS-based LC-MS/MS methods for the simultaneous analysis of nine antibiotics for application to pharmacokinetic evaluations and precision dosing in neonates. (n.d.). Taylor & Francis Online. [Link]

  • Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. (n.d.). bioRxiv. [Link]

  • Stability of Amino Acids in Stored Dried Blood Spots: Retrospective Analysis. (2023). isres.org. [Link]

  • Clinical validation of an innovative dried whole-blood spot method to quantify simultaneously vancomycin and creatinine in adult patients. (n.d.). NIH. [Link]

  • Isovaleric acidemia. (n.d.). Newborn Screening - HRSA. [Link]

  • Online restricted access molecularly imprinted solid-phase extraction coupled with liquid chromatography-mass spectrometry for the selective determination of serum bile acids. (n.d.). Analyst (RSC Publishing). [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. (n.d.). PubMed. [Link]

  • Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. (n.d.). MDPI. [Link]

  • Dried blood spots analysis for targeted and non-targeted exposomics. (n.d.). medRxiv. [Link]

Sources

Technical Support Center: Method Refinement for High-Throughput Valerylglycine Screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-throughput Valerylglycine (VG) screening. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into refining your screening methodologies. We will move beyond basic protocols to explore the causality behind experimental choices, ensuring your assays are both robust and reliable.

This compound is a critical biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inherited metabolic disorder that prevents the body from converting certain fats into energy.[1][2][3] Accurate and efficient high-throughput screening of VG is therefore paramount for early diagnosis and for monitoring therapeutic interventions. This guide will focus on the refinement of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods, which are the gold standard for quantifying small molecules like VG from biological matrices.[4][5]

Section 1: Foundational Knowledge & Core Principles

Before delving into troubleshooting, it's crucial to understand the biochemical context and the analytical principles underpinning this compound screening.

The Biochemical Significance of this compound

This compound is an acylglycine, a conjugate of a fatty acid (valeric acid) and the amino acid glycine. In individuals with MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of valeryl-CoA.[1] The body attempts to detoxify this buildup by conjugating valeryl-CoA with glycine, a reaction catalyzed by Glycine N-acyltransferase, resulting in the formation and subsequent excretion of this compound. Therefore, elevated levels of this compound in urine or plasma are a hallmark of MCAD deficiency.

Biochemical Pathway of this compound Formation in MCAD Deficiency

MCFA Medium-Chain Fatty Acids BetaOx β-Oxidation (Mitochondria) MCFA->BetaOx MCAD MCAD Enzyme BetaOx->MCAD Blocked in MCAD Deficiency ValerylCoA Valeryl-CoA Accumulation BetaOx->ValerylCoA Aberrant Pathway AcetylCoA Acetyl-CoA MCAD->AcetylCoA Energy Energy Production (Krebs Cycle) AcetylCoA->Energy GLYAT Glycine N-acyltransferase ValerylCoA->GLYAT Glycine Glycine Glycine->GLYAT This compound This compound (Excreted) GLYAT->this compound

Caption: Simplified pathway of this compound formation in MCAD deficiency.

Core Principles of LC-MS/MS for this compound Quantification

LC-MS/MS offers high sensitivity and selectivity for quantifying small molecules in complex biological matrices. The core components of this method are:

  • Liquid Chromatography (LC): Separates this compound from other molecules in the sample based on its physicochemical properties (e.g., polarity). A C18 column is commonly used for this purpose.

  • Mass Spectrometry (MS): Detects and quantifies the separated this compound. This is typically done using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high specificity.

A robust LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Section 2: High-Throughput Screening Workflow Refinement

This section outlines a refined workflow for high-throughput this compound screening, with a focus on areas for optimization.

Refined HTS Workflow for this compound Screening

cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical SampleCollection Sample Collection (Urine/Plasma) SampleStorage Sample Storage (-80°C) SampleCollection->SampleStorage SamplePrep Automated Sample Preparation SampleStorage->SamplePrep LC_MS Fast LC-MS/MS Analysis SamplePrep->LC_MS DataAcquisition Data Acquisition LC_MS->DataAcquisition DataProcessing Automated Data Processing DataAcquisition->DataProcessing QC Quality Control Review DataProcessing->QC Reporting Reporting QC->Reporting

Caption: Overview of the refined HTS workflow for this compound screening.

Detailed Step-by-Step Methodology
1. Automated Sample Preparation

For high-throughput screening, manual sample preparation is a significant bottleneck. Automation is key to improving efficiency and reducing variability.

  • Protocol:

    • Thaw samples on wet ice.

    • In a 96-well plate, add 50 µL of sample (urine or plasma).

    • Add 150 µL of a protein precipitation solution (e.g., acetonitrile) containing a stable isotope-labeled internal standard (e.g., N-Iso this compound-d9).[6]

    • Mix thoroughly using a plate shaker for 5 minutes.

    • Centrifuge the plate at 4000 x g for 10 minutes to pellet precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Causality and Refinement:

    • Protein Precipitation: This is a simple and effective method for removing the bulk of proteins from the sample, which can interfere with the LC-MS/MS analysis.

    • Internal Standard: The use of a stable isotope-labeled internal standard is crucial for accurate quantification. It co-elutes with the analyte and experiences similar matrix effects, allowing for reliable normalization of the signal.

    • Automation: This entire process can be automated using a liquid handling robot to improve throughput and reproducibility.

2. Fast LC-MS/MS Analysis

The goal is to achieve a short run time without compromising the quality of the data.

  • Protocol:

    • LC System: A UPLC (Ultra-Performance Liquid Chromatography) system is recommended for faster separation and better peak resolution.

    • Column: A C18 column with a small particle size (e.g., 1.7 µm) and a short length (e.g., 50 mm) is suitable for rapid analysis.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is a common mobile phase for the separation of polar molecules like this compound.

    • Flow Rate: A higher flow rate (e.g., 0.5-0.8 mL/min) can be used to reduce the run time.

    • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions: Monitor at least two MRM transitions for this compound and its internal standard to ensure specificity.

  • Causality and Refinement:

    • UPLC and Small Particle Size Columns: These allow for faster separations at higher pressures, resulting in sharper peaks and shorter run times.

    • Gradient Elution: A gradient allows for the efficient elution of a wider range of analytes and can be optimized to separate Valerylglygicine from potential interferences in a short time.

    • MRM: This highly specific detection mode minimizes the chances of false positives by monitoring a specific precursor-product ion transition for the analyte.

ParameterRecommended SettingRationale for Refinement
LC Column Sub-2 µm particle size, ≤ 50 mm lengthEnables faster separations and sharper peaks.
Flow Rate 0.5 - 1.0 mL/minReduces analysis time.
Cycle Time < 2 minutes per sampleMaximizes throughput.
MS Detection Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during high-throughput this compound screening.

FAQs and Troubleshooting

Q1: I am observing high variability between replicate injections of the same sample. What could be the cause?

  • Possible Causes & Solutions:

    • Inconsistent Sample Preparation: If sample preparation is performed manually, pipetting errors can introduce significant variability.

      • Solution: Automate the sample preparation process using a liquid handler. If automation is not possible, use calibrated pipettes and pay close attention to technique.

    • Autosampler Issues: Problems with the autosampler, such as inconsistent injection volumes or sample carryover, can lead to variability.

      • Solution: Perform regular maintenance on the autosampler. Include a wash step in the injection sequence to minimize carryover.

    • LC System Instability: Fluctuations in pump pressure or column temperature can affect retention times and peak areas.

      • Solution: Ensure the LC system is properly equilibrated before starting the run. Monitor the pump pressure throughout the run for any signs of instability.

Q2: My this compound peak is broad and shows poor peak shape. How can I improve this?

  • Possible Causes & Solutions:

    • Incompatible Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak broadening.

      • Solution: Ensure the final sample solvent is as close in composition to the initial mobile phase as possible.

    • Column Overloading: Injecting too much sample onto the column can lead to broad, asymmetric peaks.

      • Solution: Dilute the sample or reduce the injection volume.

    • Column Degradation: Over time, the performance of the LC column can degrade, leading to poor peak shape.

      • Solution: Replace the column with a new one. Implement a column washing protocol to extend its lifetime.

Q3: I am seeing a high background signal or interfering peaks in my chromatogram. What are the likely sources?

  • Possible Causes & Solutions:

    • Matrix Effects: Components of the biological matrix (e.g., salts, lipids) can co-elute with this compound and interfere with its ionization in the mass spectrometer.

      • Solution: Improve the sample preparation method to remove more of the interfering matrix components. Solid-phase extraction (SPE) can be a more effective cleanup method than protein precipitation, although it is more complex to automate.

    • Contamination: Contamination from glassware, solvents, or the LC-MS system itself can introduce interfering peaks.

      • Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware. Implement a system cleaning protocol for the LC-MS.

    • Poor Chromatographic Resolution: If this compound is not well-separated from other components in the sample, they can interfere with its detection.

      • Solution: Optimize the LC gradient to improve the separation of this compound from interfering peaks.

Q4: The sensitivity of my assay is too low to detect this compound in some of my samples. How can I improve it?

  • Possible Causes & Solutions:

    • Suboptimal MS Parameters: The settings on the mass spectrometer may not be optimized for this compound.

      • Solution: Perform a compound optimization experiment to determine the optimal MS parameters (e.g., collision energy, cone voltage) for this compound.

    • Inefficient Ionization: The choice of ionization source and mode can significantly impact sensitivity.

      • Solution: While ESI positive mode is common, it is worth testing ESI negative mode to see if it provides better sensitivity for this compound.

    • Sample Loss During Preparation: The analyte may be lost during the sample preparation steps.

      • Solution: Evaluate the recovery of the sample preparation method by comparing the signal of a sample spiked with this compound before and after the extraction process.

Troubleshooting Logic Flow

Start Assay Problem Identified CheckControls Are QC Samples within acceptable limits? Start->CheckControls HighVariability High Variability CheckControls->HighVariability No PoorPeakShape Poor Peak Shape CheckControls->PoorPeakShape No LowSensitivity Low Sensitivity CheckControls->LowSensitivity No Interference Interfering Peaks CheckControls->Interference No Sol_HighVar Review Sample Prep Check Autosampler Verify LC Stability HighVariability->Sol_HighVar Sol_PeakShape Adjust Injection Solvent Dilute Sample Replace Column PoorPeakShape->Sol_PeakShape Sol_LowSens Optimize MS Parameters Test Ionization Modes Evaluate Sample Recovery LowSensitivity->Sol_LowSens Sol_Interference Improve Sample Cleanup Check for Contamination Optimize LC Gradient Interference->Sol_Interference End Problem Resolved Sol_HighVar->End Sol_PeakShape->End Sol_LowSens->End Sol_Interference->End

Caption: A logical approach to troubleshooting common HTS issues.

Section 4: Method Validation

A refined high-throughput screening method must be validated to ensure it is fit for purpose. The validation should be performed in accordance with regulatory guidelines, such as those from the FDA.[7][8][9]

Key Validation Parameters
ParameterDefinitionAcceptance Criteria (Typical)
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
Precision The degree of agreement among individual measurements.Coefficient of variation (CV) ≤15% (≤20% at the LLOQ).
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Sensitivity The lowest concentration of the analyte that can be reliably quantified (Lower Limit of Quantification, LLOQ).Signal-to-noise ratio ≥ 10.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration should be within ±15% of the initial concentration.

References

  • FooDB. (2011, September 21). Showing Compound this compound (FDB022321). Retrieved from [Link]

  • PubChem. This compound | C7H13NO3 | CID 4737557. Retrieved from [Link]

  • Human Metabolome Database. Showing metabocard for this compound (HMDB0000927). Retrieved from [Link]

  • PubMed. (2023, August 1). LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma. Retrieved from [Link]

  • PubMed. (2013, November 15). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Retrieved from [Link]

  • ResearchGate. (2025, October 26). Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. Retrieved from [Link]

  • PMC. Normal Biomarkers in an Acute Presentation in a Known Case of Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. Retrieved from [Link]

  • PMC. High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses. Retrieved from [Link]

  • MB-About. Assay Troubleshooting. Retrieved from [Link]

  • PMC. High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Retrieved from [Link]

  • MDPI. (2019, June 15). Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe. Retrieved from [Link]

  • ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • PMC. Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non‐ketotic hyperglycinemia. Retrieved from [Link]

  • NCBI Bookshelf. (2024, February 29). Medium-Chain Acyl-CoA Dehydrogenase Deficiency. Retrieved from [Link]

  • ACS Publications. Twenty-Five Years of High-Throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods | Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Definitive Screening Design Optimization of Mass Spectrometry Parameters for Sensitive Comparison of Filter and Solid Phase Extraction Purified, INLIGHT Plasma N -Glycans. Retrieved from [Link]

  • Mayo Clinic. (2023, November 28). MCAD deficiency - Symptoms and causes. Retrieved from [Link]

  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • BioAssay Systems. Troubleshooting. Retrieved from [Link]

  • ResearchGate. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Retrieved from [Link]

  • AccScience Publishing. Challenges and advancements in high-throughput screening strategies for cancer therapeutics. Retrieved from [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • MDPI. Automated Screening and Filtering Scripts for GC×GC-TOFMS Metabolomics Data. Retrieved from [Link]

  • PubMed Central. (2023, March 6). A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. Retrieved from [Link]

  • Malvern Panalytical. High-Throughput Screening (HTS). Retrieved from [Link]

  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Retrieved from [Link]

  • BioAssay Systems. EnzyFluo™ Fatty Acyl-CoA Assay Kit. Retrieved from [Link]

  • NCBI. (2024, September 26). Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency. Retrieved from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]

  • Triclinic Labs. Mass Spectrometry Characterization Services. Retrieved from [Link]

  • YouTube. (2023, August 28). NCC Knowledge Nugget Series- Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency ACT Sheet. Retrieved from [Link]

  • Axxam SpA. Challenges of HTS in early-stage drug discovery. Retrieved from [Link]

  • PubMed. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity. Retrieved from [Link]

  • High-Throughput Screening Assays. High-Throughput Screening Assays. Retrieved from [Link]

  • The Buller Lab. (2023, August 7). Multiplexed Assessment of Promiscuous Non-Canonical Amino Acid Synthase Activity in a Pyridoxal Phosphate-Dependent Protein Fami. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Validation of bioanalytical methods - Highlights of FDA's guidance. Retrieved from [Link]

  • ACS Synthetic Biology. (2019, May 22). Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. Retrieved from [Link]

  • FDA. Bioanalytical Method Validation. Retrieved from [Link]

Sources

Technical Support Center: Improving Reproducibility of Valerylglycine Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the accurate and reproducible measurement of Valerylglycine. This guide is designed for researchers, clinical scientists, and drug development professionals who rely on precise quantification of this critical biomarker. This compound, an N-acylglycine, serves as a key indicator for certain inborn errors of metabolism, particularly those related to fatty acid oxidation.[1] Achieving reproducible results is paramount for correct diagnosis, patient monitoring, and reliable research outcomes.

This document moves beyond simple procedural lists to explain the underlying scientific principles—the "why" behind each step. By understanding the entire analytical workflow, from patient preparation to data interpretation, you can proactively identify and mitigate sources of variability.

Section 1: Pre-Analytical Troubleshooting - The Foundation of Quality Data

The pre-analytical phase is the largest source of laboratory error, contributing to as much as 75% of all mistakes.[2] Careful attention to this stage is non-negotiable for reproducible this compound measurements. The primary goal is to ensure the composition of the collected sample accurately reflects the patient's physiological state at the time of collection.

Core Pre-Analytical Workflow

The following diagram illustrates the critical stages before the sample reaches the analytical instrument. Each step is a potential source of variability that must be controlled.

cluster_pre Pre-Analytical Phase TestOrder Test Ordering & Patient Preparation SampleCollection Specimen Collection TestOrder->SampleCollection Patient arrives SampleHandling Specimen Handling & Transport SampleCollection->SampleHandling Sample acquired SampleStorage Specimen Processing & Storage SampleHandling->SampleStorage Received by lab Analytical Phase Analytical Phase SampleStorage->Analytical Phase

Caption: Key stages of the pre-analytical workflow for this compound analysis.

Question & Answer: Pre-Analytical Issues

Q1: We are observing significant inter-individual and intra-individual variability in our this compound results. What patient-related factors could be the cause?

A1: This is a common challenge stemming from physiological variables that are often uncontrollable but must be documented.[3]

  • Causality: this compound is a metabolite of fatty acid and amino acid metabolism.[1] Its levels can be influenced by factors that alter these pathways.

  • Troubleshooting Steps & Explanation:

    • Standardize Collection Time: If possible, standardize collection to a first-morning void for urine or a fasting state for plasma. Metabolite concentrations can fluctuate due to diurnal cycles and recent food intake.[4]

    • Record Patient Diet and Medication: Certain diets or drugs can alter metabolic pathways. Documenting this information is crucial for interpreting results. For instance, high-fat diets or fasting can mobilize fatty acids, potentially affecting acylglycine profiles.

    • Note Clinical Status: Is the patient in an acute metabolic crisis or asymptomatic? This has a profound impact on metabolite excretion. Asymptomatic patients may have only mild elevations that could be missed without careful pre-analytical control.[1]

Q2: What are the best practices for collecting and handling urine samples to ensure this compound stability?

A2: Improper handling can lead to analyte degradation. The goal is to minimize enzymatic and microbial activity immediately after collection.

  • Causality: Urine is not sterile and contains enzymes that can degrade analytes. Analyte stability is dependent on time, temperature, and pH.[5]

  • Troubleshooting Steps & Explanation:

    • Use Appropriate Collection Containers: Collect a random urine specimen in a clean, sterile container with no preservatives.[6]

    • Minimize Time at Room Temperature: Process samples as quickly as possible. Delays at room temperature can alter metabolite profiles.[4] If immediate analysis is not possible, refrigerate the sample at 2-8°C.

    • Consider pH: While not always standard practice for this compound, extreme pH values can promote hydrolysis of conjugated metabolites. Recording urine pH can be a useful data point.[7]

    • Centrifugation: For untargeted metabolomics studies, centrifugation to remove particulate matter is recommended.[4] For routine targeted analysis of this compound, this may be optional unless the sample is visibly turbid.

Q3: How should we store samples for long-term analysis to prevent degradation of this compound?

A3: Long-term stability is primarily a function of temperature.

  • Causality: Freezing slows down or halts the chemical and enzymatic processes that lead to analyte degradation. Repeated freeze-thaw cycles can be detrimental as they can cause localized concentration changes and physical stress on molecules.[4]

  • Troubleshooting Steps & Explanation:

    • Freeze Promptly: For storage longer than 24 hours, samples should be frozen.

    • Use Appropriate Temperatures: Store samples at -20°C for short-to-medium term storage (weeks to months). For long-term storage (months to years), -80°C is highly recommended to ensure maximum stability. Studies on similar compounds show good stability at -20°C for at least 3 months.[8]

    • Aliquot Samples: Before freezing, divide the sample into smaller aliquots. This prevents the need for repeated freeze-thaw cycles on the entire sample, protecting its integrity for future analyses.

Sample TypeShort-Term Storage (≤ 24 hours)Medium-Term Storage (≤ 3 months)Long-Term Storage (> 3 months)
Urine 2-8°C-20°C-80°C
Plasma 2-8°C-20°C-80°C
Table 1: Recommended Storage Conditions for this compound Analysis.
Section 2: Analytical Troubleshooting - Ensuring Instrument Performance

The analytical phase, dominated by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is where quantification occurs. Reproducibility here depends on a well-maintained instrument, a robust method, and appropriate use of standards.[9][10]

Question & Answer: Analytical Issues

Q1: We are not seeing any peaks for this compound, or the signal intensity is very low. What should we check first?

A1: This common and frustrating problem requires a systematic approach, starting from the sample introduction to the detector.

  • Causality: A lack of signal means the analyte is either not being introduced into the system, not being ionized, or not being detected efficiently.

  • Troubleshooting Decision Tree:

Start No / Low Signal Issue CheckSample Is the sample okay? (Correct vial, sufficient volume, IS present?) Start->CheckSample CheckLC Is the LC system working? (Pressure normal, no leaks?) CheckSample->CheckLC Yes Solution1 Remake/re-inject sample. Check sample prep. CheckSample->Solution1 No CheckMS Is the MS system working? (Vacuum okay, tune file looks good?) CheckLC->CheckMS Yes Solution2 Troubleshoot LC. (Check solvent lines, pump, column) CheckLC->Solution2 No CheckMethod Is the method correct? (MRM transitions, source parameters?) CheckMS->CheckMethod Yes Solution3 Troubleshoot MS. (Clean source, check detector) CheckMS->Solution3 No Solution4 Verify method parameters. Optimize source conditions. CheckMethod->Solution4 No

Caption: Troubleshooting workflow for low or absent this compound signal.

  • Further Explanation:

    • Check for Leaks: Air leaks in the LC or MS system can cause pressure fluctuations and unstable spray in the MS source, drastically reducing sensitivity.[11]

    • Ion Source Contamination: The electrospray ion (ESI) source is prone to contamination from sample matrix components. This buildup can suppress ionization. Regular cleaning is essential.[12]

    • Mass Calibration: Ensure the mass spectrometer is properly calibrated. An incorrect calibration will cause the instrument to look for the wrong mass, resulting in no signal.[13]

Q2: Why is an internal standard essential for this compound quantification, and which one should we use?

A2: An internal standard (IS) is critical for correcting for variability during sample preparation and analysis. It is the cornerstone of a self-validating and reproducible method.

  • Causality: The IS is a compound added at a known concentration to every sample, calibrator, and QC. Since it behaves almost identically to the analyte (this compound), any signal loss or enhancement experienced by the analyte during the process will also be experienced by the IS. By using the ratio of the analyte signal to the IS signal, these variations are normalized.

  • Best Practice: The gold standard is a stable isotope-labeled (SIL) version of the analyte, such as N-Valerylglycine-d9 .[14][15]

    • Identical Chemical Properties: It co-elutes with the natural this compound.

    • Different Mass: It is easily distinguished by the mass spectrometer.[15]

    • Comprehensive Correction: It corrects for variations at every step, from extraction efficiency to matrix-induced ion suppression.[15]

  • Alternative: If a SIL standard is unavailable, a structurally similar compound that is not present in the biological sample can be used. However, this is a less ideal approach as its behavior may not perfectly mimic this compound.

Q3: Our calibration curve is non-linear. What are the potential causes?

A3: Linearity is a key parameter of method validation.[16][17] A non-linear curve suggests a breakdown in the relationship between concentration and response.

  • Causality: The instrument's detector has a finite dynamic range. At very high concentrations, the detector can become saturated, leading to a plateau in the response. At the low end, issues can arise from background noise or incorrect blank subtraction.

  • Troubleshooting Steps & Explanation:

    • Check Standard Preparation: The most common cause is an error in the serial dilution of your calibration standards. Remake the standards carefully.

    • Assess for Matrix Effects: The biological matrix (urine, plasma) can suppress or enhance the ionization of the analyte, affecting the signal. This can be tested by comparing the slope of a calibration curve made in solvent versus one made in the matrix. Using a SIL internal standard is the best way to correct for this.[15]

    • Adjust Concentration Range: Your concentration range may be too wide. Try narrowing it to the expected concentration of your samples or diluting samples that are falling in the non-linear portion of the curve.

    • Check for Contamination/Carryover: If the blank shows a significant signal, it can affect the low end of the curve. Ensure proper cleaning of the injection port and column between runs.[12]

Section 3: Standard Operating Protocol (SOP) Example

This section provides a foundational protocol for the quantification of this compound in urine using UPLC-MS/MS. This method should be fully validated in your laboratory.[10][18]

Protocol: this compound Quantification in Urine by UPLC-MS/MS
  • Internal Standard (ISTD) Preparation:

    • Prepare a 1 mg/mL stock solution of N-Valerylglycine-d9 in 50:50 methanol:water.

    • Create a working ISTD solution by diluting the stock to 10 µg/mL in 50:50 methanol:water. Store both at -20°C.

  • Calibrator & Quality Control (QC) Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in 50:50 methanol:water.

    • Serially dilute the stock solution to create calibrators ranging from the limit of quantification (e.g., 0.1 µg/mL) to the upper limit of quantification (e.g., 50 µg/mL).

    • Prepare at least three levels of QCs (low, medium, high) from an independent weighing of this compound.

  • Sample Preparation:

    • Thaw urine samples, calibrators, and QCs on ice. Vortex to mix.

    • To 100 µL of each sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the working ISTD solution (10 µg/mL).

    • Add 400 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean autosampler vial for analysis.

  • UPLC-MS/MS Conditions (Example):

ParameterSettingRationale
UPLC Column C18, 1.7 µm, 2.1 x 50 mmProvides good retention and peak shape for polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to promote protonation for positive ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 2% to 95% B over 3 minStandard gradient for separating a range of metabolites.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with minimizing column overload.
Ionization Mode Electrospray Ionization (ESI), PositiveThis compound readily forms [M+H]+ ions.[19]
MRM Transition 1 This compound: m/z 174.1 -> 76.1Precursor ion [M+H]+ to a characteristic product ion.
MRM Transition 2 This compound-d9: m/z 183.1 -> 76.1ISTD precursor to the same product ion (glycine moiety).

Table 2: Example UPLC-MS/MS parameters for this compound analysis. Note: Transitions and voltages must be optimized on your specific instrument.

Frequently Asked Questions (FAQs)

Q: How do I normalize urinary this compound concentrations? A: Urinary concentrations are highly dependent on the patient's hydration status. To account for this, it is standard practice to normalize the this compound concentration to the urinary creatinine concentration. The result is typically reported as a ratio (e.g., µg this compound / mg creatinine). This requires a separate, validated assay for creatinine measurement.

Q: What is the clinical significance of elevated this compound? A: Elevated this compound is a biochemical marker for several inborn errors of metabolism, including certain fatty acid oxidation disorders and organic acidurias.[1][6] It is not typically diagnostic on its own and should be interpreted in conjunction with other tests, such as urine organic acids and plasma acylcarnitine profiles, and the patient's clinical presentation.[1][20]

Q: Can derivatization improve the sensitivity of my assay? A: While LC-MS/MS is generally sensitive enough for endogenous this compound, derivatization can be used to improve sensitivity and chromatographic performance, especially if signal is low.[21] Reagents that add a permanently charged group or a highly ionizable moiety can enhance ESI response. However, this adds another step to sample preparation, which can introduce variability and must be carefully validated.[22] For most clinical applications, a direct "dilute-and-shoot" or simple protein precipitation method is preferred for its speed and robustness.[19]

References
  • A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. (n.d.). MDPI. [Link]

  • Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). (n.d.). ResearchGate. [Link]

  • A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific. [Link]

  • Showing metabocard for this compound (HMDB0000927). (n.d.). Human Metabolome Database. [Link]

  • N-Valerylglycine - Organic Acids, Comprehensive, Quantitative - Lab Results explained. (n.d.). (n.d.). [Link]

  • Preanalytical Variables and Their Influence on the Quality of Laboratory Results. (n.d.). (n.d.). [Link]

  • A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. (2013, November 15). PubMed. [Link]

  • Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). (n.d.). PubMed. [Link]

  • Derivatization of the amino acids glycine and valine causes peptide formation—relevance for the analysis of prebiotic oligomerization. (n.d.). ResearchGate. [Link]

  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent. [Link]

  • Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. (2024, March 30). PubMed Central. [Link]

  • Determination of Glycine in Biological Fluids by Isotopic Dilution Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Preanalytical Variables and Their Influence on the Quality of Laboratory Results. (n.d.). PMC - NIH. [Link]

  • Clinical Features of Patients Infected With Coronavirus Disease 2019 With Elevated Liver Biochemistries: A Multicenter, Retrospective Study. (n.d.). PMC - PubMed Central. [Link]

  • Validation of Amino Acid Analysis Methods. (n.d.). ResearchGate. [Link]

  • Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special attention to filtration sterilization. (n.d.). ResearchGate. [Link]

  • AGU20 - Overview: Acylglycines, Quantitative, Random, Urine. (n.d.). Mayo Clinic Laboratories. [Link]

  • Understanding Normal Urine Test Results: A Comprehensive Guidance/ Urine Test Indicators and Interpretation. (2024, December 31). Vinmec. [Link]

  • Pre-Analytical Variation. (2016, July 1). myadlm.org. [Link]

  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS. (2023, December 20). PMC - NIH. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]

  • Urinalysis: Reference Range, Interpretation, Collection and Panels. (2025, October 16). (n.d.). [Link]

  • 1 Introduction to Mass Spectrometry, a Tutorial. (n.d.). Wiley-VCH. [Link]

  • Acylglycines, Quantitative. (2021, February 12). UI Health Care. [Link]

  • Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review. (2019, July 25). NIH. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023, September 11). G-M-I, Inc. [Link]

  • Agilent Biocolumns Application Compendium - Amino Acid Analysis. (n.d.). (n.d.). [Link]

  • A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. (2023, March 6). PubMed Central. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. [Link]

  • Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS. (n.d.). PubMed. [Link]

  • The impact of preanalytical variability in clinical trials: are we underestimating the issue? (n.d.). (n.d.). [Link]

  • Quantitation of glycine in plasma and urine by chemical ionization mass fragmentography. (n.d.). PubMed. [Link]

  • Validation of an HPLC method for the determination of amino acids in feed. (n.d.). ResearchGate. [Link]

  • Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International. [Link]

  • For full amino acid quantification via HPLC, what is/are the internal standards I should use? (2021, February 16). (n.d.). [Link]

  • Long-term stability of various drugs and metabolites in urine, and preventive measures against their decomposition with special. (n.d.). (n.d.). [Link]

  • Pre-Analytical Variables. (2022, September 27). Practical-Haemostasis.com. [Link]

  • complete urinalysis panel - interpretation guide. (n.d.). Idexx. [Link]

  • Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). (n.d.). PubMed. [Link]

  • Stability of synthetic cathinones in blood and urine | Request PDF. (n.d.). ResearchGate. [Link]

  • Quantitative Amino Acid Analysis of Biopharmaceuticals. (2015, December 16). YouTube. [Link]

  • How Amino Acid Internal Standards Boost Mass Spec Accuracy. (n.d.). IROA Technologies. [Link]

  • SAMPLE REQUIREMENTS AND REFERENCE RANGES. (n.d.). York Hospital. [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Valerylglycine: Assay Validation and Reference Range Establishment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and clinicians working in the field of inborn errors of metabolism, the accurate quantification of specific biomarkers is paramount. Valerylglycine, a key metabolite in Isovaleric Acidemia (IVA), serves as a critical diagnostic and monitoring tool.[1][2] IVA is an autosomal recessive disorder caused by a deficiency of the enzyme isovaleryl-CoA dehydrogenase, which is involved in the metabolism of the amino acid leucine.[3] This deficiency leads to the accumulation of isovaleric acid and its derivatives, including this compound.[1][2] Clinical manifestations of IVA can be severe, including metabolic acidosis, neurological damage, and a characteristic "sweaty feet" odor.[4][5] Therefore, robust and reliable analytical methods for this compound are essential for early diagnosis, often through newborn screening, and for therapeutic monitoring.[6][7]

This guide provides an in-depth comparison of analytical methodologies for this compound, a detailed framework for assay validation grounded in regulatory principles, and a systematic approach to establishing a de novo reference range.

Section 1: The Reference Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules like this compound from complex biological matrices.[8] Its high sensitivity and specificity allow for precise measurement, even at low physiological concentrations.[8][9]

Principle of the Assay: The fundamental principle involves a three-step process:

  • Chromatographic Separation: A liquid chromatograph separates this compound from other components in the sample (e.g., urine or plasma) based on its chemical properties.

  • Ionization: The separated this compound is then introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI).

  • Mass Analysis: The mass spectrometer selects the ionized this compound (precursor ion), fragments it, and then detects a specific fragment ion (product ion). This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures that only this compound is being quantified.[10]

Experimental Protocol: LC-MS/MS Quantification of this compound in Urine

This protocol outlines a standard "dilute-and-shoot" method, which is often favored for its simplicity and high throughput.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex mix for 10 seconds to ensure homogeneity.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 990 µL of the internal standard solution (e.g., a stable isotope-labeled this compound in a weak solvent). This 1:100 dilution brings the analyte into the typical linear range of the instrument.

    • Vortex for 5 seconds.

    • Transfer the final solution to an autosampler vial for injection.

  • LC-MS/MS Analysis:

    • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column is typically used for the separation of polar metabolites.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Injection Volume: 5-10 µL.

    • MS System: A triple quadrupole mass spectrometer operating in positive ESI and MRM mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Urine Sample Vortex1 Vortex Mix Urine->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Dilute Dilute with Internal Std. Centrifuge->Dilute Vortex2 Vortex Mix Dilute->Vortex2 Transfer Transfer to Vial Vortex2->Transfer Inject Inject Sample Transfer->Inject LC LC Separation (C18) Inject->LC ESI Electrospray Ionization LC->ESI MS1 MS Q1: Precursor Ion Selection ESI->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 MS Q3: Product Ion Detection CID->MS2 Quant Quantification vs. Calibration Curve MS2->Quant Report Generate Report Quant->Report Assay_Selection Start Start: Need to Measure this compound Question1 Is this for targeted quantification or a broad organic acid screen? Start->Question1 LCMS_Path Targeted Quantification Question1->LCMS_Path Targeted GCMS_Path Broad Screen Question1->GCMS_Path Broad Screen Question2 Is highest sensitivity and throughput critical? LCMS_Path->Question2 GCMS_Final Choose GC-MS GCMS_Path->GCMS_Final LCMS_Final Choose LC-MS/MS Question2->LCMS_Final Yes Question2->GCMS_Final No, broad profile is key RefRange_Workflow cluster_cohort Population & Sampling cluster_analysis Analysis cluster_stats Statistical Evaluation Define Define Inclusion/ Exclusion Criteria Recruit Recruit Healthy Cohort (n ≥ 120) Define->Recruit Collect Standardized Sample Collection & Handling Recruit->Collect Analyze Analyze Samples with Validated Assay Collect->Analyze QC Run QC Samples Analyze->QC Outliers Outlier Check QC->Outliers Distribution Assess Data Distribution Outliers->Distribution Calculate Calculate 2.5th and 97.5th Percentiles Distribution->Calculate Finalize Finalize Reference Interval Calculate->Finalize

Sources

Valerylglycine vs. Isovalerylglycine: A Comparative Guide for Disease Biomarker Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Distinction Between Acylglycine Isomers in Inborn Errors of Metabolism

In the landscape of clinical diagnostics and biomedical research, the accurate identification and quantification of small molecule biomarkers are paramount for the early detection and monitoring of metabolic diseases. Among these, acylglycines, which are conjugates of amino acids and organic acids, serve as crucial indicators of inborn errors of metabolism (IEMs). This guide provides a comprehensive comparison of two such acylglycines: valerylglycine and its branched-chain isomer, isothis compound. While structurally similar, their clinical significance and analytical considerations are vastly different, underscoring the necessity for precise differentiation in a research and drug development setting.

Isothis compound has been unequivocally established as a primary biomarker for isovaleric acidemia (IVA), an autosomal recessive disorder of leucine metabolism.[1][2] This condition arises from a deficiency in the mitochondrial enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleric acid and its derivatives.[3] In contrast, the clinical relevance of this compound, the straight-chain isomer, is not well-defined in the scientific literature. This guide will delve into the known metabolic pathways, analytical methodologies for differentiation, and the established clinical utility of isothis compound, while also addressing the current knowledge gap concerning this compound.

Metabolic Pathways and Clinical Significance: A Tale of Two Isomers

The significance of isothis compound as a biomarker is intrinsically linked to the pathophysiology of isovaleric acidemia. In individuals with this disorder, the impaired activity of isovaleryl-CoA dehydrogenase results in the accumulation of isovaleryl-CoA. To mitigate the toxicity of the accumulating isovaleric acid, the body utilizes a detoxification pathway involving the conjugation of isovaleryl-CoA with glycine to form isothis compound, which is then excreted in the urine.[4] Consequently, elevated levels of isothis compound in biological fluids, particularly urine, are a hallmark of isovaleric acidemia.[5][6]

The metabolic pathway leading to the formation of isothis compound is depicted below:

Isothis compound Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA IVD Isovaleryl-CoA Dehydrogenase (Deficient in IVA) Isovaleryl_CoA->IVD Isothis compound Isothis compound (Excreted in Urine) Isovaleryl_CoA->Isothis compound Detoxification Pathway (Upregulated in IVA) Methylcrotonyl_CoA β-Methylcrotonyl-CoA IVD->Methylcrotonyl_CoA Normal Pathway Glycine Glycine Glycine->Isothis compound

Caption: Metabolic pathway of leucine and the formation of isothis compound in isovaleric acidemia.

In stark contrast, the metabolic origin and clinical significance of this compound remain largely uncharacterized. It is presumed to be formed from the conjugation of valeryl-CoA and glycine. However, there is a lack of published evidence linking elevated levels of this compound to any specific metabolic disorder. It is plausible that this compound is a minor, normal metabolite, but further research is required to ascertain its physiological and pathological roles.

Analytical Methodologies: The Challenge of Isomeric Differentiation

The structural similarity between this compound and isothis compound, both having the same elemental composition and molecular weight, presents a significant analytical challenge. Distinguishing between these isomers requires high-resolution analytical techniques capable of separating compounds based on subtle differences in their physical and chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of organic acids and acylglycines in clinical laboratories.[1] The successful separation and identification of this compound and isothis compound by GC-MS rely on both the chromatographic separation and the unique fragmentation patterns of their derivatives in the mass spectrometer.

Experimental Protocol: GC-MS Analysis of Acylglycines

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Acidify the sample to pH 1 with HCl.

    • Extract the acylglycines with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Derivatize the dried extract to form volatile esters (e.g., methyl esters) by adding a methylation agent (e.g., diazomethane or methanolic HCl) and heating.[4]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for separating organic acid derivatives (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial oven temperature of ~80°C, held for a few minutes, followed by a temperature ramp to ~280°C.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Data Acquisition: Full scan mode to obtain complete mass spectra for identification, and selected ion monitoring (SIM) mode for targeted quantification.

Fragmentation Analysis:

The key to differentiating this compound and isothis compound lies in their distinct fragmentation patterns upon electron ionization. The branched-chain structure of isothis compound leads to characteristic fragment ions that are different from those produced by the straight-chain this compound. For the methyl ester of isothis compound, a prominent fragment is often observed at m/z 114, corresponding to the loss of the isobutyl group. In contrast, the methyl ester of this compound would be expected to show a different fragmentation pattern due to the stability of the resulting carbocations.

GCMS_Workflow Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization (Methylation) Extraction->Derivatization GC_Separation GC Separation Derivatization->GC_Separation MS_Analysis MS Analysis (EI, Full Scan/SIM) GC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: A typical experimental workflow for the analysis of acylglycines by GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a powerful alternative to GC-MS, often with simpler sample preparation as derivatization is not always required.[6][7] The separation of isomers can be achieved through careful selection of the liquid chromatography conditions, and the high specificity of tandem mass spectrometry provides an additional layer of confirmation.

Experimental Protocol: LC-MS/MS Analysis of Acylglycines

  • Sample Preparation (Urine or Plasma):

    • Dilute the sample with a suitable solvent (e.g., water or mobile phase).

    • Add an internal standard.

    • Perform protein precipitation if analyzing plasma (e.g., with acetonitrile).

    • Centrifuge to remove precipitated proteins and inject the supernatant.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 column is commonly used for separating acylglycines.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier such as formic acid to improve ionization.

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

    • Data Acquisition: Multiple reaction monitoring (MRM) mode for targeted quantification on a triple quadrupole instrument. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated by collision-induced dissociation (CID).

Differentiating Isomers with LC-MS/MS:

While this compound and isothis compound will have the same precursor ion mass, their product ion spectra can differ due to the different fragmentation pathways of the isomeric acyl chains. The relative abundance of the product ions can be used to distinguish between the two. Furthermore, their different structures can lead to different retention times on the LC column, providing a chromatographic separation that aids in their individual quantification. For instance, the branched structure of isothis compound may lead to a slightly earlier elution time on a C18 column compared to the more linear this compound.

Performance Comparison and Data Summary

The following table summarizes the key characteristics and performance metrics for the analysis of isothis compound. Data for this compound is largely unavailable in the literature, highlighting a critical area for future research.

ParameterIsothis compoundThis compound
Associated Disease Isovaleric Acidemia (IVA)[3]Not clearly established
Normal Range (Urine) Typically low or undetectableUndetermined
Pathological Range (Urine in IVA) Significantly elevated (e.g., >100 mmol/mol creatinine)Not applicable
Primary Analytical Technique GC-MS, LC-MS/MS[6][8]GC-MS, LC-MS/MS (presumed)
Key Differentiating Feature Branched-chain structure leading to specific mass fragmentsStraight-chain structure with different fragmentation

Quantitative Data for Isothis compound in Newborn Screening:

A study utilizing tandem mass spectrometry for newborn screening reported the following concentrations of isothis compound in dried blood spots:[8]

PopulationIsothis compound Concentration (nmol/ml)
Control Newborns 0.17 ± 0.03
Patients with Isovaleric Acidemia 1.3 to 80.0

This data clearly demonstrates the significant elevation of isothis compound in individuals with isovaleric acidemia, solidifying its utility as a diagnostic biomarker.

Conclusion and Future Directions

The role of this compound as a disease biomarker, however, remains an open question. There is a clear need for further research to determine its metabolic origin, normal physiological levels, and any potential association with pathological conditions. Future studies should focus on:

  • Developing and validating specific analytical methods for the simultaneous quantification of both this compound and isothis compound in various biological matrices.

  • Conducting metabolomic studies in healthy and diseased populations to establish the normal range of this compound and identify any potential disease-related alterations.

  • Investigating the metabolic pathways that lead to the formation of this compound to understand its physiological role.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the roles of both this compound and isothis compound in human health and disease, ultimately leading to improved diagnostic strategies and therapeutic interventions for metabolic disorders.

References

  • la Marca, G., & Rizzo, C. (2011). Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS. Methods in Molecular Biology, 708, 73–98. [Link]

  • PubChem. (n.d.). N-Isovaleroylglycine. Retrieved from [Link]

  • Rashed, M. S., et al. (2011). Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism. The Journal of Steroid Biochemistry and Molecular Biology, 127(1-2), 135-141. [Link]

  • Hobert, J. A., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica Chimica Acta, 523, 285-289. [Link]

  • FooDB. (2011, September 21). Showing Compound this compound (FDB022321). Retrieved from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Shigematsu, Y., et al. (2007). Stable-isotope dilution measurement of isothis compound by tandem mass spectrometry in newborn screening for isovaleric acidemia. Clinica Chimica Acta, 386(1-2), 82-86. [Link]

  • Wilson, I. D., & Plumb, R. (2013). CHAPTER 4: Liquid Chromatographic Techniques in Metabolomics. In The Encyclopedia of Mass Spectrometry (pp. 94-106). Elsevier. [Link]

  • Ncube, E. N., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Chemistry Central Journal, 11(1), 28. [Link]

  • ResearchGate. (2025, September 14). Analytical techniques in metabolomics. Retrieved from [Link]

  • ACS Publications. (2023, April 29). New Approach for the Identification of Isobaric and Isomeric Metabolites. Retrieved from [Link]

  • Parra, E. R., & Jegga, A. G. (2016). Inborn errors of metabolism. Journal of investigative medicine, 64(1), 13-19. [Link]

  • Loo, R. R. O., & Loo, J. A. (2025, September 8). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. UU Research Portal. Retrieved from [Link]

  • Shigematsu, Y., et al. (2007). Stable-isotope dilution measurement of isothis compound by tandem mass spectrometry in newborn screening for isovaleric acidemia. Clinica Chimica Acta, 386(1-2), 82-86. [Link]

  • Nugraha, R. E., & Nandiyanto, A. B. D. (2021). Indonesian Journal of Multidisciplinary Research. Semantic Scholar. Retrieved from [Link]

  • LabRulez LCMS. (2024, September 17). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Retrieved from [Link]

  • Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isothis compound from Urine of Patients with Isovaleric Acidemia. The Journal of biological chemistry, 242(12), 2966–2972. [Link]

  • PubChem. (n.d.). Butyrylglycine. Retrieved from [Link]

  • Jäger, A. M., et al. (2023). A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. Food Additives & Contaminants: Part A, 40(3), 360-373. [Link]

  • Slo, M. C., et al. (2022). Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography-Mass Spectrometry (GC/MS). Methods in molecular biology (Clifton, N.J.), 2565, 467–477. [Link]

  • YouTube. (2014, October 14). The Basics of Inborn Errors of Metabolism. Retrieved from [Link]

  • ResearchGate. (2025, September 19). The Isolation and Identification of N-Isothis compound from Urine of Patients with Isovaleric Acidemia. Retrieved from [Link]

  • Bergfeld, A. K., et al. (2012). Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups. The Journal of biological chemistry, 287(35), 28865–28881. [Link]

  • ResearchGate. (n.d.). The GC–MS/MS total ion flow diagram of 12 fatty acid methyl esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra and fragmentation of methyl esters of (a) F, 9-[(11-hexadecenoyl)oxy]. Retrieved from [Link]

Sources

A Comparative Guide to the Diagnostic Specificity of Valerylglycine in MCAD Deficiency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of biomarkers for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, with a specific focus on the diagnostic utility of valerylglycine. We will explore the biochemical rationale for its use, compare its specificity against other key analytes, and provide detailed experimental protocols for its quantification.

Introduction: The Challenge of Diagnosing MCAD Deficiency

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is an autosomal recessive inherited disorder that impairs the body's ability to break down medium-chain fatty acids for energy.[1][2][3] This impairment is particularly dangerous during periods of prolonged fasting or illness when the body relies on fat metabolism.[2][3] Untreated, MCAD deficiency can lead to severe metabolic crises characterized by hypoketotic hypoglycemia, lethargy, vomiting, seizures, and in some cases, coma or sudden death.[1][4]

The advent of newborn screening (NBS) using tandem mass spectrometry (MS/MS) has dramatically improved outcomes by enabling early, pre-symptomatic diagnosis and management.[1][5] The cornerstone of NBS for MCAD deficiency is the detection of elevated concentrations of octanoylcarnitine (C8), the primary biomarker.[1][6] However, the reliance on a single primary marker is not without its challenges, including the occurrence of false-positive results, which necessitates the use of more specific secondary or confirmatory biomarkers.

The Biochemical Landscape of MCAD Deficiency Biomarkers

In a healthy individual, the MCAD enzyme catalyzes a crucial step in the mitochondrial beta-oxidation of fatty acids with chain lengths from 6 to 12 carbons. In MCAD deficiency, this pathway is blocked, leading to the accumulation of medium-chain acyl-CoA esters, primarily octanoyl-CoA (C8-CoA).

To mitigate the toxic effects of these accumulating species, the body utilizes alternative metabolic pathways:

  • Carnitine Conjugation: Acyl-CoAs are conjugated with carnitine to form acylcarnitines, such as octanoylcarnitine (C8), which can be exported from the mitochondria and excreted. This forms the basis of the primary screening marker.

  • Glycine Conjugation: Acyl-CoAs can also be conjugated with glycine to form acylglycines.[1] These compounds, including hexanoylglycine (C6-acylglycine) and suberylglycine (C8-acylglycine), are then excreted in the urine.[1][7] While this compound (a C5-acylglycine) is not a direct product of the blocked C8 pathway, its elevation is a recognized secondary phenomenon, the precise mechanism of which is still under investigation but is thought to involve the metabolism of upstream or alternative substrates.

Caption: Metabolic fate of medium-chain fatty acids in MCAD deficiency.

Comparative Analysis: this compound vs. Other Biomarkers

The central challenge in MCAD deficiency screening is balancing sensitivity (detecting all true cases) with specificity (avoiding false positives). While octanoylcarnitine (C8) is highly sensitive, its specificity can be compromised. This is where second-tier markers like this compound become critical.

The Role of Second-Tier Testing A positive newborn screen for C8 acylcarnitine prompts further, more specific "second-tier" or confirmatory testing.[1] This typically involves analyzing a plasma acylcarnitine profile and a urine organic acid profile.[1] The analysis of acylglycines, including this compound, from the original dried blood spot (DBS) or a subsequent sample, serves to significantly increase the positive predictive value (PPV) of the screening process.[8]

BiomarkerTypeMatrixRole in DiagnosisKey AdvantagesKey Limitations
Octanoylcarnitine (C8) AcylcarnitineDried Blood Spot, PlasmaPrimary Screening Marker. Elevated C8 is the initial flag for MCAD deficiency.[1]High sensitivity; excellent for initial screening.Can produce false positives; levels may be affected by time of sample collection.[9]
C8/C10 & C8/C2 Ratios Acylcarnitine RatiosDried Blood Spot, PlasmaPrimary Screening Adjunct. Used to improve the specificity of the initial C8 result.[4][9]More reliable than C8 alone; less affected by sampling time.[9]Still may not differentiate all borderline cases.
Hexanoylglycine (C6-AG) AcylglycineUrine, Dried Blood SpotConfirmatory/Second-Tier Marker. A key diagnostic marker in urine organic acid analysis.[1]Highly specific for MCAD deficiency.May be normal in asymptomatic patients; requires separate analysis (traditionally urine).[1]
This compound (C5-AG) AcylglycineUrine, Dried Blood SpotConfirmatory/Second-Tier Marker. Used alongside other acylglycines to confirm the diagnosis.Adds another layer of specificity to the diagnostic profile.Less directly linked to the primary metabolic block than C6 or C8 acylglycines.
Suberylglycine (C8-AG) AcylglycineUrine, Dried Blood SpotConfirmatory/Second-Tier Marker. Another specific urinary marker for MCAD deficiency.[1]Directly reflects the accumulation of C8 metabolites.Similar to hexanoylglycine, levels can vary based on clinical state.[1]

Why this compound Improves Specificity The power of this compound and other acylglycines lies in their distinct biochemical origin. While a variety of conditions or physiological states can cause mild elevations in C8-acylcarnitine, the concurrent elevation of a panel of specific acylglycines is highly characteristic of an underlying fatty acid oxidation disorder like MCAD deficiency. Therefore, a diagnostic algorithm that incorporates both primary acylcarnitine markers and secondary acylglycine markers provides a much more robust and specific diagnosis, significantly reducing the rate of false positives from newborn screening programs.

Experimental Protocol: Quantification of this compound from Dried Blood Spots

The ability to measure acylglycines from the same dried blood spot (DBS) used for primary screening is a significant methodological advance. It streamlines the confirmatory process, reduces the need for additional sample collection, and accelerates diagnosis. The following protocol outlines a validated method for the quantification of this compound and other acylglycines using UPLC-Tandem Mass Spectrometry (UPLC-MS/MS).[8][10]

Causality Behind Methodological Choices:

  • Dried Blood Spots (DBS): A minimally invasive, stable, and easily transportable sample type, ideal for large-scale screening.[11][12][13]

  • Butylation (Butanolic-HCl): This derivatization step is crucial. It converts the carboxyl group of the acylglycines into a butyl ester. This modification increases the hydrophobicity of the analytes, improving their retention on reverse-phase UPLC columns and enhancing their ionization efficiency in the mass spectrometer, leading to greater sensitivity.[8][10]

  • UPLC (Ultra-Performance Liquid Chromatography): Provides rapid and high-resolution separation of analytes, which is essential for distinguishing between isobaric compounds (molecules with the same mass but different structures) that could otherwise interfere with quantification.[8][10]

  • Tandem Mass Spectrometry (MS/MS): Offers exceptional selectivity and sensitivity. It works by selecting a specific parent ion for the analyte of interest, fragmenting it, and then detecting a specific fragment ion. This "multiple reaction monitoring" (MRM) approach is highly specific and minimizes background noise.

  • Stable Isotope-Labeled Internal Standards: These are synthetic versions of the analytes where some atoms (e.g., hydrogen, carbon) are replaced with heavier isotopes. They are added at the beginning of the sample preparation process and behave identically to the target analyte through extraction and analysis. By measuring the ratio of the native analyte to its labeled internal standard, the method corrects for any sample loss during preparation or variations in instrument response, ensuring highly accurate and precise quantification.

Caption: UPLC-MS/MS workflow for acylglycine analysis from dried blood spots.

Step-by-Step Methodology (Based on the principles described by Fisher et al., 2018)[8]

  • Sample Preparation:

    • Punch two 3.2 mm discs from the dried blood spot card into a 96-well microplate.

    • Add an extraction solution (typically methanol) containing a mixture of stable isotope-labeled internal standards for the acylglycines being measured (including d2-valerylglycine).

    • Agitate the plate to ensure thorough extraction of the analytes from the filter paper.

  • Derivatization:

    • Centrifuge the plate and transfer the supernatant (the liquid extract) to a new plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Add 3N butanolic-HCl to each well.

    • Seal the plate and incubate at an elevated temperature (e.g., 65°C) for approximately 20 minutes to complete the butylation reaction.

  • Final Preparation:

    • Evaporate the butanolic-HCl reagent under nitrogen.

    • Reconstitute the dried residue in the mobile phase used for the UPLC analysis.

  • UPLC-MS/MS Analysis:

    • Inject the prepared sample into the UPLC-MS/MS system.

    • Analytes are separated on a suitable reverse-phase column (e.g., C18) over a 10-minute gradient elution.[8][10]

    • The mass spectrometer is operated in positive electrospray ionization (ESI) mode, monitoring for the specific precursor-to-product ion transitions for each butylated acylglycine and its corresponding internal standard.

  • Data Interpretation:

    • Integrate the peak areas for each analyte and its internal standard.

    • Calculate the concentration of this compound and other acylglycines by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of standards.

    • Compare the results to established reference intervals for the newborn population.

Conclusion and Future Directions

The diagnosis of MCAD deficiency has evolved from a clinical diagnosis during a metabolic crisis to a pre-symptomatic detection model driven by newborn screening. While octanoylcarnitine (C8) remains the indispensable primary marker, its diagnostic specificity is imperfect.

This guide demonstrates that this compound, as part of a broader panel of acylglycines, serves as a highly effective second-tier marker. Its inclusion in diagnostic algorithms significantly enhances specificity and positive predictive value, reducing false-positive rates and preventing the anxiety and cost associated with unnecessary follow-up. The development of methods to quantify this compound and other acylglycines directly from dried blood spots represents a critical advancement, streamlining the diagnostic workflow from screening to confirmation.

Future research will likely focus on further refining multi-marker models, potentially incorporating genomic data alongside biochemical profiles, to create an even more precise and predictive diagnostic system for MCAD deficiency and other inborn errors of metabolism.

References

  • Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® . (2024). National Center for Biotechnology Information. [Link]

  • Medium-Chain Acyl-CoA Dehydrogenase Deficiency . (2024). StatPearls - NCBI Bookshelf. [Link]

  • MCAD (Medium Chain Acyl CoA Dehydrogenase Deficiency) Nutrition Metabolic Guidelines . (2008). Genetic Metabolic Dietitians International. [Link]

  • MCAD-Deficiency with Severe Neonatal Onset, Fatal Outcome and Normal Acylcarnitine Profile . (2017). International Journal of Neonatal Screening. [Link]

  • MCAD deficiency - Diagnosis and treatment . (2023). Mayo Clinic. [Link]

  • MCAD Deficiency . (2021). Cleveland Clinic. [Link]

  • MCAD deficiency - Symptoms and causes . (2023). Mayo Clinic. [Link]

  • Medium-chain Acyl-CoA Dehydrogenase Deficiency Identified by MS/MS Newborn Screening Challenges . (2022). International Journal of Neonatal Screening. [Link]

  • A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry . (2018). Clinical Biochemistry. [Link]

  • A novel method for quantitation of acylglycines in human dried blood spots by UPLC-tandem mass spectrometry . (2018). ResearchGate. [Link]

  • Newborn screening for medium chain acyl-CoA dehydrogenase deficiency in England: prevalence, predictive value and test validity based on 1.5 million screened babies . (2019). Journal of Medical Screening. [Link]

  • Medium Chain Acyl-CoA Dehydrogenase Deficiency: 3 years of Newborn Screening . (2022). Irish Medical Journal. [Link]

  • Tandem Mass Spectrometry for the Direct Assay of Lysosomal Enzymes in Dried Blood Spots: Application to Screening Newborns for Mucopolysaccharidosis I . (2006). Clinical Chemistry. [Link]

  • Tandem Mass Spectrometry for the Direct Assay of Enzymes in Dried Blood Spots: Application to Newborn Screening for Mucopolysaccharidosis II (Hunter Disease) . (2008). Clinical Chemistry. [Link]

  • Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Mutations Identified by MS/MS-Based Prospective Screening of Newborns Differ from Those Observed in Patients with Clinical Symptoms: Identification and Characterization of a New, Prevalent Mutation That Results in Mild MCAD Deficiency . (2001). American Journal of Human Genetics. [Link]

  • Newborn screening for medium-chain acyl-CoA dehydrogenase deficiency: regional experience and high incidence of carnitine deficiency . (2013). Journal of Inherited Metabolic Disease. [Link]

  • Tandem mass spectrometry for the direct assay of lysosomal enzymes in dried blood spots: application to screening newborns for mucopolysaccharidosis I . (2006). Clinical Chemistry. [Link]

Sources

Valerylglycine: A Novel Prognostic Biomarker in Metabolic Disease? A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Shifting Landscape of Metabolic Disease Prognosis

Metabolic syndrome, a constellation of conditions including central obesity, insulin resistance, dyslipidemia, and hypertension, poses a significant global health challenge, elevating the risk for type 2 diabetes (T2D) and cardiovascular disease.[1][2] The clinical imperative for early and accurate prognostic markers to stratify patient risk and guide therapeutic interventions is more pressing than ever. While traditional biomarkers have proven useful, the search for novel indicators that offer deeper insights into the underlying pathophysiology continues. This guide provides an in-depth comparison of valerylglycine, an emerging biomarker, with established prognostic markers for metabolic disease.

This compound: From Inborn Errors of Metabolism to a Potential Prognostic Indicator

This compound is an acylglycine, a conjugate of a fatty acid and the amino acid glycine. Acylglycines are typically minor metabolites of fatty acid metabolism. However, their urinary excretion is significantly increased in several inborn errors of metabolism, particularly those affecting mitochondrial fatty acid β-oxidation.[3][4]

One of the most well-documented associations of this compound is with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive disorder that impairs the body's ability to break down medium-chain fatty acids for energy.[4] In individuals with MCAD deficiency, the accumulation of medium-chain fatty acids leads to their conjugation with glycine and subsequent excretion in the urine as acylglycines, including this compound. This makes urinary this compound a key diagnostic marker for this condition.

The link between this compound and MCAD deficiency underscores its connection to mitochondrial dysfunction. Emerging evidence suggests that mitochondrial dysfunction is a central player in the pathogenesis of more common metabolic diseases, including insulin resistance and non-alcoholic fatty liver disease (NAFLD). This raises the intriguing possibility that elevated this compound, as a marker of inefficient fatty acid oxidation, could serve as a prognostic indicator in these broader metabolic conditions. However, longitudinal studies directly linking urinary this compound levels to the progression of metabolic syndrome or the incidence of major adverse cardiovascular events are currently limited.

The Metabolic Pathway of this compound

The formation of this compound is a detoxification process. When there is an excess of valeryl-CoA, an intermediate in the metabolism of odd-chain fatty acids and certain amino acids, it can be conjugated with glycine by the enzyme glycine N-acyltransferase (GLYAT). This reaction forms this compound, which is then excreted in the urine.

Odd-chain fatty acids Odd-chain fatty acids Valeryl-CoA Valeryl-CoA Odd-chain fatty acids->Valeryl-CoA Amino acids (e.g., valine, isoleucine) Amino acids (e.g., valine, isoleucine) Amino acids (e.g., valine, isoleucine)->Valeryl-CoA This compound This compound Valeryl-CoA->this compound Glycine Glycine Glycine->this compound Glycine N-acyltransferase (GLYAT) Urinary Excretion Urinary Excretion This compound->Urinary Excretion

Caption: Metabolic pathway of this compound formation.

Comparative Analysis of Prognostic Biomarkers in Metabolic Disease

To understand the potential of this compound, it is crucial to compare it with established and emerging prognostic markers in metabolic disease. This section provides a head-to-head comparison of this compound with adiponectin, high-sensitivity C-reactive protein (hs-CRP), and short-chain acylcarnitines.

BiomarkerBiological RoleSample TypePrognostic Value in Metabolic DiseaseLimitations
This compound Marker of inefficient fatty acid oxidation and mitochondrial dysfunction.UrineEstablished diagnostic marker for MCAD deficiency.[4] Prognostic value in broader metabolic diseases is currently under investigation.Limited longitudinal data for prognosis in metabolic syndrome, T2D, and NAFLD.
Adiponectin Adipokine with insulin-sensitizing and anti-inflammatory properties.[5]Serum, PlasmaLower levels are associated with an increased risk of metabolic syndrome, T2D, and cardiovascular events.[6][7][8] A meta-analysis showed that elevated adiponectin levels are independently associated with a higher risk of cardiovascular and all-cause mortality in patients with coronary artery disease (RR 1.93 and 1.96, respectively).[6]The "adiponectin paradox" where higher levels are associated with worse outcomes in established cardiovascular disease complicates interpretation.[6]
hs-CRP Marker of systemic inflammation.[5]Serum, PlasmaElevated levels are associated with an increased risk of cardiovascular events and heart failure in individuals with metabolic syndrome.[9][10] A large cohort study found that individuals with hs-CRP levels >3 mg/L had a 1.30-fold increased risk of heart failure.[9]Non-specific marker of inflammation and can be elevated in various other conditions.
Short-chain Acylcarnitines (e.g., C2, C3, C5) Intermediates of fatty acid and amino acid metabolism, reflecting mitochondrial function.[11]Plasma, SerumElevated levels of specific short- and medium-chain acylcarnitines are associated with insulin resistance and an increased risk of T2D and cardiovascular disease.[11][12][13] They are thought to interfere with insulin signaling and promote inflammation.[11]Profiles can be influenced by diet and other factors, requiring careful interpretation.

Experimental Protocols: A Guide to Quantification

Accurate and reproducible quantification is paramount for the clinical utility of any biomarker. This section provides detailed, step-by-step protocols for the analysis of this compound and the comparator biomarkers.

Quantification of Urinary this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylglycines.[3][4]

1. Sample Preparation:

  • Objective: To extract acylglycines from the urine matrix and remove interfering substances.

  • Procedure:

    • Thaw frozen urine samples at room temperature.

    • Vortex for 1 minute and centrifuge at 5000 x g for 4 minutes to pellet any precipitate.[14]

    • To 100 µL of the urine supernatant, add an internal standard solution containing a stable isotope-labeled analog of this compound (e.g., d5-valerylglycine).

    • Perform a protein precipitation step by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • The supernatant can be directly injected, or for increased cleanliness, subjected to solid-phase extraction (SPE).

2. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., formic acid) to improve ionization.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

3. Data Analysis:

  • The concentration of this compound in the urine sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of this compound.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Urine Sample Urine Sample Add Internal Standard Add Internal Standard Urine Sample->Add Internal Standard Protein Precipitation Protein Precipitation Add Internal Standard->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection LC Separation LC Separation Supernatant Collection->LC Separation MS Detection (MRM) MS Detection (MRM) LC Separation->MS Detection (MRM) Quantification Quantification MS Detection (MRM)->Quantification

Caption: Workflow for urinary this compound quantification.

Quantification of Serum/Plasma Adiponectin by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a widely used method for quantifying proteins like adiponectin in biological fluids.

  • Principle: A sandwich ELISA format is typically used, where the adiponectin in the sample is captured by an antibody coated on a microplate and then detected by a second, enzyme-conjugated antibody.

  • Procedure:

    • Prepare standards and samples. Serum samples should be collected using a serum separator tube and allowed to clot for 30 minutes before centrifugation.

    • Add standards and samples to the wells of the antibody-coated microplate.

    • Incubate to allow adiponectin to bind to the capture antibody.

    • Wash the wells to remove unbound substances.

    • Add the detection antibody (e.g., a biotinylated anti-adiponectin antibody).

    • Incubate and wash.

    • Add an enzyme conjugate (e.g., streptavidin-HRP).

    • Incubate and wash.

    • Add a substrate solution (e.g., TMB) and incubate to allow color development.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: The concentration of adiponectin is determined by comparing the absorbance of the samples to a standard curve.

Quantification of Serum/Plasma hs-CRP by Immunoassay

High-sensitivity C-reactive protein is typically measured using a latex-enhanced immunoturbidimetric assay.

  • Principle: The sample is mixed with a buffer and then with latex particles coated with anti-human CRP antibodies. The aggregation of these particles, caused by the presence of CRP, leads to an increase in light scattering, which is proportional to the CRP concentration.

  • Procedure:

    • Samples (serum or plasma) are pipetted into sample cups.

    • The sample is combined with a Tris buffer and incubated.

    • The latex reagent is added.

    • The increase in light absorbance due to scattering is measured.

  • Data Analysis: The CRP concentration is determined by comparing the absorbance to a stored calibration curve.

Future Directions and Conclusion

This compound holds promise as a prognostic marker in metabolic disease, primarily due to its direct link to mitochondrial fatty acid oxidation. However, its clinical utility beyond the diagnosis of rare inborn errors of metabolism remains to be firmly established. Future research should focus on:

  • Longitudinal Cohort Studies: To investigate the association between urinary this compound levels and the incidence and progression of metabolic syndrome, T2D, and NAFLD.

  • Head-to-Head Comparisons: To directly compare the prognostic performance of this compound with established biomarkers in the same patient populations.

  • Mechanistic Studies: To further elucidate the role of impaired fatty acid metabolism in the pathophysiology of common metabolic diseases.

References

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Li, X., & Chen, W. (2014). Biomarkers of Metabolic Disorders: Diagnostic and Prognostic Values, and Insights into the Pathogenesis. Journal of genetics and genomics = Yi chuan xue bao, 41(6), 299–300.
  • Wang, Z., et al. (2022). Glycaemic variability and risk of adverse cardiovascular events in acute coronary syndrome.
  • Rinaldo, P., et al. (2011). Quantitative liquid chromatography coupled with tandem mass spectrometry analysis of urinary acylglycines: application to the diagnosis of inborn errors of metabolism. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(28), 2895–2901.
  • Zhu, Y., et al. (2021). Could Metabolic Syndrome Be a Predictor of Survival Outcomes in Upper Tract Urothelial Carcinoma? A Propensity Score Matching Study in a Large Chinese Center. Frontiers in oncology, 11, 749033.
  • Zhang, Y., et al. (2019). Prognostic value of adiponectin level in patients with coronary artery disease: a systematic review and meta-analysis. BMC cardiovascular disorders, 19(1), 304.
  • Li, H., et al. (2023). Longitudinal Urine Metabolic Profiling and Gestational Age Prediction in Pregnancy. Research Square, rs.3.rs-2586024.
  • A. Appelt, et al. (2023). A sensitive LC-MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow's milk and urine and application to farm milk samples from Germany. Food Additives & Contaminants: Part A, 40(4), 536-547.
  • Wang, B., et al. (2023). Metabolic syndrome, high-sensitivity C-reactive protein and the risk of heart failure: the Kailuan cohort study. BMC public health, 23(1), 819.
  • Pencina, M. J., et al. (2014). Statistical methods for the assessment of prognostic biomarkers(part II): calibration and re-classification. Revista espanola de cardiologia (English ed.), 67(2), 129–137.
  • Liu, Y., et al. (2023). Serum acylcarnitines levels as a potential predictor for gestational diabetes: a systematic review and meta-analysis. Frontiers in endocrinology, 14, 1189393.
  • Kumar, S., et al. (2024). Association of Metabolic Syndrome with Biochemical and Urinary Risk Factors In Urolithiasis: An Observational Study from a Tertiary Care Center. Journal of Clinical and Diagnostic Research, 18(1), PC01-PC05.
  • Hobert, J. A., et al. (2016). Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Methods in molecular biology (Clifton, N.J.), 1378, 171–178.
  • Li, Y., et al. (2018). Meta-Analysis of Adiponectin as a Biomarker for the Detection of Metabolic Syndrome. Clinica chimica acta; international journal of clinical chemistry, 486, 347–355.
  • Avogaro, A., Fadini, G. P., & Rilo, F. V. (2023). Metabolomics Insights into the Benefits of SGLT2 Inhibitors in Type 2 Diabetes. Metabolites, 13(1), 108.
  • Scirica, B. M., et al. (2018). Metabolic syndrome and the risk of adverse cardiovascular events after an acute coronary syndrome: a pooled analysis of the IMPROVE-IT and SOLID-TIMI 52 trials. European journal of preventive cardiology, 25(7), 706–716.
  • Toj, S. (2023). Advances in Biomarkers for Metabolic Syndrome: Improving Diagnosis, Risk Assessment, and Management. Journal of Clinical and Medical Research, 5(4), 1-2.
  • Pencina, M. J., et al. (2014). Statistical methods for the assessment of prognostic biomarkers (part II): Calibration and re-classification. Revista Espanola de Cardiologia, 67(2), 129–137.
  • Shen, X., et al. (2022). Longitudinal urine metabolic profiling and gestational age prediction in human pregnancy. bioRxiv, 2022.07.09.499429.
  • Kupsco, A., et al. (2023). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International journal of molecular sciences, 24(22), 16460.
  • Owczarek, M., et al. (2021). High-Sensitivity C-Reactive Protein Relationship with Metabolic Disorders and Cardiovascular Diseases Risk Factors. Journal of clinical medicine, 10(15), 3242.
  • Mandić, L. M., et al. (2018). Validation of UPLC-MS/MS Method for Determination of Urinary Lactulose/Mannitol.
  • Singh, M. K., et al. (2022). A Study of Correlation of Adiponectin Levels in Metabolic Syndrome. EMJ, 7(1), 84-90.
  • Hobert, J. A., et al. (2021). Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clinica chimica acta; international journal of clinical chemistry, 523, 285–289.
  • Zhang, L., et al. (2024). The new definition of metabolic syndrome including hyperuricemia improves its prognostic value: results from NHANES database. BMC Endocrine Disorders, 24(1), 48.
  • Wang, B., et al. (2023). Metabolic syndrome, high-sensitivity C-reactive protein and the risk of heart failure: the Kailuan cohort study. BMC Public Health, 23(1), 819.
  • Wang, C., et al. (2023). Metabolic syndrome with mortality and major adverse cardiovascular events in an elderly population. Frontiers in Endocrinology, 14, 1198650.
  • Weber, J. S., et al. (2022). An overview of statistical methods for biomarkers relevant to early clinical development of cancer immunotherapies. Frontiers in Immunology, 13, 966288.
  • Li, S., et al. (2013). A Method for Comprehensive Analysis of Urinary Acylglycines by Using Ultra-Performance Liquid Chromatography Quadrupole Linear Ion Trap Mass Spectrometry. Analytical chemistry, 85(15), 7468–7475.
  • Al-Mansoori, L., et al. (2024). Decoding Health: Exploring Essential Biomarkers Linked to Metabolic Dysfunction-Associated Steatohepatitis and Type 2 Diabetes Mellitus. International Journal of Molecular Sciences, 25(10), 5396.
  • Sun, L., et al. (2020). The Association Between Acylcarnitine Metabolites and Cardiovascular Disease in Chinese Patients With Type 2 Diabetes Mellitus. Frontiers in cardiovascular medicine, 7, 64.
  • Guasch-Ferré, M., et al. (2019). Plasma Acylcarnitines and Risk of Type 2 Diabetes in a Mediterranean Population at High Cardiovascular Risk. The Journal of clinical endocrinology and metabolism, 104(5), 1508–1519.
  • Amouzegar, A., et al. (2017). Adiponectin: An Indicator for Metabolic Syndrome. International journal of endocrinology and metabolism, 15(2), e42464.
  • Lu, Y., et al. (2021). A Longitudinal Study of Plasma Acylcarnitines throughout Pregnancy and Associations with Risk of Gestational Diabetes Mellitus. Clinical Nutrition, 40(4), 2238-2245.
  • Olfert, M. D., et al. (2018). Systematic Review of Metabolic Syndrome Biomarkers: A Panel for Early Detection, Management, and Risk Stratification in the West Virginian Population. Journal of clinical medicine, 7(10), 323.
  • Hone Health. (2023). Inflammation Is Now a Heart Risk Marker—What to Test and Why It Matters. Retrieved from [Link]

  • Lin, Y., et al. (2021). Statistical Considerations in the Evaluation of Continuous Biomarkers. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 62(2), 154–161.
  • Sundström, J., et al. (2004). Clinical value of the metabolic syndrome for long term prediction of total and cardiovascular mortality: prospective, population based cohort study. BMJ (Clinical research ed.), 328(7444), 878.
  • Mottillo, S., et al. (2010). The metabolic syndrome and cardiovascular risk a systematic review and meta-analysis. Journal of the American College of Cardiology, 56(14), 1113–1132.
  • Kim, J. Y., et al. (2022). Association of Serum Adiponectin Biomarker with Metabolic Syndrome Components in Koreans with Extremely High HDL Cholesterol. Journal of clinical medicine, 11(22), 6688.
  • American Society for Biochemistry and Molecular Biology. (2022). Acylcarnitines, a warning signal for Type 2 diabetes. Retrieved from [Link]

  • Nural, A., & Calan, M. (2023). A Novel Clinical Predictor of Metabolic Syndrome: Vascular Risk Age. Turkish Journal of Endocrinology and Metabolism, 27(1), 54-61.
  • Wang, C., et al. (2023). Metabolic syndrome with mortality and major adverse cardiovascular events in an elderly population. Frontiers in endocrinology, 14, 1198650.
  • American Heart Association. (n.d.). ASCVD (Atherosclerotic Cardiovascular Disease) 2013 Risk Calculator. Retrieved from [Link]

  • Al-Sarayra, D., et al. (2023). Machine Learning Models for the Identification of Prognostic and Predictive Cancer Biomarkers: A Systematic Review. International Journal of Molecular Sciences, 24(22), 16421.
  • Shen, X., et al. (2022). Longitudinal Urine Metabolic Profiling and Gestational Age Prediction in Pregnancy. medRxiv, 2022.07.09.499429.
  • FDA-NIH Biomarker Working Group. (2016). BEST (Biomarkers, EndpointS, and other Tools) Resource. Silver Spring (MD)

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Valerylglycine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Valerylglycine in Clinical Diagnostics

This compound, specifically N-isothis compound, is a critical biomarker for the diagnosis and monitoring of Isovaleric Acidemia (IVA), an inherited metabolic disorder.[1][2] This condition results from a deficiency of the enzyme isovaleryl-CoA dehydrogenase, leading to the accumulation of isovaleric acid and its metabolites.[2][3] The quantification of this compound in urine is paramount for confirming diagnosis, often prompted by newborn screening results showing elevated C5-acylcarnitine levels.[4] Given its diagnostic significance, ensuring the accuracy and comparability of this compound measurements across different clinical laboratories is not just an analytical exercise—it is a cornerstone of patient safety and effective disease management.

This guide provides a comprehensive framework for establishing and participating in inter-laboratory comparisons (ILCs) for this compound analysis. We will explore the predominant analytical technologies, outline the principles of designing a robust ILC scheme, present comparative data, and offer field-proven best practices to help your laboratory achieve and maintain the highest standards of analytical performance.

Part 1: A Comparative Overview of Analytical Methodologies

The two most prevalent techniques for the quantitative analysis of this compound in clinical laboratories are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them often depends on analyte properties, required sensitivity, and existing laboratory infrastructure.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique. For an analyte like this compound, which is not inherently volatile, a crucial derivatization step is required to convert it into a form that can be volatilized and passed through the gas chromatograph.[5] This adds a layer of complexity to sample preparation but can yield excellent quantitative accuracy.[5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice in many clinical diagnostic labs. Its primary advantage is the ability to analyze polar, non-volatile compounds like this compound in their native form, eliminating the need for derivatization.[5][6] This simplifies sample preparation and often provides superior sensitivity and specificity, which is crucial for detecting analytes at very low concentrations.[5]

The following table summarizes the key operational differences and performance characteristics of these two powerful techniques.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds in the gas phase.Separates compounds in the liquid phase.
Sample Volatility Requires analytes to be volatile or rendered volatile via derivatization.Ideal for non-volatile and thermally sensitive molecules like this compound.[5][6]
Sample Preparation More complex; typically involves extraction followed by mandatory chemical derivatization.Simpler; often requires only protein precipitation or "dilute-and-shoot" methods.[5]
Sensitivity Good, but can be limited by derivatization efficiency and background noise.Generally offers higher sensitivity, especially for biomolecules.[5]
Specificity High, based on retention time and mass spectrum.Very high, due to precursor-product ion transitions (SRM/MRM).
Throughput Lower, due to longer run times and complex sample preparation.Higher, with typical run times of only a few minutes per sample.

Part 2: Designing and Implementing an Inter-Laboratory Comparison (ILC) Scheme

An ILC, also known as a Proficiency Test (PT), is a formal program to evaluate a laboratory's performance against pre-established criteria by comparing its results with those of other laboratories.[7][8] Participation is often a requirement for accreditation under standards like ISO 15189.[7] Organizations like the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited Disorders of Metabolism (ERNDIM) provide such schemes for organic acids.[9][10][11][12]

A successful ILC for this compound analysis hinges on several core components:

  • Proficiency Test Items: The scheme organizer must prepare and distribute highly characterized test materials.[13] These are typically human urine samples, either from confirmed patients or a pooled matrix spiked with a known concentration of analytical standard-grade this compound.[10]

  • Harmonized Protocol: While laboratories will use their own validated methods, the ILC protocol provides clear instructions on sample handling, storage, and result reporting.[13][14]

  • Data Submission & Analysis: Participants analyze the samples under routine conditions and submit their quantitative results to the provider.[13] The provider performs a statistical analysis, often calculating a consensus mean or "assigned value" from all participant results.[15]

  • Performance Evaluation: Each laboratory's performance is typically evaluated using a Z-score, which quantifies how far a lab's result deviates from the consensus mean.[8] A Z-score between -2 and +2 is generally considered acceptable.[8]

Workflow for an Inter-Laboratory Comparison Scheme

The following diagram illustrates the typical lifecycle of a single ILC round.

Caption: Workflow of a typical proficiency testing scheme.

Part 3: Comparative Performance Data and Interpretation

To illustrate the outcome of an ILC, consider the hypothetical data below for the analysis of a PT sample with an assigned value of 15.0 µmol/L for this compound.

LaboratoryMethod UsedReported Value (µmol/L)Z-Score*Performance
Lab ALC-MS/MS14.5-0.42Satisfactory
Lab BGC-MS16.81.50Satisfactory
Lab CLC-MS/MS12.1-2.42Action Signal
Lab DLC-MS/MS15.20.17Satisfactory
Lab EGC-MS18.52.92Warning Signal
Lab FLC-MS/MS14.9-0.08Satisfactory
Assigned Value Consensus Mean 15.0
Std. Dev. Robust SD 1.2

*Z-Score = (Lab Value - Assigned Value) / Standard Deviation[8]

Interpretation and Causality:

  • Labs A, D, F: These labs show excellent performance with Z-scores very close to zero, indicating high accuracy. Their results are tightly clustered around the consensus mean, demonstrating the reliability of their validated LC-MS/MS methods.

  • Lab B: This lab's result is within the acceptable range. The positive bias might be investigated but is not statistically significant in this round. It could stem from minor differences in calibrator preparation or integration parameters in their GC-MS method.

  • Lab C: The Z-score of -2.42 is an "Action Signal," indicating a significant negative bias.[8] The root cause must be investigated. Potential issues could include degradation of calibration standards, ion suppression in their LC-MS/MS system, or a calculation error.

  • Lab E: The Z-score of +2.92 is a "Warning Signal," indicating a result that is borderline unacceptable.[8] This significant positive bias could be due to an interfering compound in their GC-MS analysis that was not properly resolved, or issues with their internal standard.

Part 4: Gold Standard Protocol - this compound by LC-MS/MS

For laboratories seeking to establish or validate a high-performance this compound assay, an isotope-dilution LC-MS/MS method is the authoritative choice. The use of a stable isotope-labeled (SIL) internal standard, such as N-Valerylglycine-13C2,15N, is critical.[16] This standard co-elutes with the native analyte and experiences identical conditions during sample preparation and ionization, correcting for matrix effects and ensuring the highest degree of accuracy and precision.

Step-by-Step Experimental Protocol
  • Sample Preparation:

    • Pipette 50 µL of urine, calibrator, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution (e.g., this compound-13C2,15N at 50 µmol/L).

    • Add 150 µL of a protein precipitation solvent (e.g., acetonitrile containing 0.1% formic acid).

    • Vortex for 30 seconds to mix thoroughly. This step is crucial for efficiently crashing out proteins that can interfere with the analysis and damage the LC column.

    • Centrifuge at 13,000 x g for 5 minutes.

    • Carefully transfer 100 µL of the clear supernatant to an autosampler vial.

    • Inject 5-10 µL onto the LC-MS/MS system.

  • LC-MS/MS Conditions (Example):

    • LC Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically used for retaining and separating this compound from other urine components.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Methanol

    • Gradient: A rapid gradient from low to high organic content (e.g., 5% to 95% B in 3 minutes) effectively elutes the analyte.

    • Flow Rate: 0.4 mL/min

    • MS Detection: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions:

      • This compound: Q1: 160.1 -> Q3: 76.1

      • This compound-13C2,15N (IS): Q1: 163.1 -> Q3: 79.1

  • Method Validation:

    • The method must be rigorously validated according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the International Council for Harmonisation (ICH).[17][18][19][20][21]

    • Key validation parameters include specificity, linearity, accuracy, precision (intra- and inter-day), limit of quantification (LOQ), and robustness.[22] For clinical assays, intra- and inter-day precision should ideally be <15% CV.[23]

Conclusion: Upholding Analytical Quality for Patient Care

The accurate measurement of this compound is indispensable for the management of Isovaleric Acidemia. While modern analytical platforms like LC-MS/MS offer outstanding performance, they are not infallible. Inter-laboratory comparison is the ultimate tool for external quality assurance, providing an objective assessment of a laboratory's performance and ensuring that results are comparable and reliable, regardless of where the test is performed.[24] By embracing robust analytical principles, participating in high-quality PT schemes, and committing to continuous improvement, clinical laboratories can provide clinicians and patients with the trustworthy data essential for high-quality care.

References

  • Tanaka, K., & Isselbacher, K. J. (1967). The Isolation and Identification of N-Isothis compound from Urine of Patients with Isovaleric Acidemia. The Journal of Biological Chemistry. Available from: [Link] [Accessed January 24, 2026].

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link] [Accessed January 24, 2026].

  • Royal GD. Proficiency testing schemes. Available from: [Link] [Accessed January 24, 2026].

  • van der Veen, A. M. H., et al. (2007). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Accreditation and Quality Assurance. Available from: [Link] [Accessed January 24, 2026].

  • ERNDIM. ERNDIM Schemes. Available from: [Link] [Accessed January 24, 2026].

  • ERNDIM. (2023). Qualitative Organic Acids Centre: Germany Final Report 2022. Available from: [Link] [Accessed January 24, 2026].

  • Frahm, E., & Wright, J. (2018). Evaluating Inter-laboratory Comparison Data. IMEKO TC11 Conference. Available from: [Link] [Accessed January 24, 2026].

  • Clinical and Laboratory Standards Institute. Mass Spectrometry in the Clinical Laboratory: General Principles and Guidance; Proposed Guideline. ANSI Webstore. Available from: [Link] [Accessed January 24, 2026].

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Available from: [Link] [Accessed January 24, 2026].

  • ResolveMass Laboratories Inc. GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Available from: [Link] [Accessed January 24, 2026].

  • Adlim, M., et al. (2023). Rules for mass spectrometry applications in the clinical laboratory. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available from: [Link] [Accessed January 24, 2026].

  • Metrology Rules. Interlaboratory comparisons (Proficiency Testing) among calibration laboratories – how to choose the assigned value (Reference Value). Available from: [Link] [Accessed January 24, 2026].

  • Small Molecule Pathway Database (SMPDB). Metabolism and Physiological Effects of Isothis compound. Available from: [Link] [Accessed January 24, 2026].

  • ERNDIM. Quantitative Organic Acids in Urine. Available from: [Link] [Accessed January 24, 2026].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4737557, this compound. Available from: [Link] [Accessed January 24, 2026].

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. Available from: [Link] [Accessed January 24, 2026].

  • Ionization Labs. LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Available from: [Link] [Accessed January 24, 2026].

  • Eurachem. (2021). Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Available from: [Link] [Accessed January 24, 2026].

  • Eurofins. PROFICIENCY TESTING SCHEMES 2022. Available from: [Link] [Accessed January 24, 2026].

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link] [Accessed January 24, 2026].

  • ResearchGate. CLSI C62-A: A new standard for clinical mass spectrometry. Available from: [Link] [Accessed January 24, 2026].

  • van der Veen, A. M. (2007). Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Springer Link. Available from: [Link] [Accessed January 24, 2026].

  • Royal Society of Chemistry. (2016). Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Available from: [Link] [Accessed January 24, 2026].

  • Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. Available from: [Link] [Accessed January 24, 2026].

  • ERNDIM. (2020). ERNDIM Qualitative Organic acids Urine Heidelberg ANNUAL REPORT 2020. Available from: [Link] [Accessed January 24, 2026].

  • Scribd. Certificate of Analysis - Certified Reference Material: Glycine. Available from: [Link] [Accessed January 24, 2026].

  • CompaLab. What is an inter laboratory comparison?. Available from: [Link] [Accessed January 24, 2026].

  • Bipea Extranet. PROFICIENCY TESTING SCHEMES (PTS): External Quality Control Tool for Animal Nutrition Laboratories. Available from: [Link] [Accessed January 24, 2026].

  • E-IMD. (2017). Guideline for the diagnosis and management of isovaleryl-CoA-dehydrogenase deficiency (isovaleric acidemia) - a systematic review. Available from: [Link] [Accessed January 24, 2026].

  • Oxford Academic. (2014). CLSI C62-A: A New Standard for Clinical Mass Spectrometry. Available from: [Link] [Accessed January 24, 2026].

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available from: [Link] [Accessed January 24, 2026].

  • ERNDIM. EQA Scheme Information. Available from: [Link] [Accessed January 24, 2026].

  • Hawach Scientific. LCMS vs GCMS: Which Technique is Best for Your Research?. Available from: [Link] [Accessed January 24, 2026].

  • MDPI. (2022). Practical Considerations for the Diagnosis and Management of Isovaleryl-CoA-Dehydrogenase Deficiency (Isovaleric Acidemia): Systematic Search and Review and Expert Opinions. Available from: [Link] [Accessed January 24, 2026].

  • Clinical and Laboratory Standards Institute. Inter-American Coalition for Regulatory Convergence. Available from: [Link] [Accessed January 24, 2026].

  • NCC. (2024). NCC Knowledge Nugget Series- Isovaleric Acidemia ACT Sheet. YouTube. Available from: [Link] [Accessed January 24, 2026].

Sources

A Comparative Guide to Valerylglycine and Other Clinically Significant Urinary Acylglycines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of valerylglycine and other key urinary acylglycines that serve as critical biomarkers for inborn errors of metabolism. Designed for researchers, clinicians, and professionals in drug development, this document delves into the biochemical significance, diagnostic utility, and analytical methodologies for these compounds, supported by experimental data and established protocols.

Introduction: The Diagnostic Landscape of Urinary Acylglycines

Acylglycines are metabolic byproducts formed from the conjugation of acyl-CoA esters with the amino acid glycine.[1][2] This conjugation is a detoxification process that facilitates the urinary excretion of accumulating acyl-CoA species that can be toxic or sequester the essential cofactor Coenzyme A.[3][4] In several inborn errors of metabolism, particularly fatty acid oxidation (FAO) disorders and organic acidurias, specific enzyme deficiencies lead to the accumulation of characteristic acyl-CoA intermediates, resulting in the elevated excretion of their corresponding acylglycine conjugates.[1][2]

Quantitative analysis of the urinary acylglycine profile is a powerful diagnostic tool, often used in conjunction with plasma acylcarnitine and urine organic acid analysis, to diagnose and monitor these conditions.[1][2] This guide will focus on a comparative analysis of this compound alongside other diagnostically significant acylglycines, including isothis compound, butyrylglycine, isobutyrylglycine, hexanoylglycine, and suberylglycine.

Comparative Analysis of Key Urinary Acylglycines

The diagnostic power of urinary acylglycine analysis lies in the distinct patterns of elevation that correlate with specific metabolic disorders. While a broad spectrum of acylglycines can be detected, a select few have well-established clinical significance.

This compound (N-Pentanoylglycine): An Emerging Biomarker

This compound is an acyl derivative of glycine that is not typically found in the urine of healthy individuals. Its presence is indicative of an underlying inborn error of metabolism, specifically a defect in mitochondrial fatty acid β-oxidation. While not as commonly encountered as other acylglycines, its detection warrants further investigation into FAO disorders.

Isothis compound: The Hallmark of Isovaleric Acidemia

Elevated levels of isothis compound are the characteristic biochemical feature of isovaleric acidemia, an autosomal recessive disorder caused by the deficiency of isovaleryl-CoA dehydrogenase. This enzyme is involved in the metabolism of the branched-chain amino acid leucine.

Butyrylglycine and its relevance to SCAD deficiency

Elevated urinary butyrylglycine is a key indicator of Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency.[5] This FAO disorder affects the metabolism of short-chain fatty acids.[6] However, the clinical presentation of SCAD deficiency is highly variable, with many individuals remaining asymptomatic.[5][6] Therefore, the interpretation of elevated butyrylglycine must be done in the context of the complete clinical and biochemical picture.

Isobutyrylglycine: A Marker for Isobutyryl-CoA Dehydrogenase Deficiency

Increased excretion of isobutyrylglycine is the hallmark of isobutyryl-CoA dehydrogenase deficiency, a disorder of valine metabolism.[7]

Hexanoylglycine and Suberylglycine: Key Indicators of MCAD Deficiency

Markedly elevated levels of hexanoylglycine and suberylglycine are characteristic of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, one of the most common FAO disorders.

Quantitative Comparison of Urinary Acylglycine Levels

The following table summarizes the typical urinary concentrations of these key acylglycines in healthy individuals and in patients with associated metabolic disorders. These reference ranges are essential for the accurate interpretation of patient results.

AcylglycineAssociated DisorderNormal Urinary Concentration (mg/g Creatinine)Pathological Urinary Concentration (mg/g Creatinine)
This compound Fatty Acid Oxidation DefectsNot typically detectedAny detectable amount is considered abnormal
Isothis compound Isovaleric Acidemia≤8.00[2]Significantly elevated
Butyrylglycine SCAD Deficiency≤2.50[2]Moderately to significantly elevated
Isobutyrylglycine Isobutyryl-CoA Dehydrogenase Deficiency≤3.00[2]Significantly elevated
Hexanoylglycine MCAD Deficiency≤2.00[2]Markedly elevated
Suberylglycine MCAD Deficiency≤5.00[2]Markedly elevated

Biochemical Pathways and the Genesis of Acylglycines

The formation of acylglycines is a direct consequence of the blockage in the fatty acid β-oxidation spiral or amino acid degradation pathways. When an acyl-CoA dehydrogenase is deficient, the upstream acyl-CoA substrate accumulates in the mitochondrial matrix. This excess acyl-CoA is then conjugated with glycine by the enzyme glycine N-acyltransferase, forming the corresponding acylglycine, which is then excreted in the urine.[3][4]

Metabolic Pathway Diagram

The following diagram illustrates the general pathway of mitochondrial fatty acid β-oxidation and the point at which acyl-CoA intermediates are shunted to glycine conjugation in the event of an enzyme deficiency.

FattyAcidOxidation cluster_Mitochondria Mitochondrial Matrix cluster_Detoxification Detoxification Pathway FattyAcylCoA Fatty Acyl-CoA AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase (e.g., SCAD, MCAD) FattyAcylCoA->AcylCoA_Dehydrogenase β-Oxidation Step 1 EnoylCoA Trans-Δ2-Enoyl-CoA AcylCoA_Dehydrogenase->EnoylCoA Glycine_N_Acyltransferase Glycine N-Acyltransferase AcylCoA_Dehydrogenase->Glycine_N_Acyltransferase Enzyme Deficiency AcetylCoA Acetyl-CoA (to Krebs Cycle) EnoylCoA->AcetylCoA Further β-Oxidation Steps Glycine Glycine Glycine->Glycine_N_Acyltransferase Acylglycine Acylglycine (to urine) Glycine_N_Acyltransferase->Acylglycine

Caption: Mitochondrial fatty acid β-oxidation and acylglycine formation.

Experimental Methodology: Quantification of Urinary Acylglycines

The gold standard for the quantitative analysis of urinary acylglycines is gas chromatography-mass spectrometry (GC-MS), often employing stable isotope dilution for enhanced accuracy.[2][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also a powerful and increasingly utilized technique.[9][10]

Step-by-Step GC-MS Protocol

This protocol provides a generalized workflow for the analysis of urinary acylglycines. Specific parameters should be optimized in the user's laboratory.

1. Sample Preparation:

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
  • Transfer a 1.0 mL aliquot of urine to a glass tube.
  • Add an internal standard solution containing stable isotope-labeled analogs of the acylglycines of interest.
  • Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Vortex thoroughly and centrifuge to separate the layers.
  • Carefully transfer the organic (upper) layer to a clean tube.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • Derivatization is essential to increase the volatility and thermal stability of the acylglycines for GC analysis.[11][12][13] A common method is silylation.
  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.
  • Cap the tube tightly and heat at 60-80°C for 30 minutes to complete the derivatization reaction.
  • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Gas Chromatograph:
  • Injector: Splitless mode, 250°C.
  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
  • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of around 300°C.
  • Mass Spectrometer:
  • Ionization: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific acylglycines, or full scan mode for screening.

4. Data Analysis:

  • Quantify the concentration of each acylglycine by comparing the peak area of the analyte to that of its corresponding stable isotope-labeled internal standard.
  • Normalize the results to the urinary creatinine concentration to account for variations in urine dilution.
Experimental Workflow Diagram

GCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis UrineSample 1. Urine Sample Collection InternalStandard 2. Add Internal Standards UrineSample->InternalStandard Acidification 3. Acidification InternalStandard->Acidification Extraction 4. Liquid-Liquid Extraction Acidification->Extraction Evaporation 5. Evaporation to Dryness Extraction->Evaporation Derivatization 6. Derivatization (e.g., Silylation) Evaporation->Derivatization GCMS 7. GC-MS Analysis Derivatization->GCMS DataProcessing 8. Data Processing & Quantification GCMS->DataProcessing

Caption: GC-MS workflow for urinary acylglycine analysis.

Conclusion and Future Perspectives

The quantitative analysis of urinary acylglycines is an indispensable tool in the diagnosis and management of a range of inborn errors of metabolism. The specific pattern of elevated acylglycines, such as the marked increase of hexanoylglycine and suberylglycine in MCAD deficiency, provides crucial diagnostic information. While this compound is less commonly observed, its detection is a significant finding that points towards a potential fatty acid oxidation disorder and necessitates a comprehensive metabolic workup.

The continued development and refinement of analytical techniques, particularly LC-MS/MS, will likely expand the panel of quantifiable acylglycines and improve the sensitivity and specificity of these diagnostic tests. Further research is needed to fully elucidate the clinical significance of less common acylglycines like this compound and to establish their precise roles as biomarkers for specific metabolic disorders. This will ultimately lead to earlier and more accurate diagnoses, enabling timely therapeutic interventions and improved outcomes for patients.

References

  • Mayo Clinic Laboratories. Acylglycines, Quantitative, Random, Urine. Accessed January 24, 2026. [Link]

  • Vockley J, Bennett MJ. Short-Chain Acyl-CoA Dehydrogenase Deficiency. In: Adam MP, Ardinger HH, Pagon RA, et al., eds. GeneReviews®.
  • Turgeon C, Magera MJ, Allard P, et al. Acylglycine Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
  • American College of Medical Genetics and Genomics. Newborn Screening ACT Sheet [Elevated C4 Acylcarnitine]. Accessed January 24, 2026.
  • ARUP Laboratories.
  • National Library of Medicine. Short-chain acyl-CoA dehydrogenase deficiency. MedlinePlus. Accessed January 24, 2026.
  • UI Health Care.
  • Birkebaek NH, Simonsen H, Gregersen N. Hypoglycaemia and elevated urine ethylmalonic acid in a child homozygous for the short-chain acyl-CoA dehydrogenase 625G > A gene variation.
  • Mayo Clinic Laboratories. Acylglycines, Quantitative, Random, Urine - Reference Values. Accessed January 24, 2026. [Link]

  • Costa CG, Guérand WS, Struys EA, et al. Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-NCI-MS. J Pharm Biomed Anal. 2000;21(6):1215-1224.
  • Rinaldo P, O'Shea JJ, Coates PM, Hale DE, Stanley CA, Tanaka K. Medium-chain acyl-CoA dehydrogenase deficiency. Diagnosis by stable-isotope dilution measurement of urinary n-hexanoylglycine and 3-phenylpropionylglycine. N Engl J Med. 1988;319(20):1308-1313.
  • Hiltunen JK, Poirier Y. New biochemical pathways for forming short-chain fatty acids during fermentation in rumen bacteria. J Biol Chem. 2023;299(12):105433.
  • Pasquali M, Longo N, Zytkovicz TH, et al. Quantitative analysis of urine acylglycines by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS): Reference intervals and disease specific patterns in individuals with organic acidemias and fatty acid oxidation disorders. Clin Chim Acta. 2021;523:148-156.
  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Accessed January 24, 2026.
  • Tserng KY, Jin SJ, Kerr DS, Hoppel CL. Abnormal urinary excretion of unsaturated dicarboxylic acids in patients with medium-chain acyl-CoA dehydrogenase deficiency. ResearchGate. Published online September 20, 2025.
  • van der Westhuizen FH, Sinxadi P, Dandara C, Smuts I, van der Zwaag M, Erasmus E. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA. Int J Mol Sci. 2021;22(6):3097.
  • Li Y, Zhang J, Wang Y, et al. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice. Anal Chem. 2023;95(4):2345-2353.
  • van der Westhuizen FH, Smuts I, van der Zwaag M, Erasmus E. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual. Expert Opin Drug Metab Toxicol. 2017;13(1):49-59.
  • ResearchGate. Biochemical pathways for short-and long-chain fatty acyl-CoA metabolism. Accessed January 24, 2026.
  • JJ Medicine. Fatty Acid Synthesis Pathway: Overview, Enzymes and Regulation. YouTube. Published October 10, 2017.
  • ResearchGate.
  • Sigma-Aldrich. The Use of Derivatization Reagents for Gas Chromatography (GC). Accessed January 24, 2026.
  • van der Westhuizen FH, Smuts I, van der Zwaag M, Erasmus E. Glycine conjugation: importance in metabolism, the role of glycine N-acyltransferase, and factors that influence interindividual variation. Semantic Scholar. Published online 2017.
  • Canfora EE, Jocken JW, Blaak EE. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism. Int J Mol Sci. 2015;16(12):29219-29237.
  • Adeva-Andany MM, Souto-Adeva G, Ameneiro-Villar D, Fernandez-Fernandez C, Donapetry-Garcia C, Dominguez-Montero A. Glycine Metabolism and Its Alterations in Obesity and Metabolic Diseases. Nutrients. 2018;10(8):1067.
  • Children's Minnesota.
  • Khan Academy. Fatty Acid Oxidation - Part I. Accessed January 24, 2026.
  • Restek.
  • Gregersen N, Kølvraa S, Rasmussen K, Mortensen PB, Divry P, David M, Hobolth N. Suberylglycine excretion in the urine from a patient with dicarboxylic aciduria. Clin Chim Acta. 1976;70(3):417-425.
  • Chemistry For Everyone. What Is Derivatization In GC-MS? YouTube. Published August 14, 2025.
  • Rashed MS, Ozand PT, Bennett MJ, et al. Analysis of organic acids and acylglycines for the diagnosis of related inborn errors of metabolism by GC- and HPLC-MS. J Chromatogr B Biomed Sci Appl. 1995;670(2):215-228.
  • Rinaldo P, O'Shea JJ, Welch RD, Tanaka K. Diagnosis of medium chain acyl-CoA dehydrogenase deficiency by stable isotope dilution analysis of urinary acylglycines: retrospective and prospective studies, and comparison of its accuracy to acylcarnitine identification by FAB/mass spectrometry. J Inherit Metab Dis. 1991;14(4):405-413.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Valerylglycine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper handling and disposal of Valerylglycine (also known as N-Pentanoylglycine). Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Core Principle: Hazard Identification and Waste Determination

  • Known Properties : this compound (CAS No. 24003-66-5) is characterized as a combustible solid. Furthermore, it has been assigned a Water Hazard Class (WGK) of 3 in Germany, signifying it is "highly hazardous to water." This classification alone mandates that this compound and its containers must not be disposed of in standard trash or via sanitary sewers.

  • Institutional Verification : The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. EHS professionals are responsible for making the final hazardous waste determination and will provide specific guidance based on local, state, and federal regulations.[1]

A hazardous waste is defined by the U.S. Environmental Protection Agency (EPA) as a substance that exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly named on a "listed" waste list.[1] Your EHS office will perform this assessment.

Procedural Workflow: From Generation to Disposal

The following step-by-step protocol outlines the lifecycle of this compound waste in the laboratory, ensuring safety and compliance at every stage. This workflow is designed as a self-validating system to prevent accidental release or improper disposal.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure waste is disposed of via the correct route.

  • Action : Immediately upon generation, segregate all this compound waste from non-hazardous and other chemical waste streams.

  • Causality : Mixing incompatible waste streams can lead to violent reactions, the release of toxic gases, or fires. Segregation ensures that the unique hazards of this compound are managed appropriately.

Types of this compound Waste to Segregate:

  • Solid Waste : Unused or expired pure this compound, reaction byproducts, and contaminated consumables (e.g., weighing boats, filter paper, gloves, paper towels).[2][3]

  • Liquid Waste : Solutions containing this compound. Note that aqueous solutions should be kept separate from organic solvent solutions.

  • Contaminated Sharps : Needles, syringes, or glass pipettes contaminated with this compound.

  • Empty Containers : The original containers of this compound must be disposed of as hazardous waste, as they are not permitted to be washed or reused.[3]

Step 2: Proper Containerization

The choice of waste container is vital for safe storage and transport.

  • Action : Select a chemically compatible container for each type of this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[1][4] The container must have a secure, screw-top cap.[5]

  • Causality : Using a compatible container prevents degradation of the container and potential leaks. A secure lid prevents the release of vapors and protects against spills. Leave at least one inch of headspace in liquid waste containers to allow for vapor expansion.[5]

Waste TypeRecommended Container
Solid this compound Waste Labeled, sealable plastic bag or a wide-mouth plastic container with a screw cap.[3]
Liquid this compound Waste Chemically resistant plastic or glass bottle with a secure screw cap.
Empty Original Containers Place directly into the designated solid hazardous waste collection bin.
Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and a critical safety communication tool.

  • Action : As soon as waste is first added to a container, affix a hazardous waste tag provided by your EHS office.[1][4]

  • Causality : Federal and state regulations mandate that the contents of a waste container are clearly identified from the moment of generation.[1] This prevents unknown chemical exposures and ensures proper handling by EHS personnel.

The label must include:

  • The full chemical name: "this compound" or "N-Pentanoylglycine".[4]

  • For mixtures, list all constituents and their approximate percentages.[4]

  • The words "Hazardous Waste".

  • The date accumulation started.

  • The specific hazards (e.g., "Combustible Solid," "Hazardous to Water").

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely at or near its point of generation in a designated area.

  • Action : Store the properly labeled waste containers in a designated Satellite Accumulation Area (SAA).[1][5] This area must be under the control of the laboratory personnel.

  • Causality : The SAA concept allows for the safe, temporary storage of hazardous waste in the lab where it is generated.[5] Keeping containers closed and in a designated spot minimizes the risk of spills and exposure. Waste containers must be kept closed at all times except when adding waste.[1]

Step 5: Arranging for Final Disposal

The final step is the transfer of waste to trained professionals for disposal.

  • Action : Once a waste container is full, or within one year of the start date (whichever comes first), contact your institution's EHS department to schedule a pickup.[5]

  • Causality : EHS personnel are trained and equipped to handle the transport and consolidation of hazardous waste, ensuring it is sent to a certified Treatment, Storage, and Disposal Facility (TSDF) in compliance with all regulations.[6]

Visualizing the Disposal Workflow

To ensure clarity, the decision-making and procedural flow for this compound disposal is summarized in the diagram below.

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Disposal & Compliance A Waste Generation (Solid, Liquid, Consumables) B Segregate Immediately (this compound Waste Only) A->B C Select Compatible Container (e.g., Lined Plastic Bottle) B->C D Affix EHS Hazardous Waste Tag (List all constituents) C->D E Store in Designated SAA (Keep container closed) D->E F Container Full or 1-Year Limit Reached? E->F G Contact EHS for Pickup F->G Yes H EHS Transports to Central Facility G->H I Final Disposal at Certified TSDF H->I

Caption: Decision workflow for this compound waste from generation to final disposal.

Summary of Best Practices

ActionRationale (The "Why")
Waste Minimization Reduce the volume of hazardous waste generated by ordering only the required amount of this compound and using microscale experimental techniques where possible.[1]
No Drain Disposal Due to its high hazard to aquatic life (WGK 3), never dispose of this compound or its solutions down the drain.
Consult EHS Your institution's EHS office is the ultimate authority on waste disposal procedures and regulatory compliance.[1]
Keep Containers Closed Prevents spills and the release of potentially harmful dust or vapors into the laboratory environment.[1]
Maintain Records Accurate labeling and records are essential for regulatory inspections and safe handling.[6]

By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold environmental stewardship.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Management of Waste . Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance . Office of Research, University of California. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

Sources

×

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Valerylglycine
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Valerylglycine

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